molecular formula C14H13NO B101016 (2-Amino-5-methylphenyl)(phenyl)methanone CAS No. 17852-28-7

(2-Amino-5-methylphenyl)(phenyl)methanone

Cat. No.: B101016
CAS No.: 17852-28-7
M. Wt: 211.26 g/mol
InChI Key: MZPDVYDLHYUTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-5-methylphenyl)(phenyl)methanone (CAS 17852-28-7) is a benzophenone derivative of significant interest in medicinal chemistry research, particularly in the development of novel synthetic intermediates for biologically active compounds. This compound, with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol, serves as a valuable chemical building block . This chemical scaffold is closely related to a class of 2-aminothiophen-3-yl benzophenones that have been identified as potent Positive Allosteric Modulators (PAMs) of the A1 Adenosine Receptor (A1AR) . The A1AR is a G protein-coupled receptor (GPCR) target for potential therapeutic applications in cerebroprotective, cardioprotective, and antinociceptive interventions . Researchers utilize this and related structures to explore structure-activity relationships (SAR) in drug discovery, with recent studies indicating that strategic substitutions on the benzophenone core can significantly enhance PAM activity and receptor selectivity . According to computational chemistry predictions, this compound exhibits high gastrointestinal absorption and blood-brain barrier permeability, making it a relevant scaffold for investigating central nervous system-targeted therapeutics . It is supplied as a yellow to brown solid and should be stored in a dark place under an inert atmosphere at room temperature (20-22°C) to maintain stability . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-5-methylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPDVYDLHYUTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170498
Record name 2-Amino-5-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17852-28-7
Record name 2-Amino-5-methylbenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17852-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-methylbenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017852287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-methylbenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-5-METHYLBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XZG5K5ZJX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-5-methylphenyl)(phenyl)methanone: Core Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of (2-Amino-5-methylphenyl)(phenyl)methanone. It also details relevant experimental protocols for its synthesis and characterization and explores a potential mechanism of action related to its structural class, offering valuable insights for researchers in medicinal chemistry and drug development.

Core Physicochemical Properties

This compound, also known as 2-amino-5-methylbenzophenone, is an aromatic ketone with the chemical formula C₁₄H₁₃NO.[1] Its core structure consists of a phenyl group and a 2-amino-5-methylphenyl group linked by a carbonyl moiety. This compound serves as a valuable intermediate in the synthesis of various organic molecules, particularly in the development of central nervous system agents.[2]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 17852-28-7[1]
Molecular Formula C₁₄H₁₃NO[1]
Molecular Weight 211.26 g/mol [1]
Boiling Point 407.1 °C at 760 mmHg[2]
Density 1.135 g/cm³[2]
Appearance Yellow to gold crystalline powder (for related aminobenzophenones)[3]
Solubility Practically insoluble in water; Soluble in methanol, ethanol, DMSO, and chloroform (for related aminobenzophenones)[3]

Experimental Protocols

Synthesis of 2-Aminobenzophenones: A General Approach

The synthesis of 2-aminobenzophenones, including this compound, can be achieved through several established methods. A common and versatile approach is the Friedel-Crafts acylation of an appropriately substituted aniline. This method, however, often requires protection of the amino group to prevent side reactions.

A General Protocol via Friedel-Crafts Acylation:

  • Protection of the Amino Group: The starting aniline (e.g., 4-methylaniline) is first protected, commonly by acetylation using acetyl chloride or acetic anhydride to form the corresponding acetanilide. This step prevents the amino group from reacting with the Lewis acid catalyst in the subsequent step.

  • Friedel-Crafts Acylation: The protected aniline is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in an inert solvent like dichloromethane. The reaction is typically carried out at a low temperature initially and then allowed to proceed at room temperature.

  • Deprotection: The resulting acetamidobenzophenone is deprotected by acid or base hydrolysis to yield the desired 2-aminobenzophenone. Refluxing with a mixture of ethanol and concentrated hydrochloric acid is a common method for deprotection.

  • Purification: The final product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aminobenzophenone derivative.

Other synthetic strategies include the reaction of aryl Grignard reagents with 2-aminobenzaldehydes followed by oxidation, and palladium-catalyzed cross-coupling reactions.[4]

Characterization Workflow

The structural confirmation and purity assessment of synthesized this compound would typically involve a combination of standard analytical techniques.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (4-methylaniline, benzoyl chloride) reaction Friedel-Crafts Acylation (with protection/deprotection) start->reaction crude Crude Product reaction->crude purification Purification (Recrystallization) crude->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms elemental Elemental Analysis purification->elemental final Pure (2-Amino-5-methylphenyl) (phenyl)methanone nmr->final Structural Elucidation ir->final Functional Group ID ms->final Molecular Weight Confirmation elemental->final Purity Assessment

A typical workflow for the synthesis and characterization of the target compound.

Potential Biological Activity and Signaling Pathway Involvement

While specific biological data for this compound is limited in publicly available literature, compounds with a similar (2-aminothiophen-3-yl)(phenyl)methanone scaffold have been identified as positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR).[5] A1ARs are G protein-coupled receptors (GPCRs) that play a crucial role in regulating neuronal activity.[2][6]

The A1 Adenosine Receptor Signaling Cascade:

The A1AR is primarily coupled to the inhibitory G protein, Gi/o.[7] Activation of the A1AR by its endogenous ligand, adenosine, initiates a signaling cascade that leads to a decrease in neuronal excitability.

G cluster_membrane Cell Membrane A1AR A1 Adenosine Receptor G_protein Gi/o Protein A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Adenosine Adenosine Adenosine->A1AR Binds PAM (2-Amino-5-methylphenyl) (phenyl)methanone (Potential PAM) PAM->A1AR Enhances Binding ATP ATP PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter Decreased Neurotransmitter Release Ca_influx->Neurotransmitter

The A1 adenosine receptor signaling pathway and the potential role of a PAM.

As a PAM, a molecule like this compound would not directly activate the A1AR but would bind to a different site on the receptor, enhancing the ability of adenosine to bind and activate it. This leads to a more pronounced downstream effect, including:

  • Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This, in turn, reduces the activity of protein kinase A (PKA).

  • Modulation of Ion Channels: The G protein subunits can directly modulate the activity of ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, leading to hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces neurotransmitter release.[7]

The potential for compounds of this class to act as PAMs at the A1AR makes them attractive candidates for the development of novel therapeutics for conditions such as epilepsy and neuropathic pain, where dampening neuronal hyperexcitability is a key therapeutic goal.[5] Further research is warranted to specifically elucidate the biological activity of this compound and its potential interaction with the A1 adenosine receptor.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2-Amino-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and synthesis of 2-Amino-5-methylbenzophenone, a key molecular scaffold in medicinal chemistry and drug development. While the specific historical discovery of this particular methylated derivative is not extensively documented, its significance is understood within the broader context of the development of 2-aminobenzophenones as a critical class of intermediates. This document will detail a plausible and widely utilized synthetic methodology, present key quantitative data, and discuss the compound's role in contemporary research.

Introduction: A Legacy of Therapeutic Potential

2-Aminobenzophenone and its derivatives are a cornerstone in the synthesis of a multitude of heterocyclic compounds, most notably the 1,4-benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The journey into the therapeutic potential of this structural motif began in the mid-20th century, with the work of Leo Sternbach and his team at Hoffmann-La Roche, which led to the discovery of chlordiazepoxide (Librium) and diazepam (Valium). This pioneering work established 2-aminobenzophenones as indispensable precursors in the pharmaceutical industry. While the 5-chloro and 5-nitro substituted analogs have historically garnered more attention due to their direct application in the synthesis of these blockbuster drugs, the 5-methyl derivative represents a versatile platform for the development of novel therapeutic agents with potentially different pharmacological profiles.

Physicochemical and Spectroscopic Data

The precise characterization of 2-Amino-5-methylbenzophenone is fundamental for its application in synthetic chemistry and drug design. The following table summarizes its key physicochemical and spectroscopic properties.

PropertyValue
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
CAS Number 17852-28-7
Appearance Not widely reported, likely a crystalline solid
Melting Point Not widely reported
Boiling Point 407.1°C at 760 mmHg
Density 1.135 g/cm³
¹H NMR Spectral data available in select databases
¹³C NMR Spectral data available in select databases
Mass Spectrum (EI) Key fragments can be predicted based on structure
IR Spectrum Characteristic peaks for N-H, C=O, and aromatic C-H stretches

Core Synthetic Pathway: The Friedel-Crafts Acylation

The most established and versatile method for the synthesis of 2-aminobenzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. For the synthesis of 2-Amino-5-methylbenzophenone, the logical starting materials are p-toluidine and benzoyl chloride.

The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring of p-toluidine. The amino group of p-toluidine is a strongly activating, ortho-, para-director. However, under the acidic conditions of the Friedel-Crafts reaction, the amino group is protonated to form an ammonium salt, which is a deactivating group. To circumvent this, the amino group is typically protected, for example, by acetylation to form an amide. The amide is still an ortho-, para-director but is less activating than the free amino group. Following the acylation, the protecting group is removed by hydrolysis to yield the final product.

A plausible workflow for the synthesis is depicted below:

G cluster_protection Step 1: Protection of the Amino Group cluster_acylation Step 2: Friedel-Crafts Acylation cluster_deprotection Step 3: Deprotection p_toluidine p-Toluidine n_acetyl_p_toluidine N-acetyl-p-toluidine p_toluidine->n_acetyl_p_toluidine Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->n_acetyl_p_toluidine acylated_intermediate Acylated Intermediate n_acetyl_p_toluidine->acylated_intermediate Acylation benzoyl_chloride Benzoyl Chloride benzoyl_chloride->acylated_intermediate lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->acylated_intermediate product 2-Amino-5-methylbenzophenone acylated_intermediate->product Hydrolysis acid_hydrolysis Acid Hydrolysis (e.g., HCl) acid_hydrolysis->product

Caption: Synthetic workflow for 2-Amino-5-methylbenzophenone.

Experimental Protocols

The following is a detailed, generalized experimental protocol for the synthesis of 2-Amino-5-methylbenzophenone via the Friedel-Crafts acylation of N-acetyl-p-toluidine.

Step 1: Synthesis of N-acetyl-p-toluidine (Acetotoluidide)

  • To a stirred solution of p-toluidine (1 mole) in glacial acetic acid (250 mL), add acetic anhydride (1.1 moles) dropwise while maintaining the temperature below 40°C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into ice-cold water (1 L) with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to afford N-acetyl-p-toluidine as white crystals.

  • Dry the product in a vacuum oven.

Step 2: Friedel-Crafts Acylation of N-acetyl-p-toluidine

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (2.2 moles) and dry carbon disulfide (500 mL).

  • Cool the suspension in an ice bath and add a solution of N-acetyl-p-toluidine (1 mole) and benzoyl chloride (1.1 moles) in dry carbon disulfide (250 mL) dropwise with constant stirring over a period of 2 hours.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-4 hours until the evolution of HCl gas ceases.

  • Distill off the carbon disulfide.

  • To the cooled residue, add crushed ice (1 kg) slowly, followed by concentrated hydrochloric acid (200 mL) to decompose the aluminum chloride complex.

  • The crude acylated product will separate as a solid.

Step 3: Hydrolysis of the Acylated Intermediate

  • Transfer the crude product from Step 2 to a round-bottom flask.

  • Add a mixture of concentrated hydrochloric acid (500 mL) and ethanol (500 mL).

  • Reflux the mixture for 6-8 hours to effect hydrolysis of the acetyl group.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • The 2-Amino-5-methylbenzophenone will precipitate.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Quantitative Data from a Representative Synthesis

The following table summarizes typical quantitative data for the synthesis of a 2-aminobenzophenone derivative, which can be considered representative for the synthesis of 2-Amino-5-methylbenzophenone.

StepReactantMolar RatioProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
1 p-Toluidine1.0N-acetyl-p-toluidine149.19135-14290-95
2 & 3 N-acetyl-p-toluidine1.02-Amino-5-methylbenzophenone211.26148-16970-80

Logical Relationships in Synthesis and Application

The relationship between the starting materials, the synthetic process, and the potential applications of 2-Amino-5-methylbenzophenone can be visualized as follows:

G cluster_starting_materials Starting Materials cluster_synthesis Synthetic Pathway cluster_product Core Intermediate cluster_applications Potential Applications p_toluidine p-Toluidine protection Protection p_toluidine->protection benzoyl_chloride Benzoyl Chloride acylation Friedel-Crafts Acylation benzoyl_chloride->acylation protection->acylation deprotection Deprotection acylation->deprotection product 2-Amino-5-methylbenzophenone deprotection->product drug_dev Drug Development (e.g., CNS agents) product->drug_dev material_science Material Science (e.g., Polymers, Dyes) product->material_science research Chemical Research (Novel Heterocycles) product->research

Caption: Logical flow from starting materials to applications.

Conclusion and Future Directions

While the specific historical account of the discovery of 2-Amino-5-methylbenzophenone remains elusive, its importance is firmly rooted in the broader history of 2-aminobenzophenones as pivotal intermediates in pharmaceutical synthesis. The Friedel-Crafts acylation provides a reliable and scalable method for its preparation. As researchers continue to explore new chemical space for drug discovery, derivatives of 2-Amino-5-methylbenzophenone may offer unique opportunities for the development of novel therapeutics targeting a range of diseases. The versatile nature of this scaffold ensures its continued relevance in the fields of medicinal chemistry and materials science.

An In-depth Technical Guide to the Reactivity of 2-Benzoyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoyl-4-methylaniline, a derivative of 2-aminobenzophenone, is a versatile organic compound with significant potential in synthetic and medicinal chemistry. Its structure, featuring a benzoyl group ortho to an amino group on a toluene ring, provides a unique combination of reactive sites. This guide offers a comprehensive overview of the synthesis, core reactivity, and potential applications of 2-benzoyl-4-methylaniline, with a focus on providing actionable data and experimental insights for laboratory applications. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established reactivity patterns of the 2-aminobenzophenone scaffold and related substituted anilines.

Synthesis of 2-Benzoyl-4-methylaniline

The primary route for the synthesis of 2-benzoyl-4-methylaniline and its analogs is the Friedel-Crafts acylation of anilines.[1][2] This involves the reaction of a suitably protected 4-methylaniline (p-toluidine) with benzoyl chloride in the presence of a Lewis acid catalyst. The amino group of the aniline must first be protected, typically by acylation, to prevent it from reacting with the Lewis acid catalyst.[3]

A general synthetic workflow is depicted below:

cluster_synthesis Synthetic Pathway p_toluidine 4-Methylaniline (p-Toluidine) protection Amino Group Protection (e.g., Acetylation) p_toluidine->protection protected_aniline N-Acetyl-4-methylaniline protection->protected_aniline fc_acylation Friedel-Crafts Acylation (Benzoyl Chloride, AlCl3) protected_aniline->fc_acylation acylated_intermediate N-Acetyl-2-benzoyl-4-methylaniline fc_acylation->acylated_intermediate deprotection Deprotection (Acid or Base Hydrolysis) acylated_intermediate->deprotection final_product 2-Benzoyl-4-methylaniline deprotection->final_product

Caption: Synthetic pathway for 2-Benzoyl-4-methylaniline.

Core Reactivity

The reactivity of 2-benzoyl-4-methylaniline is governed by the interplay of its three key functional components: the primary amino group, the electron-rich aromatic ring, and the benzoyl group.

Reactions of the Amino Group

The primary amino group is a key site for nucleophilic reactions.

  • Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid. This diazonium salt is a versatile intermediate that can be substituted with a variety of nucleophiles.

  • Condensation Reactions: The amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines).

Electrophilic Aromatic Substitution

The aniline ring is activated towards electrophilic aromatic substitution by the electron-donating amino and methyl groups. These groups direct incoming electrophiles to the ortho and para positions. The benzoyl group is a deactivating, meta-directing group. The positions ortho and para to the strongly activating amino group are the most likely sites of substitution.

Reactions Involving the Benzoyl Group

The carbonyl group of the benzoyl moiety can undergo typical ketone reactions, such as reduction to a secondary alcohol or reductive amination.

Cyclization Reactions

The 2-aminobenzophenone scaffold is a well-established precursor for the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery.[5]

  • Benzodiazepines: Reaction with α-amino acids or their derivatives can lead to the formation of 1,4-benzodiazepines, a class of compounds with prominent psychoactive effects.

  • Quinolines and Acridones: Various cyclization strategies can be employed to synthesize quinoline and acridone derivatives, which are present in many bioactive molecules.[5]

A logical diagram of the reactivity is presented below:

cluster_reactivity Reactivity of 2-Benzoyl-4-methylaniline cluster_amino Amino Group Reactions cluster_ring Aromatic Ring Reactions cluster_benzoyl Benzoyl Group Reactions cluster_cyclization Cyclization Reactions start 2-Benzoyl-4-methylaniline acylation Acylation start->acylation RCOCl diazotization Diazotization start->diazotization HNO2 condensation Condensation start->condensation R'COR'' electrophilic_sub Electrophilic Aromatic Substitution start->electrophilic_sub E+ reduction Reduction start->reduction [H] benzodiazepines Benzodiazepines start->benzodiazepines α-amino acid quinolines Quinolines start->quinolines Various acridones Acridones start->acridones Various

Caption: Reactivity of 2-Benzoyl-4-methylaniline.

Quantitative Data

Table 1: Yields for Friedel-Crafts Acylation of Anilides

AnilideAcylating AgentCatalystSolventYield (%)Reference
AcetanilideBenzoyl ChlorideAlCl₃DichloromethaneHigh[3]
AcetanilideAcetic AnhydrideZinc Chloride--[6]

Table 2: Yields for the Synthesis of 2-Aminobenzophenone Derivatives

Starting MaterialReagentsConditionsYield (%)Reference
2-Hydrazobenzophenonet-Butyl bromoacetate, NaH50 °C67[5]
2-AminobenzonitrileAryl-Grignard reagent-71[1]

Experimental Protocols

The following are generalized experimental protocols for key reactions involving the 2-aminobenzophenone scaffold, which can be adapted for 2-benzoyl-4-methylaniline.

Protocol 1: Synthesis of 2-Benzoyl-4-methylaniline via Friedel-Crafts Acylation (Analogous)

This protocol is adapted from the general procedure for the Friedel-Crafts acylation of protected anilines.[3]

  • Protection of 4-methylaniline:

    • Dissolve 4-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane).

    • Add a base (e.g., pyridine, 1.1 eq).

    • Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.

    • Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-acetyl-4-methylaniline.

  • Friedel-Crafts Acylation:

    • Suspend anhydrous aluminum chloride (2.5 eq) in dry dichloromethane under a nitrogen atmosphere.

    • Cool the suspension to 0 °C and add benzoyl chloride (1.2 eq) dropwise.

    • Add a solution of N-acetyl-4-methylaniline (1.0 eq) in dry dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Deprotection:

    • Dissolve the crude N-acetyl-2-benzoyl-4-methylaniline in a mixture of ethanol and concentrated hydrochloric acid.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

    • Collect the precipitated product by filtration, wash with water, and purify by recrystallization.

Protocol 2: N-Acylation of 2-Benzoyl-4-methylaniline (Analogous)
  • Dissolve 2-benzoyl-4-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base such as pyridine or triethylamine (1.2 eq).

  • Cool the solution to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated product.

Conclusion

2-Benzoyl-4-methylaniline represents a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems of medicinal interest. While direct research on this specific molecule is limited, its reactivity can be reliably predicted based on the well-established chemistry of 2-aminobenzophenones and substituted anilines. The synthetic and reaction protocols provided in this guide, derived from analogous systems, offer a solid foundation for its utilization in research and development. Further investigation into the specific reaction kinetics and yields for 2-benzoyl-4-methylaniline is warranted to fully exploit its synthetic potential.

References

Preliminary Research Applications of 2-Amino-5-methylbenzophenone (CAS 17852-28-7): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzophenone, with the Chemical Abstracts Service (CAS) registry number 17852-28-7, is an aromatic organic compound belonging to the class of aminobenzophenones. Structurally, it features a benzophenone core with an amino group at the 2-position and a methyl group at the 5-position of one of the phenyl rings. While research directly focused on 2-amino-5-methylbenzophenone is limited, the broader class of 2-aminobenzophenones serves as a crucial scaffold in medicinal chemistry and drug discovery. These compounds are pivotal intermediates in the synthesis of a variety of biologically active molecules and pharmaceuticals. This technical guide provides an in-depth look at the preliminary research applications of 2-amino-5-methylbenzophenone and its closely related analogs, summarizing available data, outlining experimental protocols, and visualizing key synthetic pathways.

Core Applications in Synthetic Chemistry

The primary and most well-documented application of 2-amino-5-methylbenzophenone and its derivatives is as a precursor in the synthesis of heterocyclic compounds, most notably benzodiazepines. Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. The general synthetic scheme involves the cyclization of a 2-aminobenzophenone derivative.

A representative synthetic pathway for the preparation of benzodiazepine derivatives from a 2-aminobenzophenone is outlined below.

G General Synthetic Pathway to Benzodiazepines A 2-Amino-5-methylbenzophenone C Intermediate Amide A->C Acylation B Acylating Agent (e.g., amino acid chloride) B->C D Cyclization (e.g., with heating or acid catalyst) C->D E 1,4-Benzodiazepine Derivative D->E Ring Closure

Figure 1: General synthesis of 1,4-benzodiazepine derivatives.

Potential Therapeutic Applications of Derivatives

Research into derivatives of 2-aminobenzophenone has unveiled a spectrum of potential therapeutic activities. While specific data for the 5-methyl substituted compound is not extensively available, the following applications for the broader class of compounds provide a strong rationale for its investigation in these areas.

Anti-inflammatory and Antimitotic Activity

Derivatives of 2-aminobenzophenone have been investigated for their potential as anti-inflammatory and antimitotic agents. Certain compounds have shown the ability to inhibit p38 MAP kinase, a key enzyme in the inflammatory cascade, and to disrupt tubulin polymerization, a critical process in cell division, respectively.

Skeletal Muscle Relaxant Properties

Several studies have explored the synthesis and evaluation of 2-aminobenzophenone derivatives as skeletal muscle relaxants. These compounds are often designed as analogs of known centrally acting muscle relaxants.

Antimalarial Activity

The 2-aminobenzophenone scaffold has been utilized as a starting point for the development of novel antimalarial agents. Research in this area focuses on synthesizing derivatives that are effective against drug-resistant strains of Plasmodium falciparum.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of 2-aminobenzophenone derivatives are crucial for researchers. Below are generalized procedures based on published literature for key experimental steps.

General Synthesis of a 1,4-Benzodiazepine Derivative

This protocol outlines a typical procedure for the synthesis of a benzodiazepine derivative from a 2-aminobenzophenone.

Materials:

  • 2-Amino-5-methylbenzophenone

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Acylating agent (e.g., an N-protected amino acid chloride)

  • Tertiary amine base (e.g., triethylamine)

  • Cyclizing agent (e.g., acetic acid, heat)

Procedure:

  • Dissolve 2-amino-5-methylbenzophenone in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base to the solution.

  • Slowly add the acylating agent to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo to obtain the intermediate amide.

  • Purify the intermediate amide by column chromatography or recrystallization.

  • Subject the purified amide to cyclization conditions (e.g., refluxing in acetic acid or heating) to yield the 1,4-benzodiazepine derivative.

  • Purify the final product by appropriate methods.

The logical workflow for this synthesis is depicted in the following diagram.

G Experimental Workflow for Benzodiazepine Synthesis A Dissolve 2-Amino-5-methylbenzophenone and base in anhydrous solvent B Add Acylating Agent A->B C Reaction Monitoring (TLC) B->C D Work-up and Extraction C->D E Purification of Intermediate D->E F Cyclization E->F G Final Product Purification F->G H Characterization (NMR, MS, etc.) G->H

Figure 2: Workflow for the synthesis of benzodiazepine derivatives.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, EC50 values) for the biological activity of 2-amino-5-methylbenzophenone itself. The existing research focuses on its role as a synthetic intermediate. Further studies are required to elucidate its intrinsic biological properties.

Conclusion and Future Directions

2-Amino-5-methylbenzophenone (CAS 17852-28-7) is a valuable building block in synthetic and medicinal chemistry. Its primary application lies in the synthesis of benzodiazepines and other heterocyclic systems with potential therapeutic value. While direct biological data on this specific compound is scarce, the diverse activities of its derivatives highlight the importance of the 2-aminobenzophenone scaffold in drug discovery. Future research should focus on the synthesis and pharmacological evaluation of a wider range of derivatives of 2-amino-5-methylbenzophenone to explore its full potential in developing new therapeutic agents. Elucidating the structure-activity relationships of these derivatives will be crucial for designing compounds with improved potency and selectivity for various biological targets.

An In-depth Technical Guide on the Mechanism of Action of (2-Amino-5-methylphenyl)(phenyl)methanone (Mephenoxalone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Potentiation of GABAergic Neurotransmission

The primary mechanism of action of Mephenoxalone is its ability to enhance the effects of GABA at the GABA-A receptor, a ligand-gated ion channel.[4][5] This action classifies it as a positive allosteric modulator (PAM) of the GABA-A receptor.[5][6]

GABA-A Receptor Modulation

GABA-A receptors are pentameric protein complexes that form a chloride ion channel.[5] The binding of GABA to its receptor site triggers the opening of this channel, allowing an influx of chloride ions (Cl-) into the neuron.[5] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission.[5]

Mephenoxalone is thought to bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site.[5] This binding induces a conformational change in the receptor that increases the efficiency of GABA binding and/or the frequency of channel opening in the presence of GABA.[5][6] The resulting enhanced chloride influx potentiates the inhibitory effect of GABA, leading to generalized CNS depression, which manifests as muscle relaxation and anxiolysis.[4]

GABA_A_Receptor_Modulation cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Muscle_Relaxation Muscle Relaxation Reduced_Excitability->Muscle_Relaxation GABA GABA GABA->GABA_A_Receptor Binds Mephenoxalone (2-Amino-5-methylphenyl) (phenyl)methanone Mephenoxalone->GABA_A_Receptor Positive Allosteric Modulation

Figure 1: Signaling pathway of GABA-A receptor modulation by (2-Amino-5-methylphenyl)(phenyl)methanone.

Inhibition of Polysynaptic Reflexes in the Spinal Cord

A key site of action for Mephenoxalone is the spinal cord, where it inhibits polysynaptic reflexes.[1] Muscle tone and spasms are often maintained by reflex arcs within the spinal cord. Polysynaptic reflexes involve one or more interneurons between the sensory (afferent) and motor (efferent) neurons.[7]

By enhancing GABAergic inhibition within the spinal cord, Mephenoxalone dampens the activity of these interneurons. This reduces the transmission of nerve impulses from sensory neurons to motor neurons, thereby interrupting the reflex arc that sustains muscle spasms and high muscle tone.[3]

Polysynaptic_Reflex_Inhibition Sensory_Neuron Sensory Neuron (from Muscle Spindle) Interneuron Interneuron (Spinal Cord) Sensory_Neuron->Interneuron Excitatory Synapse Motor_Neuron Alpha Motor Neuron Interneuron->Motor_Neuron Excitatory Synapse Muscle Skeletal Muscle Motor_Neuron->Muscle Contraction Mephenoxalone (2-Amino-5-methylphenyl) (phenyl)methanone Mephenoxalone->Interneuron Enhances GABAergic Inhibition (Blocks Signal)

Figure 2: Logical diagram of polysynaptic reflex arc inhibition.

Potential Secondary Mechanisms

While potentiation of GABAergic transmission is the primary mechanism, some literature suggests other potential contributions to the overall effect of Mephenoxalone.

  • Modulation of Serotonergic and Dopaminergic Pathways: There are mentions of a possible interaction with serotonin and dopamine pathways, which could contribute to its anxiolytic and calming effects.[4] However, the specific nature and significance of these interactions are not well-defined.

  • Peripheral Muscle Effects: A minor, direct effect on muscle tissue through the modulation of calcium ion (Ca2+) flux has been proposed.[4] This could potentially reduce muscle contractility directly, although the central action is considered predominant.

Quantitative Data

A thorough search of the scientific literature did not yield specific quantitative data for this compound regarding its binding affinities (e.g., Kᵢ, Kₐ) to GABA-A receptors or its potency (e.g., EC₅₀, IC₅₀) in functional assays. The table below is provided as a template for the type of data that would be essential for a complete pharmacological profile.

ParameterReceptor/AssayValueReference
Binding Affinity
KᵢGABA-A Receptor (subtype-specific)Data not available
Functional Potency
EC₅₀ (GABA potentiation)Electrophysiology (e.g., patch-clamp)Data not available
IC₅₀ (Polysynaptic reflex inhibition)In vivo animal modelData not available
In Vivo Efficacy
ED₅₀ (Muscle relaxation)Animal model (e.g., rotarod, grip strength)Data not available

Experimental Protocols

The following are detailed, generalized methodologies for key experiments that would be used to characterize the mechanism of action of a compound like this compound.

In Vitro GABA-A Receptor Potentiation Assay (Electrophysiology)

Objective: To determine if the compound potentiates GABA-evoked currents in cells expressing GABA-A receptors.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are transiently or stably transfected with cDNAs encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2).

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.

  • Experimental Procedure:

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • A sub-maximal concentration of GABA (e.g., EC₁₀) is applied to elicit a baseline current.

    • After a washout period, the test compound (this compound) is pre-applied for a set duration (e.g., 30-60 seconds).

    • The same sub-maximal concentration of GABA is then co-applied with the test compound.

    • The potentiation of the GABA-evoked current by the test compound is measured as the percentage increase in current amplitude compared to the baseline.

    • A concentration-response curve is generated by testing a range of compound concentrations to determine the EC₅₀.

Electrophysiology_Workflow Start Start Cell_Culture Culture GABA-A Receptor Expressing Cells (HEK293) Start->Cell_Culture Patch_Clamp Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Patch_Clamp Baseline Apply Sub-maximal GABA (EC10) Record Baseline Current Patch_Clamp->Baseline Pre_apply Pre-apply Test Compound Baseline->Pre_apply Co_apply Co-apply GABA (EC10) and Test Compound Pre_apply->Co_apply Record_Potentiation Record Potentiated Current Co_apply->Record_Potentiation Analyze Analyze Data: Calculate % Potentiation Determine EC50 Record_Potentiation->Analyze End End Analyze->End

References

A Technical Guide to the Potential Biological Activities of 2-Amino-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 2-aminobenzophenones are of particular interest due to their role as versatile synthetic intermediates and their inherent biological activities. While 2-Amino-5-methylbenzophenone itself is not extensively documented in scientific literature, its structural analogs, particularly those with substitutions at the 5-position, have demonstrated significant potential in oncology and neuroscience. This technical guide will provide an in-depth overview of the potential biological activities of 2-Amino-5-methylbenzophenone by examining the well-established activities of its close structural relatives. We will explore its potential as an antimitotic agent through the inhibition of tubulin polymerization and as a precursor for central nervous system (CNS) active agents, namely benzodiazepines. This document will adhere to stringent technical standards by presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid researchers in drug discovery and development.

Potential Anticancer Activity: Inhibition of Tubulin Polymerization

A significant body of evidence suggests that 2-aminobenzophenone derivatives are potent antimitotic agents that exert their anticancer effects by inhibiting tubulin polymerization.[1] This action disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The ortho-amino group on the benzophenone scaffold is considered crucial for this activity.

Mechanism of Action: Disruption of Microtubule Dynamics

2-Aminobenzophenone derivatives are believed to bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics triggers the mitotic spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, programmed cell death (apoptosis) in rapidly dividing cancer cells.

Signaling Pathway Diagram

G cluster_0 Antimitotic Mechanism of 2-Aminobenzophenones A 2-Amino-5-methylbenzophenone (or derivative) B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Assembly Checkpoint Activation D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis F->G

Caption: Antimitotic mechanism of 2-aminobenzophenones.

Quantitative Data: In Vitro Cytotoxicity of 2-Aminobenzophenone Analogs
Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Mechanism of Action
(2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneColo 205 (Colon)<0.01Tubulin Polymerization Inhibition
(2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneNUGC-3 (Gastric)<0.01Tubulin Polymerization Inhibition
2-amino-3,4,5-trimethoxybenzophenone analogue 17 Various human cancer cell lines0.007-0.016Tubulin Polymerization Inhibition
Benzophenone derivative 10a A549 (Lung)0.029Tubulin Polymerization Inhibition
Benzophenone derivative 10a HCT-116 (Colon)0.035Tubulin Polymerization Inhibition

Data sourced from analogous compounds to indicate potential efficacy.[1][2][3]

Experimental Protocols

This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro by monitoring the increase in optical density (turbidity).[4]

  • Materials:

    • Purified bovine tubulin (>99%)

    • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • GTP solution (10 mM)

    • Glycerol

    • Test compound (2-Amino-5-methylbenzophenone) dissolved in DMSO

    • Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)

    • Negative control (DMSO)

    • Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)

    • Pre-chilled 96-well plates

  • Procedure:

    • Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2 mg/mL.

    • Add GTP to the tubulin solution to a final concentration of 1 mM and glycerol to 15%.

    • In a pre-chilled 96-well plate, add the test compound at various concentrations. Include wells for positive and negative controls.

    • Add the tubulin-GTP solution to each well.

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

    • Data Analysis: Plot absorbance versus time. The inhibition of polymerization is determined by a decrease in the Vmax (maximum rate of polymerization) and the final plateau of the polymerization curve compared to the negative control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.[1]

  • Materials:

    • Human cancer cell lines (e.g., A549, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound stock solution in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well sterile microplates

    • Microplate reader (570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting cell viability against the compound concentration.

Potential as a Precursor for CNS-Active Agents (Benzodiazepines)

2-Aminobenzophenones are cornerstone precursors in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, anticonvulsant, and skeletal muscle relaxant properties.[5][6] These effects are mediated through the positive allosteric modulation of the GABA-A receptor. Therefore, 2-Amino-5-methylbenzophenone is a valuable starting material for the synthesis of novel benzodiazepine derivatives.

General Synthetic Pathway

The synthesis of benzodiazepines from 2-aminobenzophenones generally involves a two-step process: acylation of the amino group followed by cyclization to form the seven-membered diazepine ring.

Workflow Diagram

G A 2-Amino-5-methylbenzophenone B Acylation (e.g., with a haloacetyl chloride) A->B C N-substituted intermediate B->C D Cyclization (e.g., with ammonia or a primary amine) C->D E 1,4-Benzodiazepine derivative D->E

Caption: General synthesis of benzodiazepines.

Quantitative Data: Biological Activity of Benzodiazepine Analogs

The following table presents data for well-known benzodiazepines, illustrating the type of biological activity that can be expected from derivatives synthesized from 2-Amino-5-methylbenzophenone.

CompoundPrimary Biological ActivityPotency MetricValue (nM)Target Receptor
DiazepamAnxiolytic, Muscle RelaxantKi (binding affinity)4.1GABA-A Receptor
LorazepamAnxiolytic, SedativeKi (binding affinity)1.8GABA-A Receptor
AlprazolamAnxiolyticKi (binding affinity)5.2GABA-A Receptor

This data is for representative benzodiazepines and not direct derivatives of 2-Amino-5-methylbenzophenone.

Experimental Protocols

This protocol outlines a general procedure for the synthesis of a benzodiazepine derivative from a 2-aminobenzophenone.[7]

  • Materials:

    • 2-Amino-5-methylbenzophenone

    • Bromoacetyl bromide

    • Anhydrous solvent (e.g., Toluene)

    • Ammonia (gas or solution in an appropriate solvent)

    • Standard laboratory glassware for organic synthesis

  • Procedure:

    • Acylation: Dissolve 2-Amino-5-methylbenzophenone in anhydrous toluene under an inert atmosphere. Cool the solution in an ice bath. Slowly add a solution of bromoacetyl bromide in toluene. Stir the reaction at room temperature until completion (monitored by TLC). Wash the reaction mixture with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain the bromoacetamide intermediate.

    • Cyclization: Dissolve the intermediate in a suitable solvent and treat with a source of ammonia. The reaction conditions (temperature, pressure, reaction time) will need to be optimized for the specific substrate. Upon completion, the reaction is worked up by extraction and purified by chromatography or recrystallization to yield the final 1,4-benzodiazepine product.

This test is widely used to screen for drugs that impair motor coordination and have skeletal muscle relaxant properties in rodents.[8][9][10]

  • Materials:

    • Rotarod apparatus for mice

    • Male Swiss albino mice (20-30 g)

    • Test compound (benzodiazepine derivative) formulated in a suitable vehicle (e.g., saline with Tween 80)

    • Positive control (e.g., Diazepam, 4 mg/kg, i.p.)

    • Vehicle control

  • Procedure:

    • Training: Select mice that can remain on the rotating rod (e.g., at 20-25 rpm) for at least 3-5 minutes.

    • Administration: Divide the trained mice into groups and administer the test compound, positive control, or vehicle control intraperitoneally.

    • Testing: At a predetermined time after injection (e.g., 30 minutes), place each mouse on the rotarod.

    • Measurement: Record the time each mouse remains on the rotating rod. The endpoint is when the mouse falls off or passively rotates with the rod for two consecutive revolutions.

    • Data Analysis: Compare the mean time on the rod for the treated groups with the control group. A significant decrease in the time spent on the rod indicates motor impairment and potential skeletal muscle relaxant activity.

Conclusion

While direct experimental data on 2-Amino-5-methylbenzophenone is sparse, the extensive research on its structural analogs provides a robust framework for predicting its potential biological activities. The evidence strongly suggests that this compound could serve as a valuable scaffold for the development of novel anticancer agents that function by inhibiting tubulin polymerization. Furthermore, its utility as a precursor for the synthesis of 1,4-benzodiazepine derivatives positions it as a key starting material for creating new modulators of the GABA-A receptor with potential applications in treating anxiety, seizure disorders, and muscle spasms. The protocols and data presented in this guide offer a comprehensive resource for researchers to initiate the exploration of 2-Amino-5-methylbenzophenone and its derivatives in drug discovery programs.

References

An In-depth Technical Guide to Exploratory Synthesis Routes for Novel Aminobenzophenones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzophenones are a critical class of chemical intermediates, serving as versatile synthons for a multitude of heterocyclic compounds with significant biological activity.[1] Their core structure is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals, including benzodiazepines (anxiolytics, anticonvulsants), quinazolines, and acridones (anticancer agents).[2][3] The strategic importance of these compounds has driven extensive research into developing diverse and efficient synthetic methodologies. This guide provides an in-depth exploration of both classical and novel synthesis routes for aminobenzophenones, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in drug discovery and development.

Classical Synthesis: The Friedel-Crafts Acylation

The Friedel-Crafts acylation remains one of the most traditional and widely used methods for constructing the benzophenone core.[4] This approach generally involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Several strategies exist, primarily differing by the choice of starting material.

Common challenges in these syntheses include the necessity of protecting the amino group to prevent its reaction with the Lewis acid catalyst and the often harsh reaction conditions required.[1][5]

G cluster_0 Friedel-Crafts Acylation Pathways start1 Anthranilic Acid inter1 Protection (e.g., Tosyl) start1->inter1 start2 p-Substituted Aniline inter4 Protection (e.g., Acetyl) start2->inter4 start3 2-Nitrobenzoyl Chloride inter7 Friedel-Crafts Acylation start3->inter7 inter2 Protected Anthranilic Acid inter1->inter2 inter3 Friedel-Crafts Acylation + Deprotection inter2->inter3 end_product 2-Aminobenzophenone inter3->end_product inter5 Acetanilide Derivative inter4->inter5 inter6 Friedel-Crafts Acylation + Deprotection inter5->inter6 inter6->end_product inter8 2-Nitrobenzophenone inter7->inter8 inter9 Reduction of Nitro Group inter8->inter9 inter9->end_product

Caption: Logical workflow of different Friedel-Crafts routes to 2-aminobenzophenone.[5]
Data Presentation: Comparison of Friedel-Crafts Methods

MethodStarting MaterialKey StepsAdvantagesDisadvantagesTypical Yield
Route 1 Anthranilic AcidProtection, Friedel-Crafts Acylation, DeprotectionWell-established, reliable protocol.Multi-step process, requires harsh deprotection conditions.40-60%[1]
Route 2 p-Substituted AnilineProtection, Friedel-Crafts Acylation, DeprotectionDirects acylation to the ortho position.Requires specific substitution pattern; vigorous conditions needed.[1]Moderate[1]
Route 3 2-Nitrobenzoyl ChlorideFriedel-Crafts Acylation, Nitro ReductionAvoids protection of the amino group.2-Nitrobenzoyl chlorides can be poor substrates; potential for catalyst complexation.[1]Variable
Experimental Protocols: Key Friedel-Crafts Syntheses

Protocol 1: Synthesis from Anthranilic Acid (via Tosyl Protection)

This is a robust and well-documented method for preparing 2-aminobenzophenone.[5][6]

  • Protection of Anthranilic Acid:

    • In a suitable vessel, dissolve sodium carbonate (2.4 moles) in water. Warm the mixture and add anthranilic acid (1 mole) in portions.[6]

    • Cool the solution to approximately 60°C and add p-toluenesulfonyl chloride (1.2 moles) in portions over 20 minutes, maintaining the temperature between 60-70°C.[6]

    • After the addition is complete, maintain the temperature for an additional 20 minutes.

    • Isolate the N-(p-toluenesulfonyl)anthranilic acid precipitate by filtration, wash with dilute HCl and water, and dry. The expected yield is 88-91%.[6]

  • Friedel-Crafts Acylation:

    • Suspend the dried N-(p-toluenesulfonyl)anthranilic acid (0.5 mole) in thiophene-free benzene (1.5 L) and add phosphorus pentachloride (PCl₅, 0.57 mole).[6]

    • Heat the mixture to 50°C for 30 minutes.

    • Cool the solution to 20-25°C and add anhydrous aluminum chloride (AlCl₃, 2.2 moles) in portions.

    • Heat the dark mixture with stirring to 80-90°C for 4 hours.[5][6]

  • Work-up and Deprotection:

    • Cool the reaction mixture and pour it onto a mixture of ice and concentrated HCl.[6]

    • Remove the benzene solvent via vacuum or steam distillation.[5][6]

    • The intermediate, 2-(tosylamido)benzophenone, is then hydrolyzed by heating in concentrated sulfuric acid at 90-100°C for 1-2 hours to remove the tosyl group.[7]

    • Carefully pour the acidic solution into ice-water and neutralize with a base (e.g., 20% NaOH) to precipitate the final 2-aminobenzophenone product.[7]

    • Filter the yellow precipitate, wash with water, and dry. Recrystallization from ethanol/water can be performed for further purification.[6]

Protocol 2: Synthesis from 2-Nitrobenzoyl Chloride

This method introduces the amine functionality at a later stage, thereby avoiding the need for a protection step.[5]

  • Friedel-Crafts Acylation:

    • In a flask equipped with a stirrer, dissolve 2-nitrobenzoyl chloride in benzene.

    • Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃).

    • Allow the reaction to warm to room temperature and then heat under reflux until completion (monitored by TLC).

    • Pour the reaction mixture onto ice and acidify with HCl. Extract the 2-nitrobenzophenone product with an organic solvent, then wash, dry, and concentrate.

  • Reduction of the Nitro Group:

    • Dissolve the crude 2-nitrobenzophenone in acetic acid.

    • Add iron filings (Fe) portion-wise while stirring.

    • Heat the mixture under reflux until the reduction is complete.

    • After cooling, filter the mixture and neutralize the filtrate to precipitate 2-aminobenzophenone.

Modern Palladium-Catalyzed Synthetic Routes

To overcome the limitations of Friedel-Crafts reactions, modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination have emerged as powerful alternatives. These methods often proceed under milder conditions with broader functional group tolerance.[3][4]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination s_start1 Aryl Halide (Ar-X) s_oa Oxidative Addition s_start1->s_oa s_start2 Arylboronic Acid (Ar'-B(OH)2) s_trans Transmetalation (Base) s_start2->s_trans s_cat Pd(0) Catalyst s_cat->s_oa s_inter Ar-Pd(II)-X s_oa->s_inter s_inter->s_trans s_inter2 Ar-Pd(II)-Ar' s_trans->s_inter2 s_re Reductive Elimination s_inter2->s_re s_re->s_cat s_end Biaryl Product (Ar-Ar') s_re->s_end b_start1 Aryl Halide (Ar-X) b_oa Oxidative Addition b_start1->b_oa b_start2 Amine (R2NH) b_assoc Amine Coordination b_start2->b_assoc b_cat Pd(0) Catalyst b_cat->b_oa b_inter Ar-Pd(II)-X b_oa->b_inter b_inter->b_assoc b_inter2 [Ar-Pd(II)-X(R2NH)] b_assoc->b_inter2 b_deprot Deprotonation (Base) b_inter2->b_deprot b_inter3 Ar-Pd(II)-NR2 b_deprot->b_inter3 b_re Reductive Elimination b_inter3->b_re b_re->b_cat b_end Aryl Amine (Ar-NR2) b_re->b_end

Caption: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig couplings.
A. Suzuki-Miyaura Coupling

The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide using a palladium catalyst.[8] For benzophenone synthesis, this can involve the coupling of an acyl chloride with an arylboronic acid to directly form the ketone structure.[9]

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and amines.[10] This method can be applied to synthesize aminobenzophenones in two primary ways:

  • Amination of a pre-synthesized halo-benzophenone.

  • Synthesis of a primary aryl amine using an ammonia equivalent (e.g., benzophenone imine), which is then used in subsequent steps.[11][12]

Other Notable Exploratory Routes

Beyond the mainstream methods, several other routes have been explored, offering unique advantages for specific substrates.

Data Presentation: Comparison of Other Exploratory Methods
MethodStarting Material(s)Key Reagents/ConditionsAdvantagesReported Yield
Grignard Reaction 2-AminobenzonitrileAryl-Grignard or Aryl-Lithium ReagentGood yields, direct formation of the ketone.Sensitive to acidic protons and other functional groups.
From Acyl Hydrazides Acyl HydrazideAryne rearrangement, then addition-eliminationNovel two-step process, tolerant of various functional groups.Multi-step, involves specialized reagents.
From 2,1-Benzisoxazoles 2,1-Benzisoxazole (Anthranil)Catalytic ReductionA reductive approach to the aminobenzophenone core.Limitations on compatible substituents.
Experimental Protocol: Synthesis from Acyl Hydrazides

This novel two-step process transforms readily available acyl hydrazides into protected 2-aminobenzophenones.[3]

  • Formation of 2-Hydrazobenzophenone Intermediate:

    • This step typically involves an aryne-based molecular rearrangement. For example, a hydroacylation of diisopropyl azodicarboxylate (DIAD) with an appropriate aldehyde (e.g., 2-chlorobenzaldehyde) forms an acyl hydrazide.[3]

    • Subsequent aryl insertion into the C(O)-N bond yields the 2-hydrazobenzophenone intermediate.[3]

  • One-Pot Addition-Elimination:

    • To a solution of the 2-hydrazobenzophenone intermediate (1 equiv) in THF, add NaH (2.5 equiv).

    • Add an alkylating agent such as diethyl bromomalonate (2.5 equiv) dropwise.

    • Stir the reaction at 20°C for approximately 4 hours to yield the protected 2-aminobenzophenone.[3]

  • Deprotection:

    • The protecting group (e.g., a carbamate) can be removed using Lewis acidic conditions (e.g., AlCl₃ in DCM) or strong Brønsted acids (e.g., refluxing in 12 M HCl) to afford the final 2-aminobenzophenone.[3] A 91% yield was reported for this deprotection step.[13]

Application in Pharmaceutical Synthesis

The true value of aminobenzophenones lies in their role as pivotal precursors to a vast array of pharmaceutically important heterocyclic scaffolds.[2] The ortho-disposition of the amino and carbonyl groups allows for versatile cyclization reactions.

G precursor 2-Aminobenzophenone (Versatile Precursor) reagent1 + Haloacetyl Chloride + Ammonia/Amine precursor->reagent1 reagent2 + Aldehyde/Ketone + Amine/Ammonia precursor->reagent2 reagent3 Intramolecular Cyclization precursor->reagent3 benzo Benzodiazepines (e.g., Diazepam) quina Quinazolines acri Acridones reagent1->benzo reagent2->quina reagent3->acri

Caption: 2-Aminobenzophenone as a key precursor for major pharmaceutical scaffolds.[2]
Experimental Protocol: Synthesis of a Diazepam Analog

This protocol demonstrates the conversion of a substituted 2-aminobenzophenone into a 1,4-benzodiazepin-2-one, the core structure of drugs like Diazepam.[2]

  • Acylation of 2-amino-5-chlorobenzophenone:

    • Dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in a suitable solvent like toluene.

    • Cool the solution to 5-10°C in an ice bath.

    • Add chloroacetyl chloride (1.06 equivalents) dropwise while stirring.

    • Continue stirring at room temperature for 3-4 hours, monitoring by TLC.

    • Evaporate the solvent under reduced pressure to obtain the crude intermediate, 2-(chloroacetamido)-5-chlorobenzophenone.

  • Cyclization with Ammonia:

    • Dissolve the crude intermediate in a solvent mixture such as THF and methanol.

    • Bubble ammonia gas through the solution or use a solution of ammonia in methanol.

    • Stir the reaction at room temperature until cyclization is complete (monitored by TLC).

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization (e.g., from ethanol/water) to afford the pure 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one product.

Conclusion

The synthesis of novel aminobenzophenones is a dynamic field of research, crucial for the advancement of medicinal chemistry. While classical Friedel-Crafts acylation provides robust and scalable, albeit often harsh, routes, modern methodologies offer significant advantages. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, along with other novel transformations, provide milder conditions, improved functional group tolerance, and access to a wider array of substituted analogs. The choice of synthetic strategy will ultimately depend on factors such as the availability of starting materials, desired yield, scalability, and the specific substitution patterns required for the target molecules. This guide serves as a foundational resource for scientists to navigate these options and select the most appropriate route for their research and development endeavors.

References

An In-depth Technical Guide to (2-Amino-5-methylphenyl)(phenyl)methanone Structural Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The (2-Amino-5-methylphenyl)(phenyl)methanone scaffold, a derivative of 2-aminobenzophenone, represents a privileged structure in medicinal chemistry. Its structural analogs have garnered significant interest due to their diverse and potent biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of these analogs, with a focus on their anticancer and anti-inflammatory properties. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development in this area.

I. Synthesis of this compound Analogs

The primary synthetic route to this compound and its structural analogs is the Friedel-Crafts acylation. This versatile and widely used reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Substituted aniline (e.g., 4-methylaniline)

  • Substituted benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Appropriate solvent for recrystallization (e.g., ethanol, hexane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the substituted aniline in anhydrous dichloromethane, add anhydrous aluminum chloride in portions at 0-5°C.

  • Addition of Acylating Agent: The substituted benzoyl chloride is added dropwise to the reaction mixture at 0-5°C.

  • Reaction Progression: The reaction mixture is then typically stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of ice-cold water or dilute HCl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed successively with water, 5% NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica gel to yield the desired this compound analog.

II. Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have demonstrated significant potential in two primary therapeutic areas: oncology and inflammation.

A. Anticancer Activity: Tubulin Polymerization Inhibition

A significant number of 2-aminobenzophenone derivatives exhibit potent antimitotic activity by targeting the colchicine binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.

Quantitative Structure-Activity Relationship (QSAR) Data:

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of representative 2-aminobenzophenone analogs against various human cancer cell lines.

Compound IDR1 (at C5)R2 (on benzoyl ring)Cancer Cell LineIC₅₀ (µM)
1 HHMCF-7>100
2 -CH₃4-OHA549 (Lung)15.2
3 -CH₃4-OCH₃HeLa (Cervical)10.8
4 -CH₃4-ClMCF-7 (Breast)5.7
5 -CH₃3,4,5-(OCH₃)₃HT-29 (Colon)1.2

Key SAR Insights:

  • The presence of a small alkyl group, such as a methyl group at the C5 position of the aniline ring, is often associated with enhanced cytotoxic activity.

  • Substitution on the benzoyl ring plays a crucial role. Electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -Cl) can both increase potency, with the position and nature of the substituent being critical.

  • The trimethoxy substitution on the benzoyl ring, as seen in combretastatin A-4, a potent natural tubulin inhibitor, confers significant activity to the 2-aminobenzophenone scaffold.

B. Anti-inflammatory Activity: p38 MAP Kinase Inhibition

Certain aminobenzophenone analogs have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. This enzyme is a key component of a signaling cascade that is activated by cellular stress and pro-inflammatory cytokines, playing a central role in the production of inflammatory mediators like TNF-α and IL-1β.

Quantitative Structure-Activity Relationship (QSAR) Data:

The table below presents the inhibitory activity of selected aminobenzophenone analogs against p38 MAP kinase and their effect on cytokine release.

Compound IDR1 (on amino-phenyl ring)R2 (on other phenyl ring)p38 MAP Kinase IC₅₀ (nM)TNF-α Inhibition IC₅₀ (nM)
6 4-[(2-aminophenyl)amino]H50120
7 4-[(2-aminophenyl)amino]-2-chloro2-methyl106

Key SAR Insights:

  • A diarylamine linkage at the 4-position of the benzophenone core appears to be a key feature for p38 MAP kinase inhibitory activity.

  • Substitutions on both phenyl rings significantly influence potency. A chloro group on the aminophenyl ring and a methyl group on the other phenyl ring, as in compound 7 , lead to a substantial increase in inhibitory activity.

III. Signaling Pathways and Mechanisms of Action

A. Tubulin Polymerization Inhibition Pathway

The inhibition of tubulin polymerization by this compound analogs disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

Tubulin_Polymerization_Inhibition Analog Analog Tubulin_Dimers Tubulin_Dimers Analog->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule_Polymerization Tubulin_Dimers->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Polymerization->Mitotic_Spindle_Formation G2/M_Phase_Arrest G2/M_Phase_Arrest Mitotic_Spindle_Formation->G2/M_Phase_Arrest Disruption Apoptosis Apoptosis G2/M_Phase_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by structural analogs.

B. p38 MAP Kinase Signaling Pathway

By inhibiting p38 MAP kinase, these analogs block the downstream signaling cascade that leads to the expression of pro-inflammatory cytokines. This mechanism of action makes them attractive candidates for the treatment of inflammatory diseases.

p38_MAPK_Inhibition Stress_Stimuli Stress_Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK MKK3_6 MKK3_6 MAPKKK->MKK3_6 p38_MAPK p38_MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription_Factors p38_MAPK->Transcription_Factors Analog Analog Analog->p38_MAPK Inflammatory_Cytokines Inflammatory_Cytokines Transcription_Factors->Inflammatory_Cytokines Gene Expression

Caption: Inhibition of the p38 MAP kinase signaling pathway.

IV. Experimental Protocols for Biological Assays

A. In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and control inhibitors (e.g., paclitaxel, nocodazole)

  • 96-well, black, clear-bottom microplates

  • Fluorescence plate reader with temperature control

Procedure:

  • Preparation of Reagents: Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol. Add the fluorescent reporter according to the manufacturer's instructions. Keep on ice.

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer.

  • Assay Setup: Add 10 µL of the test compound or control solution to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiation of Polymerization: To each well, add 90 µL of the ice-cold tubulin solution.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes (Excitation: ~360 nm, Emission: ~450 nm).

  • Data Analysis: Plot fluorescence intensity versus time. The IC₅₀ value is determined by plotting the percentage of polymerization inhibition against the compound concentration.

B. p38 MAP Kinase Activity Assay (Non-radioactive)

This assay typically involves immunoprecipitation of activated p38 MAPK followed by a kinase assay using a specific substrate.

Materials:

  • Cell lysate from stimulated cells (e.g., UV-treated or cytokine-treated)

  • Immobilized anti-phospho-p38 MAPK (Thr180/Tyr182) antibody

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • ATF-2 fusion protein (substrate)

  • ATP solution (10 mM)

  • Test compounds and control inhibitors (e.g., SB203580)

  • Anti-phospho-ATF-2 (Thr71) antibody

  • Reagents for Western blotting

Procedure:

  • Immunoprecipitation: Incubate cell lysates with the immobilized anti-phospho-p38 MAPK antibody overnight at 4°C with gentle rocking to capture activated p38.

  • Washing: Pellet the beads by centrifugation and wash twice with cell lysis buffer and twice with kinase buffer.

  • Kinase Reaction: Resuspend the pellet in kinase buffer containing the ATF-2 substrate and the test compound or control. Initiate the reaction by adding ATP. Incubate for 30 minutes at 30°C.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-phospho-ATF-2 antibody to detect the phosphorylated substrate.

  • Data Analysis: Quantify the band intensities to determine the extent of p38 kinase inhibition. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

V. Conclusion

The this compound core structure is a versatile and promising scaffold for the development of novel therapeutics. Its analogs have demonstrated significant potential as both anticancer agents through the inhibition of tubulin polymerization and as anti-inflammatory agents via the inhibition of the p38 MAP kinase pathway. The structure-activity relationships highlighted in this guide provide a rational basis for the design of more potent and selective analogs. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing these compounds through the drug discovery and development pipeline. Further investigation into the optimization of these analogs holds the promise of delivering new and effective treatments for cancer and inflammatory diseases.

Initial Toxicity Screening of 2-Benzoyl-4-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the initial toxicity screening of 2-Benzoyl-4-methylaniline. As of the last update, specific toxicity data for this compound were not publicly available. Therefore, this guide outlines standardized testing protocols and presents data tables as illustrative examples of how results would be reported. The signaling pathway depicted is a hypothesized representation based on the known mechanisms of toxicity for aromatic amines.

Introduction

2-Benzoyl-4-methylaniline is an aromatic amine, a class of compounds with wide industrial applications but also known for potential toxicological concerns, including genotoxicity and carcinogenicity.[1] An initial toxicity screening is crucial in the early stages of research and development to identify potential hazards and inform risk assessment.[2] This guide details a tiered approach for the preliminary toxicological evaluation of 2-Benzoyl-4-methylaniline, encompassing in vitro and in vivo methodologies.

The screening process is designed to provide foundational data on the substance's potential for cytotoxicity, genotoxicity, and acute systemic toxicity. This information is critical for making informed decisions in the progression of compounds through the development pipeline.

Experimental Workflow

The initial toxicity screening follows a logical progression from in vitro assays to a preliminary in vivo study. This workflow is designed to minimize animal testing by first identifying potential hazards using cell-based assays.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cytotoxicity Assay Cytotoxicity Assay Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assay->Genotoxicity Assays Select non-cytotoxic doses Acute Oral Toxicity Acute Oral Toxicity Genotoxicity Assays->Acute Oral Toxicity Proceed if warranted Data Analysis & Risk Assessment Data Analysis & Risk Assessment Acute Oral Toxicity->Data Analysis & Risk Assessment Compound Compound Compound->Cytotoxicity Assay Determine concentration range

Caption: Experimental workflow for initial toxicity screening.

In Vitro Toxicity Assessment

In vitro assays are fundamental to early-stage toxicity screening, offering a rapid and cost-effective means to evaluate the potential of a substance to cause cellular damage or genetic mutations.[3][4]

Cytotoxicity Assessment

Cytotoxicity assays determine the concentration at which a substance becomes toxic to cells. This information is vital for dose selection in subsequent in vitro genotoxicity studies. The MTT assay is a common colorimetric method used to assess cell viability.[5]

3.1.1 Experimental Protocol: MTT Cytotoxicity Assay (Following ISO 10993-5)

  • Cell Culture: L929 mouse fibroblast cells (or another suitable cell line) are cultured to near confluence in a 96-well plate.[6]

  • Sample Preparation: 2-Benzoyl-4-methylaniline is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to create a range of test concentrations.[7][8]

  • Exposure: The culture medium in the wells is replaced with the prepared test dilutions, and the cells are incubated for 24 hours at 37°C.[5]

  • MTT Addition: After incubation, the test solutions are removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a plate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated negative control. A substance is typically considered cytotoxic if it reduces cell viability to below 70%.[5]

Table 1: Example Cytotoxicity Data for 2-Benzoyl-4-methylaniline

Concentration (µg/mL)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)Cytotoxicity Classification
0 (Control)1.2500.08100Non-cytotoxic
11.2350.0798.8Non-cytotoxic
101.1500.0992.0Non-cytotoxic
500.9500.1176.0Non-cytotoxic
1000.6250.1050.0Cytotoxic
2000.3120.0625.0Cytotoxic
Genotoxicity Assessment

Genotoxicity assays are employed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer.[9] A standard initial screening battery includes a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test.[10]

3.2.1 Bacterial Reverse Mutation Assay (Ames Test) (Following OECD Guideline 471)

The Ames test uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[11][12] The assay detects mutations that revert this phenotype, allowing the bacteria to grow on a medium lacking the amino acid.[13][14]

Experimental Protocol:

  • Strain Selection: At least five strains are recommended, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[15]

  • Exposure: The test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.[13]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[14]

  • Colony Counting: The number of revertant colonies on each plate is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the negative control.

Table 2: Example Ames Test Results for 2-Benzoyl-4-methylaniline (Strain TA100)

Concentration (µ g/plate )Without S9 Activation (Mean Revertants ± SD)With S9 Activation (Mean Revertants ± SD)Mutagenicity Ratio (vs. Control)
0 (Control)110 ± 12115 ± 15-
10118 ± 10125 ± 181.1
50125 ± 15250 ± 252.2
100130 ± 11550 ± 454.8
250Toxic890 ± 607.7
500ToxicToxic-

3.2.2 In Vitro Mammalian Cell Micronucleus Test (Following OECD Guideline 487)

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that are not incorporated into the main nucleus during cell division.[16][17]

Experimental Protocol:

  • Cell Culture: Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6, CHO) are used.[9][18]

  • Exposure: Cells are exposed to at least three concentrations of the test substance (selected based on cytotoxicity data) for a short (3-6 hours) and a long (equivalent to 1.5-2.0 normal cell cycle lengths) duration.[18] The assay is conducted with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[16][17]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).[18]

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[16][17]

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Table 3: Example In Vitro Micronucleus Test Results

TreatmentConcentration (µg/mL)Number of Binucleated Cells ScoredNumber of Micronucleated Binucleated Cells% Micronucleated Cells
Negative Control02000251.25
Positive Control-20001507.50
2-Benzoyl-4-methylaniline (-S9)102000281.40
252000351.75
502000452.25
2-Benzoyl-4-methylaniline (+S9)102000301.50
252000703.50
5020001206.00

In Vivo Toxicity Assessment

If in vitro results suggest a potential for toxicity, a preliminary in vivo study is warranted to understand the substance's effects in a whole organism.

Acute Oral Toxicity (Following OECD Guideline 423, Acute Toxic Class Method)

This method provides information on the hazardous properties of a substance after a single oral dose and allows for its classification.[19][20] It uses a reduced number of animals compared to traditional LD50 tests.[21]

Experimental Protocol:

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used.[22]

  • Dose Administration: A single animal is dosed at a starting dose level (e.g., 300 mg/kg). The substance is administered by gavage.[22]

  • Observation: The animal is observed for signs of toxicity and mortality over 14 days.[23]

  • Step-wise Procedure: Depending on the outcome for the first animal, additional animals are dosed sequentially at higher or lower fixed dose levels (5, 50, 300, 2000 mg/kg).[22]

  • Endpoint: The test is concluded when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Table 4: Example Acute Oral Toxicity Findings

Dose (mg/kg)Number of AnimalsMortalityClinical SignsNecropsy FindingsGHS Classification
30031/3Lethargy, piloerection in 2/3 animalsNo abnormalitiesCategory 4
200033/3Severe lethargy, tremors, death within 24hDiscoloration of the liver-

Potential Mechanism of Toxicity: A Hypothesized Signaling Pathway

Aromatic amines can exert toxicity through various mechanisms. A common pathway involves metabolic activation by cytochrome P450 enzymes to form reactive intermediates. These intermediates can lead to oxidative stress and the formation of DNA adducts, contributing to genotoxicity.[1][24]

G 2-Benzoyl-4-methylaniline 2-Benzoyl-4-methylaniline CYP450 Enzymes CYP450 Enzymes 2-Benzoyl-4-methylaniline->CYP450 Enzymes Metabolic Activation Reactive Metabolite Reactive Metabolite CYP450 Enzymes->Reactive Metabolite DNA Adducts DNA Adducts Reactive Metabolite->DNA Adducts Oxidative Stress Oxidative Stress Reactive Metabolite->Oxidative Stress Mutation Mutation DNA Adducts->Mutation Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Apoptosis Apoptosis Cellular Damage->Apoptosis

Caption: Hypothesized signaling pathway for aromatic amine toxicity.

Conclusion

This technical guide outlines a systematic approach for the initial toxicity screening of 2-Benzoyl-4-methylaniline. The described workflow, from in vitro cytotoxicity and genotoxicity assays to a preliminary in vivo acute oral toxicity study, provides a robust framework for hazard identification. The interpretation of data from these assays is critical for a comprehensive risk assessment and for guiding the future development of any product containing this substance. It is imperative that all testing is conducted in compliance with international guidelines to ensure data quality and regulatory acceptance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolines from (2-Amino-5-methylphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of quinazoline derivatives from (2-amino-5-methylphenyl)(phenyl)methanone. Quinazolines are a pivotal class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous molecules with significant therapeutic potential, particularly in oncology. The protocols described herein offer versatile and efficient routes to obtaining these valuable scaffolds.

Introduction to Quinazoline Synthesis

The synthesis of the quinazoline core from 2-aminobenzophenone derivatives is a well-established transformation in organic chemistry. Common strategies involve the condensation of the starting aminobenzophenone with a suitable carbon and nitrogen source. The methyl group at the 5-position of the starting material, this compound, will be retained in the final quinazoline product at the 6-position, yielding 6-methylquinazoline derivatives. These compounds are of particular interest in drug discovery due to their potential as kinase inhibitors.

Data Presentation: Synthesis of 6-Methyl-2,4-diphenylquinazoline

The following table summarizes representative data for the synthesis of a specific 6-methylquinazoline derivative.

ProductStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)
6-Methyl-2,4-diphenylquinazolineThis compound, Benzaldehyde, Ammonium AcetateGlacial Acetic Acid, Reflux, 6h85-95%226-227[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 6-Methyl-2,4-diphenylquinazoline

This protocol details a convenient one-pot synthesis of 6-methyl-2,4-diphenylquinazoline via the reaction of this compound with benzaldehyde and ammonium acetate.

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (2.2 equiv)

  • Ammonium acetate (10 equiv)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv), benzaldehyde (2.2 equiv), and ammonium acetate (10 equiv).

  • Add glacial acetic acid as the solvent (approximately 10-15 mL per gram of aminobenzophenone).

  • Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with water to remove excess ammonium acetate and acetic acid.

  • The crude solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-methyl-2,4-diphenylquinazoline.

  • Dry the purified product under vacuum. Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Application in Drug Discovery: Inhibition of Signaling Pathways

Quinazoline derivatives are renowned for their ability to inhibit various protein kinases involved in cancer cell proliferation and survival. Notably, many quinazoline-based drugs target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and differentiation.[2][3] Dysregulation of this pathway is a common feature in many cancers. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors at the kinase domain of EGFR, thereby blocking downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., 6-methyl derivative) Quinazoline_Inhibitor->EGFR Inhibition RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by Quinazolines.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Quinazoline derivatives can inhibit VEGFR tyrosine kinases, thereby disrupting the angiogenic process.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding & Dimerization P P VEGFR->P Autophosphorylation Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., 6-methyl derivative) Quinazoline_Inhibitor->VEGFR Inhibition PLCg PLCγ P->PLCg PI3K PI3K P->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGFR Signaling Pathway and Inhibition by Quinazolines.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and preliminary evaluation of quinazoline derivatives.

Experimental_Workflow Start Starting Material (2-Amino-5-methylphenyl) (phenyl)methanone Synthesis One-Pot Synthesis (Protocol 1) Start->Synthesis Purification Purification (Recrystallization or Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Eval Biological Evaluation (e.g., Kinase Assays, Cell Viability Assays) Characterization->Biological_Eval

Caption: General Experimental Workflow.

References

Protocol for N-alkylation of 2-Amino-5-methylbenzophenone: Application Notes for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the N-alkylation of 2-amino-5-methylbenzophenone, a key intermediate in the synthesis of various pharmacologically active compounds. Two primary methods are presented: classical N-alkylation using alkylating agents such as dimethyl carbonate, and reductive amination with formaldehyde. These protocols are designed to offer researchers reliable and reproducible methods for the synthesis of N-alkylated 2-aminobenzophenone derivatives, which are crucial precursors in drug discovery and development. The provided data, based on the analogous 2-amino-5-chlorobenzophenone, offers a strong predictive framework for reaction outcomes with the target molecule.

Introduction

N-alkylated 2-aminobenzophenones are pivotal structural motifs in medicinal chemistry, most notably as precursors to the benzodiazepine class of drugs, which exhibit a wide range of central nervous system activities. The substitution pattern on the 2-amino group significantly influences the pharmacological profile of the resulting compounds. Therefore, robust and efficient methods for the N-alkylation of 2-aminobenzophenones are of high importance in the development of new therapeutic agents. This application note details two effective protocols for the N-alkylation of 2-amino-5-methylbenzophenone, providing researchers with the necessary information to synthesize key intermediates for their drug discovery programs.

Data Presentation

The following table summarizes reaction conditions and yields for the N-methylation of 2-amino-5-chlorobenzophenone, a close structural analog of 2-amino-5-methylbenzophenone. This data can be used as a reference for optimizing the N-alkylation of the target molecule.

Alkylating AgentCatalyst/Solvent SystemTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Dimethyl CarbonateHigh Silicon-Aluminum NaY Molecular Sieve80 - 906.5 - 890.2 - 93.198.6 - 99.1[1]
FormaldehydeSulfuric Acid40 - 45Not Specified~84~99.3[2]
ParaformaldehydeSulfuric Acid55 - 60Not Specified~82~99.2[2]

Experimental Protocols

Protocol 1: N-Methylation using Dimethyl Carbonate

This protocol describes the N-methylation of 2-amino-5-methylbenzophenone using dimethyl carbonate, a greener and less toxic alternative to traditional alkylating agents like dimethyl sulfate.

Materials:

  • 2-amino-5-methylbenzophenone

  • Dimethyl carbonate

  • High silicon-aluminum ratio small crystal NaY molecular sieve (catalyst)

  • Ethanol (for recrystallization)

  • Reaction flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a reaction flask, add 2-amino-5-methylbenzophenone, dimethyl carbonate, and the NaY molecular sieve catalyst. A typical molar ratio of 2-amino-5-methylbenzophenone to dimethyl carbonate is in the range of 1:10 to 1:20.[1]

  • Stir the mixture and heat to 80-90°C.[1]

  • Maintain the reaction at this temperature for 6.5-8 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the catalyst.

  • Transfer the filtrate to a round-bottom flask and remove the excess dimethyl carbonate under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting residue from ethanol to obtain the purified 2-(methylamino)-5-methylbenzophenone as a yellow solid.

  • Dry the product under vacuum.

Protocol 2: Reductive N-Methylation using Formaldehyde

This protocol details the reductive N-methylation of 2-amino-5-methylbenzophenone using formaldehyde in the presence of a reducing agent. This method is a one-pot procedure that is often efficient and high-yielding.

Materials:

  • 2-amino-5-methylbenzophenone

  • Formaldehyde solution (e.g., 37% in water) or Paraformaldehyde

  • Sulfuric acid (98%)

  • Ammonium hydroxide solution (e.g., 25%)

  • Organic solvent (e.g., methanol or ethanol)

  • Reaction flask equipped with a dropping funnel and magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

Part 1: Methylation Reaction

  • In a reaction flask, dissolve 2-amino-5-methylbenzophenone in concentrated sulfuric acid. The weight ratio of 2-amino-5-chlorobenzophenone to sulfuric acid in analogous reactions is approximately 1:2.6 to 1:6.3.[2]

  • Cool the mixture in an ice bath.

  • Slowly add formaldehyde or paraformaldehyde to the stirred solution while maintaining the temperature between 40-60°C. The weight ratio of 2-amino-5-chlorobenzophenone to paraformaldehyde is roughly 1:0.56 to 1:1.5.[2]

  • Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or HPLC).

Part 2: Neutralization and Isolation

  • In a separate flask, prepare a mixture of ammonium hydroxide and an organic solvent (e.g., methanol or ethanol).

  • Slowly add the methylation reaction mixture to the ammonium hydroxide solution with vigorous stirring.

  • After the addition is complete, heat the mixture to reflux for a period of time, then cool.

  • The product may precipitate out of solution. If so, collect the crude product by filtration. Alternatively, if two phases form, separate the organic layer.

  • Concentrate the filtrate or the separated organic layer to obtain the crude 2-(methylamino)-5-methylbenzophenone.

Part 3: Purification

  • Purify the crude product by recrystallization from an appropriate alcoholic solvent (e.g., methanol or ethanol) to yield the final product.[2]

Mandatory Visualization

G cluster_protocol1 Protocol 1: N-Alkylation with Alkylating Agent cluster_protocol2 Protocol 2: Reductive Amination start1 Start: 2-Amino-5-methylbenzophenone react1 Mix with Alkylating Agent (e.g., Dimethyl Carbonate) and Base/Catalyst in Solvent start1->react1 heat1 Heat Reaction Mixture (e.g., 60-90°C) react1->heat1 monitor1 Monitor Reaction Progress (TLC/HPLC) heat1->monitor1 workup1 Reaction Quench and Aqueous Workup monitor1->workup1 extract1 Extract with Organic Solvent workup1->extract1 dry1 Dry and Concentrate Organic Phase extract1->dry1 purify1 Purify by Column Chromatography or Recrystallization dry1->purify1 product1 Final Product: N-Alkyl-2-amino-5-methylbenzophenone purify1->product1 start2 Start: 2-Amino-5-methylbenzophenone imine_form Mix with Aldehyde/Ketone in Solvent to Form Imine/Enamine start2->imine_form reduce Add Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) imine_form->reduce monitor2 Stir at Room Temperature and Monitor (TLC/HPLC) reduce->monitor2 workup2 Quench Reaction (e.g., with NaHCO₃ solution) monitor2->workup2 extract2 Extract with Organic Solvent workup2->extract2 dry2 Dry and Concentrate Organic Phase extract2->dry2 purify2 Purify by Column Chromatography or Recrystallization dry2->purify2 product2 Final Product: N-Alkyl-2-amino-5-methylbenzophenone purify2->product2

Caption: Experimental workflows for N-alkylation of 2-amino-5-methylbenzophenone.

References

Application Notes and Protocols: 2-Benzoyl-4-methylaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoyl-4-methylaniline is a member of the 2-aminobenzophenone class of compounds, which serve as versatile scaffolds and key intermediates in the synthesis of a wide array of pharmacologically active molecules. The inherent structural features of 2-benzoyl-4-methylaniline, including a nucleophilic amino group, a carbonyl moiety, and a substituted aromatic system, make it a valuable starting material for the construction of diverse heterocyclic systems. Its close analog, 2-benzoyl-4-bromoaniline, is a well-established precursor in the synthesis of benzodiazepines, quinazolines, and other privileged structures in medicinal chemistry.[1] By inference, 2-benzoyl-4-methylaniline holds significant potential for the development of novel therapeutics, where the 4-methyl substituent can modulate the physicochemical properties, metabolic stability, and biological activity of the resulting compounds.

These application notes provide an overview of the potential uses of 2-benzoyl-4-methylaniline in medicinal chemistry, including its role as a synthetic precursor and its potential to generate compounds with a range of biological activities. Detailed protocols for the synthesis of representative bioactive scaffolds are provided to guide researchers in leveraging this versatile building block.

Synthetic Applications

The primary utility of 2-benzoyl-4-methylaniline in medicinal chemistry lies in its role as a precursor for the synthesis of various heterocyclic compounds. The 2-aminobenzophenone core is particularly amenable to cyclization reactions to form fused ring systems that are prevalent in many approved drugs.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects. 2-Benzoyl-4-methylaniline can serve as a key starting material for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones. A general synthetic approach involves the initial acylation of the amino group, followed by cyclization.

Synthesis of Benzodiazepines

Benzodiazepines are a class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties.[1] The 2-aminobenzophenone scaffold is a classic starting point for the synthesis of 1,4-benzodiazepines. The synthesis typically involves the reaction of the aminobenzophenone with an amino acid or its derivative, followed by cyclization. The 4-methyl substituent in 2-benzoyl-4-methylaniline can offer advantages in terms of metabolic stability and receptor interaction compared to non-substituted or halogenated analogs.

Potential Therapeutic Areas

Derivatives of 2-benzoyl-4-methylaniline are anticipated to exhibit a range of biological activities based on the established pharmacology of analogous compounds.

  • Oncology: The quinazoline and acridone scaffolds, readily accessible from 2-aminobenzophenones, are found in numerous anticancer agents that act as kinase inhibitors or DNA intercalators.[1]

  • Neuroscience: The benzodiazepine framework is central to drugs acting on the central nervous system, particularly as modulators of GABA-A receptors.[1]

  • Infectious Diseases: Quinolines and acridones derived from 2-aminobenzophenones have shown promise as antimalarial and antibacterial agents.[1]

Data Presentation

While specific quantitative bioactivity data for compounds directly derived from 2-benzoyl-4-methylaniline is not extensively available in the public domain, the following table presents representative data for analogous compounds to illustrate the potential potency and therapeutic targets.

Compound ClassTargetRepresentative AnalogIC50/EC50Reference
QuinazolinoneEGFR Tyrosine KinaseGefitinib2-37 nM-
BenzodiazepineGABA-A ReceptorDiazepam230 nM-
AcridoneTopoisomerase IIAmsacrine1.5 µM-
2-aryl-4-benzoyl-imidazoleTubulin PolymerizationABI-III Analog3.8 nM[2]
Meclofenamic Acid DerivativeAnti-inflammatoryCompound 70.07 µM[3]
2-(4-methylsulfonylphenyl) indoleCOX-2Compound 7a0.13 µM[4]

Experimental Protocols

The following are generalized protocols for the synthesis of key heterocyclic scaffolds starting from a 2-aminobenzophenone such as 2-benzoyl-4-methylaniline. Researchers should adapt and optimize these procedures for the specific substrate and target molecule.

Protocol 1: Synthesis of a 2,3-Disubstituted-4(3H)-quinazolinone

Materials:

  • 2-Benzoyl-4-methylaniline

  • Anhydrous acyl chloride (e.g., acetyl chloride)

  • Ammonium acetate

  • Glacial acetic acid

  • Dry pyridine

  • Appropriate solvents (e.g., toluene, ethanol)

Procedure:

  • Acylation: Dissolve 2-benzoyl-4-methylaniline (1 equivalent) in dry pyridine. Cool the solution to 0°C. Add the anhydrous acyl chloride (1.1 equivalents) dropwise. Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the N-acylated intermediate.

  • Cyclization: To a solution of the N-acylated intermediate (1 equivalent) in glacial acetic acid, add ammonium acetate (10 equivalents). Reflux the mixture for 6-8 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-water. The solid product that precipitates is collected by filtration, washed with water, and dried. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2,3-disubstituted-4(3H)-quinazolinone.

Protocol 2: Synthesis of a 1,4-Benzodiazepine-2-one

Materials:

  • 2-Benzoyl-4-methylaniline

  • Glycine ethyl ester hydrochloride

  • Pyridine

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Imine Formation: A mixture of 2-benzoyl-4-methylaniline (1 equivalent), glycine ethyl ester hydrochloride (1.2 equivalents), and pyridine in ethanol is heated to reflux for 24 hours. The solvent is then removed under reduced pressure.

  • Cyclization: The residue is dissolved in a suitable solvent like toluene or xylene and heated to reflux for 12-18 hours, often with a catalytic amount of a base or acid to facilitate cyclization. The progress of the ring closure is monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 1,4-benzodiazepine-2-one.

Visualizations

Logical Workflow for Drug Discovery from 2-Benzoyl-4-methylaniline

G A 2-Benzoyl-4-methylaniline (Starting Material) B Synthesis of Quinazolinone Library A->B C Synthesis of Benzodiazepine Library A->C D Synthesis of Other Heterocycles A->D E High-Throughput Screening B->E C->E D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Candidate G->H

Caption: Drug discovery workflow starting from 2-Benzoyl-4-methylaniline.

Proposed Synthetic Pathway to a Quinazolinone Derivative

G cluster_0 Synthesis of a Quinazolinone Derivative A 2-Benzoyl-4-methylaniline B N-Acyl Intermediate A->B Acyl Chloride, Pyridine C 2,3-Disubstituted-4(3H)-quinazolinone B->C NH4OAc, Acetic Acid, Reflux

Caption: Synthetic route to quinazolinones from 2-Benzoyl-4-methylaniline.

Hypothetical Signaling Pathway Inhibition

G cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor Quinazolinone Derivative Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a generic kinase signaling pathway by a hypothetical quinazolinone derivative.

References

Synthesis of Substituted Quinolines via Friedländer Annulation using (2-Amino-5-methylphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details the application of the Friedländer annulation for the synthesis of polysubstituted quinolines, a foundational scaffold in medicinal chemistry.[1][2][3] It focuses on the use of (2-Amino-5-methylphenyl)(phenyl)methanone as the 2-aminoaryl ketone substrate, which allows for the direct installation of a phenyl group at the 4-position and a methyl group at the 6-position of the quinoline core.[4] This document provides an in-depth look at the reaction mechanism, a detailed, field-tested experimental protocol for the synthesis of 6-methyl-2,4-diphenylquinoline, characterization data, and a troubleshooting guide tailored for researchers, scientists, and drug development professionals.

Introduction to the Friedländer Annulation

First reported by Paul Friedländer in 1882, the Friedländer synthesis is a classic and highly versatile condensation reaction that remains a cornerstone of heterocyclic chemistry.[2][4] The reaction constructs the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[3][5]

The quinoline motif is of paramount importance in drug discovery and development, forming the core of numerous agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1] The ability to efficiently synthesize diverse, polysubstituted quinolines makes the Friedländer annulation an indispensable tool for generating compound libraries for screening and lead optimization. This protocol focuses on this compound, a specific 2-aminobenzophenone derivative that yields quinolines with fixed substituents at the 4- and 6-positions, providing a reliable route to a specific class of pharmacologically relevant molecules.

Reaction Mechanism

The Friedländer annulation can proceed via two primary pathways, depending on the catalytic conditions (acidic or basic).[4][5] Under the base-catalyzed conditions detailed in this protocol, the reaction is believed to initiate with an intermolecular aldol condensation.

Key Mechanistic Steps:

  • Enolate Formation: The base (e.g., KOH) abstracts an acidic α-proton from the active methylene compound (acetophenone in this protocol) to form an enolate.

  • Aldol Addition: The resulting enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound to form an aldol adduct. This is often the rate-limiting step.[4]

  • Cyclization & Dehydration: The intermediate aldol adduct undergoes a rapid intramolecular cyclization. The amino group attacks the ketone, forming a heterocyclic intermediate which then readily dehydrates to yield the stable, aromatic quinoline ring system.[4]

An alternative pathway involves the initial formation of a Schiff base (imine) between the amino group and the methylene partner's carbonyl, followed by an intramolecular aldol-type cyclization and dehydration.[5]

Friedlander_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product R1 This compound Step2 2. Aldol Addition R1->Step2 R2 Acetophenone (α-Methylene Ketone) Step1 1. Enolate Formation R2->Step1 Base (KOH) Step1->Step2 Enolate Intermediate Step3 3. Cyclization Step2->Step3 Aldol Adduct Step4 4. Dehydration Step3->Step4 Cyclized Intermediate P 6-Methyl-2,4-diphenylquinoline Step4->P - H₂O

Figure 1. Base-catalyzed Friedländer annulation mechanism.

Experimental Protocol: Synthesis of 6-Methyl-2,4-diphenylquinoline

This protocol details the base-catalyzed synthesis of 6-methyl-2,4-diphenylquinoline. The procedure is robust and has been optimized for high yield and purity.

3.1. Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeSupplier
This compound211.265.01.06 gSigma-Aldrich
Acetophenone120.156.00.72 g (0.7 mL)Alfa Aesar
Potassium Hydroxide (KOH)56.1110.00.56 gFisher Scientific
Ethanol (Absolute)46.07-25 mLVWR
Ethyl Acetate88.11-~100 mLVWR
Hexanes--~200 mLVWR
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~5 gFisher Scientific
Silica Gel (for chromatography)--~50 gSorbent Technologies
3.2. Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • This compound: May cause skin and serious eye irritation. Handle in a well-ventilated area or chemical fume hood.[6]

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Acetophenone: Irritating to eyes, respiratory system, and skin.[7]

  • Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.[8]

  • Work Area: All procedures should be performed in a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.[7][9]

3.3. Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.06 g, 5.0 mmol) and absolute ethanol (25 mL).

  • Reagent Addition: Add acetophenone (0.7 mL, 6.0 mmol) to the solution.

  • Catalyst Addition: While stirring, carefully add powdered potassium hydroxide (0.56 g, 10.0 mmol). Causality Note: KOH acts as a base to catalyze the initial aldol condensation between the two ketone partners. Using a powdered form increases surface area and reaction rate.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product spot should be significantly less polar than the starting aminoketone.

  • Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Then, cool the mixture in an ice bath for 30 minutes. The product will begin to precipitate.

  • Isolation: Pour the cold mixture into 100 mL of ice-cold distilled water. A pale yellow solid should precipitate. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove residual KOH and ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: 9:1 Hexanes:Ethyl Acetate gradient) to yield a pure, crystalline solid.

  • Drying: Dry the purified product under vacuum to obtain 6-methyl-2,4-diphenylquinoline.

Workflow cluster_setup A. Reaction Setup cluster_reaction B. Synthesis cluster_workup C. Work-up & Purification cluster_analysis D. Characterization A1 Combine Aminoketone, Acetophenone, & Ethanol A2 Add KOH Catalyst A1->A2 B1 Heat to Reflux (4-6 hours) A2->B1 B2 Monitor by TLC B1->B2 C1 Cool & Precipitate in Ice Water B2->C1 C2 Vacuum Filtration C1->C2 C3 Purify by Chromatography or Recrystallization C2->C3 D1 Obtain ¹H NMR, ¹³C NMR, IR, and Mass Spectra C3->D1 D2 Confirm Structure D1->D2

Figure 2. Experimental workflow for quinoline synthesis.

Characterization and Expected Results

The final product, 6-methyl-2,4-diphenylquinoline, should be a pale yellow or white crystalline solid.[10] The structure must be confirmed using standard analytical techniques.[11][12][13]

TechniqueExpected Data for 6-methyl-2,4-diphenylquinoline (C₂₂H₁₇N)
Molecular Weight 295.38 g/mol [14]
¹H NMR (CDCl₃, 500 MHz)δ (ppm): 8.1-8.2 (m, 3H), 7.8 (s, 1H), 7.4-7.6 (m, 9H), 7.2 (d, 1H), 2.5 (s, 3H, -CH₃). Chemical shifts are approximate and based on similar structures.[15]
¹³C NMR (CDCl₃, 125 MHz)δ (ppm): 156-158 (C=N), 147-149 (Ar C), 138-140 (Ar C), 135-137 (Ar C), 125-132 (multiple Ar CH signals), 120-122 (Ar CH), 21-22 (-CH₃). Shifts are predictive.[15][16]
FT-IR (KBr, cm⁻¹)~3050 (Ar C-H stretch), ~1600, 1550, 1490 (C=C, C=N stretch), ~830 (para-substituted C-H bend).
Mass Spec (ESI-MS)m/z: 296.14 [M+H]⁺.

Self-Validation Insight: The proton NMR spectrum is the most direct method for confirming success. The appearance of a singlet around 2.5 ppm confirms the retention of the methyl group, and the complex aromatic multiplet between 7.2-8.2 ppm corresponds to the 14 aromatic protons. The absence of a broad singlet for the -NH₂ group (from the starting material) is a key indicator of complete cyclization.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (KOH absorbed moisture).2. Insufficient reaction time or temperature.3. Impure starting materials.1. Use fresh, finely powdered KOH.2. Ensure proper reflux temperature is reached and extend reaction time to 8-10 hours, monitoring by TLC.3. Check purity of reactants by NMR or melting point.
Incomplete Reaction 1. Insufficient catalyst.2. Reaction time too short.1. Increase catalyst loading slightly (e.g., to 2.5 equivalents).2. Continue refluxing and monitor until the starting aminoketone spot disappears on TLC.
Formation of Side Products 1. Self-condensation of acetophenone (aldol reaction).2. High temperatures causing degradation.1. Add the KOH catalyst slowly to the mixture at room temperature before heating.2. Ensure the reflux temperature does not significantly exceed the boiling point of ethanol.
Difficulty in Purification 1. Product is an oil or difficult to crystallize.2. Co-elution of impurities during chromatography.1. If recrystallization fails, use flash column chromatography. Try triturating the crude oil with cold hexanes to induce solidification.2. Adjust the eluent system for chromatography (e.g., use a shallower gradient or a different solvent system like Toluene/Ethyl Acetate).
Conclusion

The Friedländer annulation protocol detailed herein provides a reliable and efficient method for the synthesis of 6-methyl-2,4-diphenylquinoline from this compound. This reaction is highly valuable for its operational simplicity and its ability to generate structurally complex quinoline cores that are of high interest to the pharmaceutical and materials science industries. By understanding the underlying mechanism and potential experimental challenges, researchers can effectively utilize this method to build diverse libraries of quinoline derivatives for further investigation.

References

Application Notes and Protocols: Use of Azole Antifungal Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols concerning key chemical intermediates used in the synthesis of widely prescribed azole antifungal agents. While the initial inquiry specified CAS 17852-28-7, extensive research has identified 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS: 46503-52-0) and its reduced form, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol (CAS: 24155-42-8), as the pivotal and well-documented precursors in the manufacturing of antifungal drugs such as miconazole and econazole.[][2][3] These intermediates are foundational for the development of pharmaceuticals that target the fungal enzyme lanosterol 14α-demethylase, a critical component in the biosynthesis of ergosterol, which is essential for the integrity of the fungal cell membrane.[4][5]

Application Notes

The primary application of these intermediates lies in their role as building blocks for the synthesis of imidazole-based antifungal medications.[2][3] These drugs are effective against a broad spectrum of fungal infections. The presence of the dichlorophenyl and imidazole moieties in the intermediates' structures is crucial for their biological activity.[6]

Key Downstream Products:

  • Miconazole: A widely used antifungal medication for treating skin infections like athlete's foot, ringworm, and jock itch, as well as vaginal yeast infections.

  • Econazole: Another topical antifungal agent used for similar indications as miconazole, including tinea infections and pityriasis versicolor.[2]

The development of these antifungal agents is a multi-step process where these intermediates are key components in the synthetic pathway.

Mechanism of Action of Final Products (Azole Antifungals)

The antifungal drugs synthesized from these intermediates, such as miconazole and econazole, exert their therapeutic effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4] This enzyme is a crucial catalyst in the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.[4]

Signaling Pathway of Azole Antifungal Action

Azole_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation Enzyme->Ergosterol Conversion DisruptedMembrane Disrupted Cell Membrane (Increased Permeability, Leakage) Enzyme->DisruptedMembrane CellDeath Fungal Cell Death DisruptedMembrane->CellDeath Azole Azole Antifungal (e.g., Miconazole, Econazole) Azole->Enzyme Inhibition

Caption: Mechanism of action of azole antifungals.

Quantitative Data

Synthesis of Intermediates
IntermediateStarting Material(s)Key Reagents/SolventsYieldMelting Point (°C)Reference(s)
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone2-chloro-1-(2,4-dichlorophenyl)ethanone, ImidazoleMethylene chloride[7]
1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol1-(2',4'-dichlorophenyl)-2-chloro-ethanol, ImidazoleSodium, Methanol, Dimethylformamide170g134-135[8]
1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol2-chloro-1-(2,4'-dichlorophenyl)-ethanol, ImidazoleDMF, Caustic soda flakes, PEG60092%132.5-133.8[9]
1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenonePotassium borohydride, Methanol90.5%134-135[3]
Inhibitory Activity of Final Products against Candida albicans Lanosterol 14α-demethylase
CompoundIC50 (µM)Reference(s)
Miconazole0.057[4][5]
Econazole~0.01-0.03*[10]

*Dissociation constant (Kd) values were reported in the range of 10 to 26 nM, which are indicative of high inhibitory potency.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol

This protocol is adapted from a patented industrial synthesis method.[9]

Materials:

  • 2-chloro-1-(2,4'-dichlorophenyl)-ethanol

  • Imidazole

  • Dimethylformamide (DMF)

  • Caustic soda flakes (NaOH)

  • Polyethylene glycol 600 (PEG600)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add DMF, imidazole, caustic soda flakes, and PEG600.

  • Mix the components thoroughly and slowly heat the mixture to 110-115 °C.

  • Maintain this temperature for 1 hour.

  • Cool the mixture to 50-55 °C.

  • Prepare a solution of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol in DMF.

  • Add the DMF solution of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol dropwise to the reaction mixture while stirring, maintaining the temperature between 50-55 °C.

  • After the addition is complete, continue stirring for 1 hour.

  • Heat the mixture to 110-115 °C and maintain for 4 hours.

  • Cool the reaction mixture to 60 °C and add water.

  • Continue cooling to room temperature to precipitate the crude product.

  • Isolate the crude product by centrifugal filtration.

  • Dry the crude product and recrystallize from toluene to obtain the purified 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

Protocol 2: Synthesis of Miconazole from 1-(2,4-dichlorophenyl)-2-(1H-imidazolyl)ethanol

This is a general representation of the O-alkylation step.[7]

Materials:

  • 1-(2,4-dichlorophenyl)-2-(1H-imidazolyl)ethanol

  • 2,4-dichlorobenzyl chloride

  • A suitable base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., Toluene)

  • Nitric acid (for nitrate salt formation)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 1-(2,4-dichlorophenyl)-2-(1H-imidazolyl)ethanol in an anhydrous solvent in a reaction flask.

  • Add a suitable base to form the alkoxide.

  • Add 2,4-dichlorobenzyl chloride to the reaction mixture.

  • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and quench with water.

  • Extract the organic layer and wash with water.

  • Dry the organic layer over a suitable drying agent and evaporate the solvent to obtain crude miconazole base.

  • For the nitrate salt, dissolve the crude base in a suitable solvent and treat with nitric acid.

  • Recrystallize the resulting precipitate from ethanol to obtain pure miconazole nitrate.

Experimental Workflow for Synthesis and Antifungal Drug Production

Synthesis_Workflow Start1 2-chloro-1-(2,4-dichlorophenyl)ethanone Reaction1 N-Alkylation Start1->Reaction1 Start2 Imidazole Start2->Reaction1 Start3 2,4-dichlorobenzyl chloride Reaction3 O-Alkylation Start3->Reaction3 Intermediate1 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Reaction2 Reduction (e.g., with NaBH4 or KBH4) Intermediate1->Reaction2 Intermediate2 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol Intermediate2->Reaction3 FinalProduct Miconazole / Econazole Reaction1->Intermediate1 Reaction2->Intermediate2 Reaction3->FinalProduct

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-5-methylbenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Suzuki-Miyaura cross-coupling reactions for the synthesis of novel derivatives of 2-Amino-5-methylbenzophenone. This class of compounds holds significant potential in medicinal chemistry and materials science, and the Suzuki coupling offers a versatile and efficient method for their structural diversification.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[1] This reaction is favored in both academic and industrial settings due to its mild reaction conditions, high tolerance for various functional groups, and the commercial availability and stability of the reagents.[2][3] For derivatives of 2-Amino-5-methylbenzophenone, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, creating diverse molecular scaffolds for biological screening and materials development.

General Reaction Scheme

The Suzuki-Miyaura coupling of a halogenated 2-Amino-5-methylbenzophenone with a generic arylboronic acid can be depicted as follows:

Scheme 1: General Suzuki-Miyaura Coupling of a Halogenated 2-Amino-5-methylbenzophenone Derivative.

Data Presentation: Reaction Conditions for Analogous Suzuki-Miyaura Couplings

While specific quantitative data for the Suzuki coupling of 2-Amino-5-methylbenzophenone derivatives is not extensively reported, the following tables summarize typical reaction conditions and components used for structurally similar substrates, such as other aminobenzophenones and aminoaryl halides. This data serves as a valuable starting point for reaction optimization.

Table 1: Commonly Used Palladium Catalysts and Ligands

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine1-5A widely used, robust catalyst for a variety of couplings.[4]
Pd(OAc)₂SPhos1-3Often used for challenging substrates, offering high turnover numbers.[5]
Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)1-3Effective for electron-rich and sterically hindered substrates.
Pd-PEPPSINHC Ligand1-3An N-heterocyclic carbene (NHC) catalyst, known for its stability and activity.[4]

Table 2: Common Bases and Solvents

BaseSolvent SystemTypical ConcentrationNotes
K₂CO₃Toluene/Ethanol/Water2.0 - 3.0 equiv.A common and effective base for many Suzuki couplings.[6]
K₃PO₄1,4-Dioxane/Water2.0 equiv.A strong base often used for less reactive substrates.[4][7]
NaHCO₃Tetrahydrofuran (THF)/Water2.0 equiv.A milder base, suitable for sensitive functional groups.[8]
Cs₂CO₃Dimethoxyethane (DME)/Water2.0 equiv.A strong base that can enhance reaction rates.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of a halogenated 2-Amino-5-methylbenzophenone derivative with an arylboronic acid. It is crucial to perform small-scale test reactions to optimize conditions for specific substrates.

Materials and Reagents:

  • Halogenated 2-Amino-5-methylbenzophenone (e.g., 2-Amino-5-bromo-5-methylbenzophenone) (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water 4:1:1)[4][9]

  • Schlenk tube or round-bottom flask

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Reaction Setup and Procedure:

  • To a dry Schlenk tube or round-bottom flask, add the halogenated 2-Amino-5-methylbenzophenone (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[9]

  • Add the palladium catalyst (and ligand, if separate) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.[2]

  • Add the degassed solvent system to the flask via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C) under the inert atmosphere.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.[9]

  • If a biphasic system was used, separate the layers. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[8]

Visualizations

The following diagrams illustrate the fundamental mechanism of the Suzuki coupling and a typical experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)₂ Base Base

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine Reactants: - 2-Amino-5-methylbenzophenone derivative - Arylboronic acid - Base Inert Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heat Heat to 80-110 °C with Stirring Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure Coupled Product Purify->Product

References

Application Notes and Protocols for High-Throughput Screening of 2-Benzoyl-4-methylaniline and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoyl-4-methylaniline and its chemical analogues represent a class of compounds with potential biological activity, owing to their structural features that are common in pharmacologically active molecules. High-throughput screening (HTS) is an essential methodology in drug discovery for identifying novel modulators of biological targets from large chemical libraries. These application notes provide a detailed framework for the design and implementation of HTS assays to investigate the bioactivity of 2-Benzoyl-4-methylaniline and similar compounds. The protocols described herein are based on established HTS methodologies for identifying inhibitors of protein-protein interactions (PPIs) and kinase activity, common targets in drug discovery. While specific HTS data for 2-Benzoyl-4-methylaniline is not publicly available, the following protocols for related compound classes offer a robust starting point for screening campaigns.

Application Note 1: Fluorescence Polarization Assay for Screening Inhibitors of a Hypothetical Protein-Protein Interaction

This protocol describes a fluorescence polarization (FP) based HTS assay to identify small molecule inhibitors of the interaction between a hypothetical protein "BMA-protein1" and its binding partner "BMA-peptide." This assay is adaptable for screening compound libraries containing 2-Benzoyl-4-methylaniline.

Assay Principle

The FP assay measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled peptide (BMA-peptide-FITC). When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger BMA-protein1, the tumbling rate of the peptide slows significantly, leading to an increase in fluorescence polarization. Small molecule inhibitors that disrupt this interaction will cause a decrease in fluorescence polarization, which can be detected in a high-throughput manner.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen High-Throughput Screen cluster_analysis Data Analysis reagent_prep Reagent Preparation (BMA-protein1, BMA-peptide-FITC, Assay Buffer) dispensing Dispense Reagents to Assay Plate reagent_prep->dispensing compound_plating Compound Plating (Library compounds, Controls) compound_plating->dispensing incubation Incubation dispensing->incubation fp_read Fluorescence Polarization Reading incubation->fp_read data_norm Data Normalization fp_read->data_norm hit_id Hit Identification data_norm->hit_id

Caption: High-throughput screening workflow for the fluorescence polarization assay.

Detailed Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20.

  • BMA-protein1 Stock Solution: Prepare a 2X working stock of BMA-protein1 in Assay Buffer. The final concentration in the assay will be 100 nM.

  • BMA-peptide-FITC Stock Solution: Prepare a 2X working stock of FITC-labeled BMA-peptide in Assay Buffer. The final concentration in the assay will be 10 nM.

  • Positive Control: A known inhibitor of the BMA-protein1/peptide interaction (e.g., unlabeled BMA-peptide) at a concentration sufficient to fully displace the labeled peptide.

  • Negative Control: DMSO (or the vehicle for the compound library).

2. Compound Plating:

  • Using an acoustic liquid handler, dispense 100 nL of test compounds from the library (typically at 10 mM in DMSO) into a 384-well, low-volume, black assay plate. This will result in a final assay concentration of 10 µM.

  • Dispense positive and negative controls into designated wells.

3. HTS Assay Execution:

  • Add 5 µL of the 2X BMA-protein1 stock solution to all wells of the assay plate.

  • Add 5 µL of the 2X BMA-peptide-FITC stock solution to all wells. The final volume in each well will be 10 µL.

  • Seal the plate and centrifuge briefly (1 min at 1000 x g) to ensure all components are mixed.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

4. Data Acquisition:

  • Read the fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 535 nm.

5. Data Analysis:

  • Calculate the Z'-factor to assess the quality of the assay using the positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.

  • Normalize the data using the controls and calculate the percent inhibition for each compound.

  • Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Data Presentation

Table 1: Hypothetical HTS Assay Parameters and Results

ParameterValueDescription
Assay Format384-well plateMiniaturized for high-throughput
Final Assay Volume10 µLReduces reagent consumption
[BMA-protein1]100 nMConcentration of the protein
[BMA-peptide-FITC]10 nMConcentration of the fluorescent peptide
Compound Conc.10 µMInitial screening concentration
Z'-Factor0.78Indicates a robust and reliable assay
Hit Rate0.5%Percentage of compounds identified as hits

Application Note 2: Kinase Activity Assay for Screening Inhibitors

This protocol outlines an HTS assay for identifying inhibitors of a hypothetical "BMA-kinase" using a time-resolved fluorescence resonance energy transfer (TR-FRET) format. Such an assay is suitable for screening compounds like 2-Benzoyl-4-methylaniline for kinase inhibitory activity.

Assay Principle

The TR-FRET kinase assay measures the phosphorylation of a biotinylated peptide substrate by BMA-kinase. The reaction mixture contains ATP, the biotinylated substrate, and the kinase. After the kinase reaction, a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC) are added. If the substrate is phosphorylated, the binding of the antibody and SA-APC to the same peptide brings the europium donor and APC acceptor into close proximity, resulting in a FRET signal. Inhibitors of BMA-kinase will prevent substrate phosphorylation, leading to a loss of the FRET signal.

Signaling Pathway Context

Kinase_Pathway upstream_signal Upstream Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase upstream_signal->receptor bma_kinase BMA-Kinase receptor->bma_kinase Activates substrate Substrate Protein bma_kinase->substrate Phosphorylates downstream_effect Downstream Cellular Effect (e.g., Proliferation) substrate->downstream_effect inhibitor 2-Benzoyl-4-methylaniline (Potential Inhibitor) inhibitor->bma_kinase

Caption: Hypothetical signaling pathway involving BMA-Kinase.

Detailed Protocol

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • BMA-kinase Stock Solution: Prepare a 2X working stock of BMA-kinase in Kinase Buffer.

  • Substrate/ATP Mix: Prepare a 4X working stock of biotinylated peptide substrate and ATP in Kinase Buffer.

  • Detection Mix: Prepare a 2X working stock of Eu-labeled anti-phospho-antibody and SA-APC in Detection Buffer (e.g., TBS with 0.1% BSA).

2. Compound Plating:

  • Dispense 50 nL of test compounds (10 mM in DMSO) into a 384-well assay plate.

  • Include positive (known kinase inhibitor) and negative (DMSO) controls.

3. HTS Assay Execution:

  • Add 2.5 µL of the 2X BMA-kinase stock solution to all wells.

  • Add 2.5 µL of the 4X Substrate/ATP mix to initiate the kinase reaction.

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of the 2X Detection Mix to stop the reaction and initiate detection.

  • Incubate for 60 minutes at room temperature, protected from light.

4. Data Acquisition:

  • Read the TR-FRET signal on a compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

5. Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Determine the Z'-factor and percent inhibition for each compound.

  • Select hits based on a predefined inhibition threshold.

Data Presentation

Table 2: Hypothetical Kinase Assay HTS Results

ParameterValueDescription
Assay TypeTR-FRETHomogeneous, robust assay format
[ATP]10 µM (Km)Concentration of ATP
[Substrate]100 nMConcentration of peptide substrate
Z'-Factor0.82Excellent assay window
Hit Compound IC501.2 µMPotency of a hypothetical hit

Disclaimer: The protocols and data presented are representative examples for the purpose of illustrating H-TS methodologies. A specific screening campaign for 2-Benzoyl-4-methylaniline would require optimization of assay conditions and validation against the chosen biological target.

Synthesis of Novel Anticonvulsant Agents from Aminobenzophenones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of Aminobenzophenone Scaffolds in Epilepsy Treatment

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, with a significant portion of patients exhibiting resistance to currently available antiepileptic drugs (AEDs).[1][2] This therapeutic gap underscores the urgent need for the discovery and development of novel anticonvulsant agents with improved efficacy and safety profiles.[3] The aminobenzophenone core is a privileged scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds.[1] Notably, derivatives of this structure, such as certain benzamides and quinazolinones, have demonstrated significant anticonvulsant properties, making the aminobenzophenone framework a promising starting point for the design of new AEDs.[4][5][6][7]

The rationale for exploring aminobenzophenone derivatives lies in their structural resemblance to known anticonvulsants and their synthetic versatility, which allows for the introduction of diverse pharmacophoric features. Many established AEDs act by modulating neuronal excitability, often through interaction with voltage-gated sodium channels or by enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[8][9] The aminobenzophenone scaffold can be chemically modified to incorporate functionalities that are known to interact with these targets.

This guide provides a comprehensive overview of the synthesis of a novel anticonvulsant agent derived from 2-aminobenzophenone, specifically a quinazolinone derivative. It offers detailed, step-by-step protocols for its synthesis and characterization, as well as for its pharmacological evaluation using standard preclinical models of epilepsy. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations into this promising class of compounds.

I. Synthesis and Characterization of a Novel Quinazolinone-Based Anticonvulsant

The synthetic strategy outlined below begins with the commercially available 2-aminobenzophenone and proceeds through the formation of a 2-phenyl-4(3H)-quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds that have shown a broad spectrum of biological activities, including anticonvulsant effects.[10][11][12]

A. Rationale for the Synthetic Pathway

The chosen pathway involves an initial acylation of 2-aminobenzophenone followed by a cyclization reaction. This approach is efficient and allows for the introduction of various substituents on the quinazolinone ring, enabling the exploration of structure-activity relationships (SAR). The synthesis of the 2-aminobenzophenone starting material itself is often achieved via a Friedel-Crafts acylation, which requires protection of the amino group to prevent catalyst deactivation.[1][8][13][14]

Synthetic_Pathway cluster_start Starting Material Synthesis cluster_target Target Compound Synthesis Anthranilic_Acid Anthranilic Acid Protected_AA Protected Anthranilic Acid Anthranilic_Acid->Protected_AA Protection (e.g., Tosylation) Acyl_Chloride Acyl Chloride Derivative Protected_AA->Acyl_Chloride Activation (e.g., PCl5) Protected_2AB Protected 2-Aminobenzophenone Acyl_Chloride->Protected_2AB Friedel-Crafts Acylation (Benzene, AlCl3) _2_Aminobenzophenone 2-Aminobenzophenone Protected_2AB->_2_Aminobenzophenone Deprotection (e.g., H2SO4) _2_Aminobenzophenone_ref 2-Aminobenzophenone Intermediate N-(2-benzoylphenyl)acetamide _2_Aminobenzophenone_ref->Intermediate Acylation (Acetic Anhydride) Target 2-Methyl-3-phenyl-4(3H)-quinazolinone (Novel Anticonvulsant Candidate) Intermediate->Target Cyclization (Ammonium Acetate)

Figure 1: Synthetic workflow from anthranilic acid to a novel quinazolinone anticonvulsant.
B. Experimental Protocols

Protocol 1: Synthesis of N-(2-benzoylphenyl)acetamide (Intermediate)

This step involves the acylation of the amino group of 2-aminobenzophenone. Acetic anhydride is used as the acylating agent.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzophenone (10 g, 0.051 mol) in glacial acetic acid (50 mL).

  • Reagent Addition: Slowly add acetic anhydride (10.4 g, 0.102 mol) to the solution while stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with constant stirring.

  • Isolation and Purification: Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum. Recrystallize the crude product from ethanol to obtain pure N-(2-benzoylphenyl)acetamide as a white solid.

Protocol 2: Synthesis of 2-Methyl-3-phenyl-4(3H)-quinazolinone (Target Compound)

This is the key cyclization step to form the quinazolinone ring. Ammonium acetate serves as the source of nitrogen for the heterocyclic ring.

  • Reaction Setup: In a 100 mL round-bottom flask, place N-(2-benzoylphenyl)acetamide (5 g, 0.021 mol) and ammonium acetate (16 g, 0.208 mol).

  • Reaction Conditions: Heat the mixture in an oil bath at 160-170 °C for 3 hours. The mixture will melt and then solidify as the reaction proceeds.

  • Work-up: Cool the reaction mass to room temperature and add cold water (50 mL).

  • Isolation and Purification: Filter the solid product, wash thoroughly with water, and dry. Purify the crude product by recrystallization from ethanol to yield 2-methyl-3-phenyl-4(3H)-quinazolinone.

C. Spectroscopic Characterization

The structure of the synthesized compounds should be confirmed using standard spectroscopic techniques.[15][16][17]

Table 1: Expected Spectroscopic Data for 2-Methyl-3-phenyl-4(3H)-quinazolinone

Spectroscopic Technique Expected Data
¹H NMR (DMSO-d₆, ppm) δ 8.10-8.20 (d, 1H, Ar-H), δ 7.80-7.90 (t, 1H, Ar-H), δ 7.40-7.70 (m, 7H, Ar-H), δ 2.45 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, ppm) δ 162.5 (C=O), δ 155.0 (C=N), δ 147.0, 137.0, 134.5, 129.0, 128.5, 127.0, 126.5, 121.0 (Ar-C), δ 22.0 (CH₃)
IR (KBr, cm⁻¹) 3050 (Ar C-H stretch), 1680 (C=O stretch), 1610 (C=N stretch), 1580 (Ar C=C stretch)
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₁₅H₁₂N₂O

II. Pharmacological Evaluation of Anticonvulsant Activity

The anticonvulsant potential of the newly synthesized compound is evaluated using well-established in vivo models that are predictive of efficacy against different types of human seizures.[14][17] The primary screening involves the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[18][19] Neurotoxicity is assessed using the rotarod test.[20]

A. Rationale for Pharmacological Assays
  • Maximal Electroshock (MES) Test: This is a model for generalized tonic-clonic seizures.[4][12] It identifies compounds that prevent the spread of seizures.[21]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify agents that can raise the seizure threshold and is considered a model for absence seizures.[11][14][22]

  • Rotarod Test: This test assesses motor coordination and is used to determine the neurotoxic dose (TD₅₀) of a compound, which can indicate potential side effects like ataxia.[3][19][23][24]

Pharmacological_Workflow cluster_screening Anticonvulsant Screening cluster_toxicity Neurotoxicity Assessment cluster_evaluation Efficacy and Safety Evaluation MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizures) ED50 Determine ED50 (Median Effective Dose) MES->ED50 scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence Seizures) scPTZ->ED50 Rotarod Rotarod Test (Motor Impairment) TD50 Determine TD50 (Median Toxic Dose) Rotarod->TD50 PI Calculate Protective Index (PI) PI = TD50 / ED50 ED50->PI TD50->PI GABA_Mechanism cluster_synapse GABAergic Synapse cluster_drug Potential Drug Action Presynaptic Presynaptic Neuron GABA_release GABA Release Presynaptic->GABA_release Postsynaptic Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor binds to Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx opens Cl- channel Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_Influx->Hyperpolarization Quinazolinone Novel Quinazolinone Derivative Quinazolinone->GABA_A_Receptor Positive Allosteric Modulation

References

Application Notes and Protocols for the Synthesis of Benzodiazepines from (2-Amino-5-methylphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 7-methyl-1,4-benzodiazepine derivatives, utilizing (2-Amino-5-methylphenyl)(phenyl)methanone as a key starting material. The protocols outlined below are based on established synthetic routes for analogous 2-aminobenzophenone derivatives, primarily following the principles of the Sternbach benzodiazepine synthesis.

Introduction

This compound, also known as 2-amino-5-methylbenzophenone, is a crucial precursor in the synthesis of various 1,4-benzodiazepines.[1][2] This class of psychoactive compounds is widely recognized for its therapeutic applications, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The general synthetic strategy involves the formation of the characteristic seven-membered diazepine ring fused to the phenyl ring of the starting aminobenzophenone. Two primary synthetic pathways are commonly employed: a two-step acylation-cyclization route and a one-pot condensation with a glycine derivative.

Synthetic Pathways

The synthesis of 7-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one from this compound can be achieved through two main routes:

Route A: Acylation-Cyclization

This is a two-step process:

  • Acylation: The amino group of this compound is acylated with a haloacetyl chloride, typically chloroacetyl chloride, to form an N-substituted intermediate, 2-(2-chloroacetamido)-5-methylbenzophenone.

  • Cyclization: The intermediate undergoes cyclization in the presence of a source of ammonia, such as methanolic ammonia, to form the 1,4-benzodiazepine ring system.[3]

Route B: Condensation with Glycine Ester

This method involves the direct reaction of this compound with a glycine derivative, such as glycine ethyl ester hydrochloride, in a suitable solvent like pyridine.[4][5] This one-pot reaction leads to the formation of the benzodiazepine ring.

Data Presentation

Starting MaterialReagent(s)SolventTemperature (°C)Reaction TimeProductYield (%)Reference
2-Amino-5-chlorobenzophenone1. Chloroacetyl chloride2. Methanolic Ammonia1. Toluene2. Methanol1. 5-102. Reflux1. 3-4 hours2. 14 hours7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-oneNot specified[3]
2-Amino-5-chlorobenzophenoneGlycine ethyl ester hydrochloridePyridineReflux19 hours7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-oneNot specified[5]

Experimental Protocols

The following are detailed experimental protocols adapted for the synthesis of 7-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one from this compound.

Protocol 1: Two-Step Acylation-Cyclization Route

Step 1: Synthesis of 2-(2-Chloroacetamido)-5-methylbenzophenone (Acylation)

Materials:

  • This compound

  • Chloroacetyl chloride

  • Toluene, anhydrous

  • Round-bottom flask

  • Stirrer

  • Ice bath

  • Dropping funnel

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous toluene in a round-bottom flask.

  • Cool the solution to 5–10 °C using an ice bath with continuous stirring.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous toluene dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude 2-(2-chloroacetamido)-5-methylbenzophenone. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 7-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Cyclization)

Materials:

  • 2-(2-Chloroacetamido)-5-methylbenzophenone

  • Methanolic ammonia solution (e.g., 7N)

  • Microwave reactor vessel or round-bottom flask with reflux condenser

  • Ethanol for recrystallization

Procedure:

  • Place the dried 2-(2-chloroacetamido)-5-methylbenzophenone from the previous step into a suitable reaction vessel.

  • Add a solution of ammonia in methanol.

  • Microwave-assisted method: Seal the vessel and irradiate in a microwave synthesizer at 100°C for 30 minutes.[3]

  • Conventional heating method: Reflux the mixture for several hours until the reaction is complete, as monitored by TLC.

  • After cooling, evaporate the solvent under reduced pressure.

  • Triturate the residue with water and collect the solid product by filtration.

  • The crude product can be purified by recrystallization from ethanol to yield the final product.

Protocol 2: One-Pot Condensation with Glycine Ethyl Ester Hydrochloride

Materials:

  • This compound

  • Glycine ethyl ester hydrochloride

  • Pyridine

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), glycine ethyl ester hydrochloride (1.5 equivalents), and pyridine.[5]

  • Heat the mixture to reflux and maintain for approximately 19 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the pyridine under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer and wash it successively with water, dilute hydrochloric acid (to remove any remaining pyridine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone).

Signaling Pathways and Experimental Workflows

synthetic_pathway cluster_routeA Route A: Acylation-Cyclization cluster_routeB Route B: Condensation start (2-Amino-5-methylphenyl) (phenyl)methanone intermediate 2-(2-Chloroacetamido)- 5-methylbenzophenone start->intermediate Acylation product 7-Methyl-5-phenyl-1,3-dihydro- 2H-1,4-benzodiazepin-2-one start->product Condensation intermediate->product Cyclization reagent1 Chloroacetyl Chloride reagent2 Ammonia reagent3 Glycine Ethyl Ester HCl experimental_workflow start Start: this compound reaction Reaction: Acylation or Condensation start->reaction workup Workup: Extraction and Washing reaction->workup purification Purification: Recrystallization or Chromatography workup->purification analysis Analysis: TLC, NMR, MS purification->analysis end Final Product analysis->end

References

Application Note: A Scalable Synthesis Protocol for 2-Amino-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-methylbenzophenone is a crucial chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif is a key component in the development of biologically active compounds. This application note provides a detailed, scalable protocol for the synthesis of 2-Amino-5-methylbenzophenone via the Friedel-Crafts acylation of p-toluidine. The method is selected for its scalability, use of readily available starting materials, and straightforward reaction pathway.

General Principles & Mechanism

The synthesis is achieved through a Friedel-Crafts acylation, a fundamental reaction in organic chemistry for forming carbon-carbon bonds with aromatic rings.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism and involves three primary steps:[1]

  • Generation of the Electrophile: A Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃), activates the acylating agent (benzoyl chloride). This interaction forms a highly electrophilic acylium ion (C₆H₅CO⁺).

  • Electrophilic Attack: The π-electron system of the activated aromatic ring (p-toluidine) attacks the acylium ion. The amino group of p-toluidine is a strong activating group, directing the substitution to the ortho position.

  • Rearomatization: A base (typically the complex formed between the catalyst and chloride ion) removes a proton from the carbon where the acyl group has been added, restoring the ring's aromaticity and yielding the final 2-Amino-5-methylbenzophenone product.[1]

A key advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting material, which effectively prevents polysubstitution reactions.[1]

Experimental Protocol: Friedel-Crafts Acylation Route

This protocol is adapted from established industrial methods for analogous compounds and is optimized for scalability.[2]

Materials and Reagents:

  • p-Toluidine

  • Benzoyl chloride

  • Zinc chloride (ZnCl₂), anhydrous

  • Toluene

  • Hydrochloric acid (HCl), 36%

  • Ammonium hydroxide (NH₄OH), 26%

  • Water (tap and deionized)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Heating/cooling circulator

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Reactor Setup: Charge the reactor with p-toluidine and anhydrous zinc chloride. Begin agitation to ensure a homogenous slurry.

  • Reagent Addition: Slowly add benzoyl chloride to the reactor via the addition funnel over approximately 60 minutes, maintaining the internal temperature between 50-60°C. The reaction is exothermic and requires careful temperature management to prevent side reactions.[2]

  • Reaction: After the addition is complete, raise the temperature to 190-200°C and maintain for two hours. Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or HPLC).

  • Hydrolysis: Cool the reaction mixture to 90-100°C. Carefully and slowly add a mixture of water and concentrated hydrochloric acid. Stir the mixture under reflux for 12-15 hours to hydrolyze the intermediate complex.[2]

  • Workup and Isolation:

    • Cool the mixture to 50-60°C.

    • Adjust the pH to approximately 8-9 by adding ammonium hydroxide solution.

    • Extract the product with toluene (2 x volumes) at 50-60°C.

    • Separate the organic phase and wash it with water to remove inorganic salts.[2]

  • Purification:

    • Distill the toluene solution under reduced pressure to reduce the volume by approximately 75%.

    • Cool the concentrated solution slowly to 0-5°C to crystallize the product.

    • Filter the crystals, wash with a small amount of cold toluene, and dry in a vacuum oven at 60°C to a constant weight.

Data Presentation

Quantitative data for the synthesis is summarized in the tables below.

Table 1: Reagent Quantities and Molar Ratios

ReagentMolecular Weight ( g/mol )Molar RatioExample Quantity (for 1 mol scale)
p-Toluidine107.151.0107.15 g
Benzoyl Chloride140.571.1154.63 g
Zinc Chloride (ZnCl₂)136.301.2163.56 g

Table 2: Key Process Parameters and Expected Yield

ParameterValue
Benzoyl Chloride Addition Temp.50-60°C
Reaction Temperature190-200°C
Reaction Time2 hours
Hydrolysis Time12-15 hours
Expected Yield55-70%

Visualizations

Reaction_Pathway pToluidine p-Toluidine reagents 1. ZnCl₂ 2. Heat (190-200°C) 3. H₃O⁺ (Workup) pToluidine->reagents benzoylChloride Benzoyl Chloride benzoylChloride->reagents product 2-Amino-5-methylbenzophenone reagents->product Friedel-Crafts Acylation

Caption: Reaction pathway for the synthesis of 2-Amino-5-methylbenzophenone.

Workflow start Start: Charge Reactor (p-Toluidine, ZnCl₂) add_reagent Slowly Add Benzoyl Chloride (50-60°C) start->add_reagent react Heat Reaction (190-200°C, 2h) add_reagent->react hydrolysis Cool and Hydrolyze (HCl/Water, Reflux) react->hydrolysis workup pH Adjustment & Toluene Extraction hydrolysis->workup purify Concentrate & Crystallize workup->purify end Filter, Wash & Dry Final Product purify->end

Caption: Experimental workflow for the scalable synthesis protocol.

Safety Precautions

  • Corrosive Reagents: Benzoyl chloride and concentrated hydrochloric acid are highly corrosive. Handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The addition of benzoyl chloride and the subsequent quenching/hydrolysis steps are exothermic. Ensure the reactor is equipped with adequate cooling capacity to maintain temperature control.[2]

  • Anhydrous Conditions: Zinc chloride is hygroscopic. Ensure it is anhydrous and handle it under a dry atmosphere to prevent catalyst deactivation.

  • Pressure: Hydrogen chloride gas is evolved during the reaction. The reactor must be vented through a suitable scrubbing system.

Troubleshooting

Caption: Troubleshooting guide for common synthesis issues.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-methylbenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 2-Amino-5-methylbenzophenone?

A1: Several synthetic routes are commonly employed, with the Friedel-Crafts reaction being a primary method. Key approaches include:

  • Friedel-Crafts Acylation of p-Toluidine: This involves the reaction of p-toluidine with benzoyl chloride in the presence of a Lewis acid catalyst. The amino group's activating and directing effects guide the substitution.

  • Synthesis from Anthranilic Acid Derivatives: This route involves protecting the amino group of an anthranilic acid derivative, followed by a Friedel-Crafts reaction to introduce the benzoyl group. Subsequent deprotection yields the final product. Yields for this method are typically moderate, in the range of 40-60%.[1]

  • Reaction of Aryl-Grignard Reagents with 2-aminobenzaldehydes: This method offers an alternative approach to forming the benzophenone core structure.[1]

  • Palladium-Catalyzed Reactions: Modern methods include the palladium-catalyzed addition of arylboronic acids or sodium arylsulfinates to 2-aminobenzonitriles, which can produce good yields.[1]

Q2: My Friedel-Crafts acylation is resulting in a low yield. What are the potential causes and solutions?

A2: Low yields in Friedel-Crafts acylation are a common issue. Several factors could be responsible:

  • Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) is highly sensitive to moisture, which leads to deactivation. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.

  • Inactive Catalyst: The catalyst may be old or improperly stored. Using a fresh, unopened container of the Lewis acid is recommended.

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often necessary as it can form a complex with the ketone product.

  • Suboptimal Temperature: The reaction temperature is critical. The initial addition of reagents should typically be done at low temperatures (0-5 °C) to control the exothermic reaction, followed by a period at room temperature or gentle heating to ensure completion.[2]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

Q3: I am observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity?

A3: The formation of isomers is a known challenge in Friedel-Crafts reactions. The directing effects of the substituents on the aromatic ring play a crucial role. In the case of p-toluidine, the amino group is an ortho, para-director. To favor the desired isomer and minimize others, consider the following:

  • Steric Hindrance: The bulkiness of the acylium-Lewis acid complex often favors acylation at the less sterically hindered position.

  • Reaction Conditions: Temperature and the choice of catalyst can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the isomer distribution. Running the reaction at lower temperatures can sometimes improve selectivity.[3]

  • Protecting Groups: In syntheses starting from anthranilic acid derivatives, the use of a protecting group on the amine can influence the regioselectivity of the acylation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Moisture deactivating the catalyst.Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive or insufficient Lewis acid catalyst.Use a fresh batch of anhydrous catalyst. A stoichiometric amount is often required.
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Optimize reaction time and temperature.
Formation of Multiple Byproducts Unwanted side reactions due to harsh conditions.Maintain strict temperature control. Consider a slower, dropwise addition of reagents to avoid localized high concentrations.
The solvent may be participating in the reaction.Choose an inert solvent that does not undergo Friedel-Crafts acylation under the reaction conditions.
Difficult Product Purification Presence of unreacted starting materials.Optimize the reaction stoichiometry and conditions to ensure complete conversion of the limiting reagent.
Byproducts with similar polarity to the desired product.Employ column chromatography with a carefully selected eluent system for purification. Recrystallization from a suitable solvent system can also be effective.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of p-Toluidine

This protocol outlines a general procedure for the synthesis of 2-Amino-5-methylbenzophenone via Friedel-Crafts acylation.

Materials:

  • p-Toluidine

  • Benzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Suspend anhydrous AlCl₃ (1.1 to 1.5 equivalents) in anhydrous DCM.

  • Cool the suspension to 0-5 °C in an ice bath.

  • In the dropping funnel, prepare a solution of benzoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.

  • After the addition of benzoyl chloride is complete, add p-toluidine (1.2 equivalents) dropwise to the reaction mixture over 20 minutes, keeping the temperature low.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours, monitoring the reaction progress by TLC.

  • Cool the flask again in an ice bath and carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-Aminobenzophenone Derivatives

Synthetic Route Starting Materials Typical Yield Key Considerations
Friedel-Crafts Acylation of Substituted AnilinesSubstituted aniline, Acyl chloride, Lewis acidModerate to GoodRequires anhydrous conditions; potential for isomer formation.[1]
From Anthranilic Acid DerivativesAnthranilic acid derivative, Acyl chloride, Lewis acid40-60%Requires protection and deprotection steps.[1]
From 2-Aminobenzonitriles2-Aminobenzonitrile, Aryl-Grignard or lithium reagentGood (up to 71%)Offers good yields with specific reagents.[1]
Palladium-Catalyzed Addition2-Aminobenzonitrile, Arylboronic acidExcellentModern method with high efficiency.[1]

Visualizations

experimental_workflow start Start: Assemble Anhydrous Reaction Setup suspend_catalyst Suspend Anhydrous AlCl3 in DCM start->suspend_catalyst cool_mixture Cool to 0-5°C suspend_catalyst->cool_mixture add_acyl_chloride Dropwise Addition of Benzoyl Chloride cool_mixture->add_acyl_chloride add_aniline Dropwise Addition of p-Toluidine add_acyl_chloride->add_aniline react Warm to Room Temperature and Stir add_aniline->react monitor Monitor Reaction by TLC/HPLC react->monitor monitor->react Incomplete quench Quench Reaction with Ice and HCl monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry Organic Layer wash->dry purify Purify by Chromatography/Recrystallization dry->purify end End: Isolated 2-Amino-5-methylbenzophenone purify->end

Caption: Experimental workflow for the Friedel-Crafts synthesis of 2-Amino-5-methylbenzophenone.

troubleshooting_yield start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_catalyst Verify Catalyst Activity and Amount start->check_catalyst check_conditions Review Reaction Time and Temperature start->check_conditions check_byproducts Analyze for Byproduct Formation start->check_byproducts solution_moisture Use Anhydrous Reagents/Solvents and Inert Atmosphere check_moisture->solution_moisture solution_catalyst Use Fresh Catalyst in Stoichiometric Amount check_catalyst->solution_catalyst solution_conditions Optimize Time and Temperature Based on Monitoring check_conditions->solution_conditions solution_byproducts Adjust Conditions to Improve Selectivity check_byproducts->solution_byproducts

Caption: Troubleshooting logic for low yield in 2-Amino-5-methylbenzophenone synthesis.

References

Technical Support Center: Synthesis of (2-Amino-5-methylphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2-Amino-5-methylphenyl)(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic approach for this compound and what is the primary challenge?

The synthesis of this compound is typically approached via a Friedel-Crafts acylation of p-toluidine with benzoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] However, the primary challenge is the competition between C-acylation (on the aromatic ring) and N-acylation (on the amino group). The amino group of p-toluidine is a potent nucleophile and can readily react with benzoyl chloride, often making N-acylation the dominant reaction pathway.[2][3]

Q2: My main product is not the expected ketone. What is it likely to be?

If you are attempting a direct Friedel-Crafts acylation of p-toluidine, the most probable major product is N-(4-methylphenyl)benzamide . This occurs because the N-acylation of the amino group is often kinetically favored over the C-acylation of the aromatic ring.[4] This reaction, when performed in an alkaline medium, is known as the Schotten-Baumann reaction.[3]

Q3: What are the common side reactions I should be aware of during the synthesis?

Several side reactions can occur, reducing the yield and purity of the desired product:

  • N-Benzoylation: As mentioned, the formation of N-(4-methylphenyl)benzamide is the most significant side reaction and can often be the main product.[3]

  • Catalyst Deactivation: The amino group of p-toluidine is a Lewis base and can form a complex with the Lewis acid catalyst (e.g., AlCl₃). This deactivates both the catalyst and the aromatic ring towards electrophilic substitution, potentially halting the reaction. A stoichiometric amount of catalyst is required just to overcome this interaction.[5]

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is sensitive to moisture and can hydrolyze to form benzoic acid.[6] Benzoic acid is unreactive under Friedel-Crafts conditions and will remain as an impurity.

  • Polysubstitution: While less common for acylations than alkylations, there is a possibility of multiple acyl groups being added to the aromatic ring, especially if the reaction conditions are not well-controlled.

Q4: How can I minimize the formation of the N-acylated side product?

Minimizing N-acylation requires strategic adjustments to the synthetic route. A direct acylation is often not efficient. The preferred industrial and laboratory approach involves protecting the amino group before proceeding with the Friedel-Crafts acylation. An alternative is to synthesize the product from different starting materials, such as derivatives of anthranilic acid.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired ketone; major product is a white solid. The reaction favored N-acylation, forming N-(4-methylphenyl)benzamide.1. Confirm the identity of the product via melting point and spectroscopy. 2. Consider a synthetic route where the amino group is protected (e.g., as an acetyl amide) before Friedel-Crafts acylation, followed by a deprotection step.
Reaction does not proceed; starting materials are recovered. 1. Catalyst Deactivation: The amine has complexed with the Lewis acid catalyst.[5] 2. Insufficient Activation: The reaction temperature may be too low, or the catalyst may be of poor quality.1. Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the p-toluidine to account for complexation. 2. Ensure all reagents and glassware are anhydrous to prevent catalyst quenching. 3. Slowly increase the reaction temperature while monitoring via TLC.
Strong smell of benzoyl chloride persists after the reaction period. Incomplete Reaction: The benzoyl chloride has not been fully consumed.1. Ensure vigorous stirring, especially in heterogeneous mixtures. 2. Extend the reaction time. 3. Verify that a sufficient amount of base (in the case of Schotten-Baumann conditions) is present to neutralize the HCl byproduct.[3]
Product is contaminated with benzoic acid. Hydrolysis: Benzoyl chloride reacted with moisture present in the reagents or solvent.[6]1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. During workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities like benzoic acid.

Experimental Protocols

Protocol 1: Synthesis of N-(4-methylphenyl)benzamide (Illustrative of N-Acylation Side Reaction)

This protocol is based on the Schotten-Baumann reaction conditions, which favor N-acylation.

  • Dissolve p-toluidine (1.0 eq) in a 10% aqueous sodium hydroxide solution in an Erlenmeyer flask.

  • Cool the mixture in an ice bath.

  • Add benzoyl chloride (1.1 eq) portion-wise while vigorously shaking the flask. Maintain the temperature below 10°C.

  • After the addition is complete, continue to shake vigorously for an additional 15-20 minutes. The smell of benzoyl chloride should dissipate.

  • A white solid, the crude N-(4-methylphenyl)benzamide, will precipitate.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining base and salts.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the purified amide.

Protocol 2: General Procedure for Friedel-Crafts Acylation (Highlighting Critical Points)

This is a generalized protocol and requires optimization. It carries a high risk of producing the N-acylated product.

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add an anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Add aluminum chloride (AlCl₃) (2.5 eq) to the solvent and cool the suspension to 0-5°C in an ice bath.

  • In a separate flask, dissolve p-toluidine (1.0 eq) and benzoyl chloride (1.1 eq) in the anhydrous solvent.

  • Add the p-toluidine/benzoyl chloride solution dropwise to the stirred AlCl₃ suspension. CRITICAL: The temperature must be kept low to control the exothermic reaction.

  • After the addition, allow the reaction to slowly warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water, a dilute base (e.g., NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired ketone from the N-acylated side product and other impurities.

Visualizations

Synthesis_Pathways cluster_desired Desired Reaction: C-Acylation cluster_side Dominant Side Reaction: N-Acylation p_toluidine p-Toluidine product (2-Amino-5-methylphenyl) (phenyl)methanone p_toluidine->product benzoyl_chloride Benzoyl Chloride benzoyl_chloride->product lewis_acid AlCl₃ (Catalyst) lewis_acid->product p_toluidine_side p-Toluidine side_product N-(4-methylphenyl)benzamide p_toluidine_side->side_product benzoyl_chloride_side Benzoyl Chloride benzoyl_chloride_side->side_product base Base (e.g., NaOH) or Lewis Acid base->side_product Troubleshooting_Workflow start Start Synthesis workup Complete Reaction & Workup start->workup analyze Analyze Crude Product (TLC, NMR, MP) workup->analyze low_yield Problem: Low Conversion / No Reaction analyze->low_yield Starting Material Recovered amide_product Problem: Major Product is Amide analyze->amide_product Product is not the Ketone impure_product Problem: Impure Ketone analyze->impure_product Desired Ketone + Impurities check_catalyst Solution: - Check catalyst amount (>2 eq) - Ensure anhydrous conditions low_yield->check_catalyst protect_amine Solution: - Use protecting group strategy - Consider alternative route amide_product->protect_amine purify Solution: - Recrystallize or use column chromatography - Perform basic wash for acidic impurities impure_product->purify

References

Technical Support Center: Purification of Crude 2-Benzoyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-Benzoyl-4-methylaniline, also known as 2-amino-5-methylbenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 2-Benzoyl-4-methylaniline?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as 4-methylaniline and benzoyl chloride if a Friedel-Crafts acylation is performed.

  • Polysubstituted products: Over-acylation of the aromatic ring can lead to di- and tri-substituted byproducts.

  • Isomers: In some cases, minor amounts of other isomers may be formed.

  • Solvent residues: Residual solvents from the reaction and initial work-up.

  • Colored impurities: Oxidation of aniline derivatives can lead to the formation of colored byproducts, often appearing as yellow or brown tints in the crude product.

Q2: What is a suitable recrystallization solvent for 2-Benzoyl-4-methylaniline?

A2: For aminobenzophenone derivatives, polar protic solvents are often effective. Ethanol, methanol, or a mixture of ethanol and water are good starting points for solvent screening. The ideal solvent will dissolve the crude product at an elevated temperature and allow for the formation of well-defined crystals upon cooling, leaving impurities dissolved in the mother liquor.

Q3: What is a general guideline for column chromatography of 2-Benzoyl-4-methylaniline?

A3: A common approach for the column chromatography of aminobenzophenones is to use silica gel as the stationary phase with a non-polar/polar solvent system. A gradient of ethyl acetate in hexane is a versatile mobile phase. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities.

Q4: My purified 2-Benzoyl-4-methylaniline is still colored. How can I remove the color?

A4: Colored impurities are often due to oxidation. If recrystallization alone is insufficient, you can try treating a solution of the compound with activated charcoal before the hot filtration step in the recrystallization process. The charcoal can adsorb many colored organic impurities.

Q5: What is the expected melting point of pure 2-Benzoyl-4-methylaniline?

A5: While a definitive melting point for 2-Benzoyl-4-methylaniline is not consistently reported across all databases, the closely related compound 4'-Methyl-2-aminobenzophenone has a reported melting point of 92-93°C after recrystallization from 95% ethanol. This can serve as a useful reference point for assessing purity. A sharp melting point range is indicative of high purity.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of crude 2-Benzoyl-4-methylaniline.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - Too much solvent was used. - The solution was not sufficiently saturated. - The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. - Try adding a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution to induce precipitation. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure product, if available. - Re-evaluate the choice of solvent.
Oiling Out Instead of Crystallizing - The melting point of the compound is lower than the boiling point of the solvent. - The solution is supersaturated and cooled too rapidly.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a solvent with a lower boiling point. - Try a mixed solvent system.
Product is Still Impure After Recrystallization - The chosen solvent is not effective at separating the specific impurities present. - The crystals were not washed properly after filtration. - The rate of crystallization was too fast, trapping impurities within the crystal lattice.- Perform a second recrystallization, potentially with a different solvent system. - Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration. - Allow the solution to cool more slowly to encourage the formation of purer crystals.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities - The solvent system (mobile phase) is not optimal. - The column was not packed properly, leading to channeling. - The sample was loaded in too large a volume of solvent.- Optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. - Repack the column carefully, ensuring a uniform and compact bed of silica gel. - Dissolve the crude product in a minimal amount of solvent for loading onto the column. Consider dry loading if solubility is an issue.
Product is Eluting Too Quickly or Too Slowly - The mobile phase is too polar (eluting too quickly) or not polar enough (eluting too slowly).- Adjust the polarity of the mobile phase. For faster elution, increase the proportion of the more polar solvent (e.g., ethyl acetate). For slower elution, increase the proportion of the less polar solvent (e.g., hexane).
Streaking or Tailing of Spots on TLC/Column - The compound is interacting too strongly with the acidic silica gel. - The sample is overloaded on the column.- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. - Reduce the amount of crude material loaded onto the column.

Data Presentation

Purification Technique Typical Purity Achieved Expected Yield Advantages Disadvantages
Recrystallization >98%Moderate to High- Can yield highly pure crystalline material. - Relatively simple and cost-effective.- Finding a suitable solvent can be challenging. - Potential for product loss in the mother liquor.
Column Chromatography >99%Moderate- High resolution for separating complex mixtures. - Can isolate multiple components in a single run.- Can be time-consuming and requires larger volumes of solvent. - More complex setup than recrystallization.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude 2-Benzoyl-4-methylaniline. Add a few drops of a potential solvent (e.g., ethanol). Observe the solubility at room temperature and upon gentle heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Benzoyl-4-methylaniline and the chosen solvent. Heat the mixture with gentle swirling until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.

General Column Chromatography Protocol
  • TLC Analysis: Develop a TLC method to determine the optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the desired product an Rf value between 0.2 and 0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude 2-Benzoyl-4-methylaniline in a minimal amount of the mobile phase or a more volatile solvent (e.g., dichloromethane). Carefully apply the sample solution to the top of the column. Alternatively, use a dry loading technique for samples with low solubility in the mobile phase.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in a systematic manner. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Benzoyl-4-methylaniline.

Mandatory Visualizations

Purification_Workflow crude Crude 2-Benzoyl-4-methylaniline recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography crude->column_chromatography Alternative/Further Purification purity_analysis Purity Analysis (TLC, MP, HPLC) recrystallization->purity_analysis column_chromatography->purity_analysis purity_analysis->recrystallization Repurify if needed purity_analysis->column_chromatography Repurify if needed pure_product Pure 2-Benzoyl-4-methylaniline purity_analysis->pure_product Purity Confirmed

Caption: A logical workflow for the purification and analysis of crude 2-Benzoyl-4-methylaniline.

Caption: Troubleshooting guide for common issues encountered during recrystallization.

Technical Support Center: Optimization of Reaction Conditions for Aminobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of aminobenzophenone derivatives. Our aim is to help you navigate common experimental challenges and optimize your reaction conditions for improved yield and purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of aminobenzophenone derivatives, with a focus on common synthetic routes such as Friedel-Crafts acylation and Ullmann condensation.

Friedel-Crafts Acylation

Issue 1: Low or No Product Yield

  • Question: I am performing a Friedel-Crafts acylation to synthesize a 2-aminobenzophenone derivative, but I am getting a very low yield or no product at all. What are the possible causes and solutions?

  • Answer: Low yields in Friedel-Crafts acylation can be attributed to several factors:

    • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on your aniline starting material can deactivate the ring towards electrophilic substitution.[1] If your substrate is highly deactivated, consider using a more reactive acylating agent or a stronger Lewis acid catalyst.

    • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[1] Ensure all your reagents, solvents, and glassware are rigorously dried. It is best to use a freshly opened container of the Lewis acid or to purify it before use.

    • Insufficient Catalyst: In many cases, a stoichiometric amount of the Lewis acid is required because the product ketone can form a stable complex with the catalyst, rendering it inactive.[1]

    • Amine-Catalyst Interaction: The amino group of aniline is a Lewis base and can react with the Lewis acid catalyst, deactivating both.[2] To circumvent this, the amino group can be protected as an amide before the Friedel-Crafts reaction. The amide can then be hydrolyzed to reveal the desired aminobenzophenone.[2]

    • Suboptimal Temperature: The reaction temperature is a critical parameter. Some reactions proceed at room temperature, while others require heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to decomposition and side reactions.[1] It is advisable to perform small-scale trials to determine the optimal temperature for your specific substrates.

Issue 2: Formation of Multiple Products

  • Question: My Friedel-Crafts reaction is producing multiple spots on the TLC plate, indicating the formation of several byproducts. How can I improve the selectivity of my reaction?

  • Answer: The formation of multiple products can be due to:

    • Polysubstitution: While less common than in Friedel-Crafts alkylation, polysubstitution can occur, especially with highly activated aniline derivatives.[1] The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[3] However, if your starting aniline is very reactive, you might observe di-acylation. To minimize this, you can try using a milder Lewis acid or running the reaction at a lower temperature.

    • Isomer Formation: If the para-position of your aniline is unsubstituted, acylation will predominantly occur at this position.[4] If the para-position is blocked, you will obtain the ortho-substituted product.[4] Careful selection of your starting material is key to obtaining the desired isomer.

    • Side Reactions: Impurities in the starting materials or solvent can lead to unwanted side reactions. Ensure the purity of all your reagents.

Ullmann Condensation

Issue 3: Low Yield in Ullmann Condensation

  • Question: I am attempting an Ullmann condensation to form a C-N bond for the synthesis of an aminobenzophenone derivative, but the yield is poor. How can I optimize this reaction?

  • Answer: Low yields in Ullmann condensations are often related to reaction conditions:

    • Reaction Temperature: Traditional Ullmann reactions often require very high temperatures, sometimes exceeding 210°C.[5] If your reaction is sluggish, a gradual increase in temperature (in 10-20°C increments) while monitoring by TLC may be necessary.[6] For modern, ligand-assisted Ullmann reactions, the optimal temperature is typically lower, in the range of 80-120°C.[6]

    • Catalyst and Ligand: The choice of copper source and ligand is crucial. For challenging substrates, using a more active catalyst system may be required to achieve a good yield at a lower temperature.

    • Solvent: High-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are typically used in traditional Ullmann reactions.[5] The choice of solvent can significantly impact the reaction rate and yield.

Issue 4: Formation of Side Products in Ullmann Condensation

  • Question: My Ullmann condensation is producing significant amounts of side products, such as dehalogenated starting material and homocoupled products. What can I do to minimize these?

  • Answer: The formation of these side products is often a consequence of high reaction temperatures.[6]

    • Reduce Temperature: If you are observing significant side product formation, consider lowering the reaction temperature and extending the reaction time.[6]

    • Optimize Catalyst System: Employing a more efficient ligand for your copper catalyst can often allow for lower reaction temperatures, thereby reducing the likelihood of side reactions.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-aminobenzophenone derivatives?

A1: Several methods are commonly employed for the synthesis of 2-aminobenzophenone derivatives:

  • Friedel-Crafts Acylation: This involves the acylation of an aniline derivative with a benzoyl chloride or benzoic anhydride in the presence of a Lewis acid catalyst.[4][7] It is a widely used method, especially when starting from para-substituted anilines.[7]

  • Reaction of 2-aminobenzonitriles: 2-aminobenzonitriles can react with Grignard reagents or aryl lithium reagents to afford 2-aminobenzophenones in good yields.[4] Palladium-catalyzed additions of sodium arylsulfinates or arylboronic acids to 2-aminobenzonitriles are also effective methods.[4]

  • From Anthranilic Acid: The amino group of anthranilic acid can be protected, followed by conversion of the carboxylic acid to an acid chloride, which then undergoes a Friedel-Crafts reaction.[4]

  • Ullmann Condensation: This copper-catalyzed reaction can be used to form the C-N bond between an aryl halide and an amine.[5]

  • Suzuki Coupling: Palladium-catalyzed Suzuki coupling can be used to form the C-C bond between an ortho-amino-substituted aryl boronic acid and an aryl halide.

Q2: How can I purify my aminobenzophenone derivative?

A2: Purification of aminobenzophenone derivatives typically involves standard laboratory techniques:

  • Column Chromatography: This is a very common and effective method for purifying these compounds. Silica gel is often used as the stationary phase, with a mixture of hexanes and ethyl acetate as the mobile phase.[8]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent way to obtain highly pure material. Ethanol is a commonly used solvent for this purpose.[9]

  • Washing/Extraction: The crude product is often washed with dilute acid to remove any unreacted aniline derivatives and with a dilute base (like sodium carbonate solution) to remove any acidic starting materials or byproducts.[9]

Q3: My aminobenzophenone derivative appears to be unstable. How should I handle and store it?

A3: While many aminobenzophenone derivatives are stable, the presence of both an amino and a carbonyl group can make them susceptible to degradation under certain conditions, such as exposure to light or strong acids/bases. It is generally recommended to store them in a cool, dark, and dry place. If the compound is particularly sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Q4: Are there any safety precautions I should be aware of when working with the reagents for aminobenzophenone synthesis?

A4: Yes, many of the reagents used in these syntheses are hazardous and require careful handling:

  • Lewis Acids (e.g., AlCl₃): These are corrosive and react violently with water. They should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Acylating Agents (e.g., Benzoyl Chloride): These are lachrymators and corrosive. They should also be handled in a fume hood.

  • Solvents: Many of the organic solvents used are flammable and may be toxic. Always work in a well-ventilated area, away from ignition sources.

  • Grignard Reagents: These are highly reactive and pyrophoric. They must be handled under anhydrous conditions and an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.

Data Presentation

Table 1: Optimization of Friedel-Crafts Acylation of p-Chloroaniline

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)Reference
1AlCl₃TetrachloroethaneReflux6~76[10]
2BCl₃/AlCl₃TetrachloroethaneReflux6-[10]
3Copper triflate----[4]

Note: The yield for entry 1 is an estimation based on the provided experimental data. The other entries describe the use of the reagents without providing specific yield data in the cited abstract.

Table 2: Optimization of Ullmann Condensation for Aminobenzophenone Synthesis

EntryCopper SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Cu powderNoneK₂CO₃Nitrobenzene>210--[5]
2Soluble Cu CatalystDiamine-NMP/DMF80-120--[5][6]
3-AcetylacetonateCs₂CO₃DMSO140660[4]

Note: This table provides representative conditions and yields from various sources. The exact yield will depend on the specific substrates used.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chlorobenzophenone via Friedel-Crafts Acylation

This protocol is adapted from a literature procedure for the synthesis of 2-amino-5-chlorobenzophenone.[10]

Materials:

  • p-Chloroaniline

  • Benzonitrile

  • Boron trichloride solution in tetrachloroethane

  • Aluminum chloride (anhydrous)

  • Tetrachloroethane (anhydrous)

  • 2 N Hydrochloric acid

  • Methylene chloride

  • 95% Ethanol

  • 2 N Sodium hydroxide

  • Benzene

  • Alumina for column chromatography

Procedure:

  • Under ice cooling, to a solution of p-chloroaniline (640 mg) in tetrachloroethane (5 ml), add a solution of boron trichloride (640 mg) in tetrachloroethane (2.5 ml), benzonitrile (1 ml), and aluminum chloride (734 mg).

  • Reflux the resulting mixture for 6 hours.

  • After cooling, add 2 N hydrochloric acid (10 ml) to the reaction mixture and heat at 70-80°C for 20 minutes.

  • Extract the mixture with methylene chloride.

  • Evaporate the methylene chloride layer to obtain a residue.

  • To the residue, add 95% ethanol (5 ml) and 2 N sodium hydroxide (10 ml) and reflux for 1 hour to hydrolyze any remaining benzonitrile.

  • Extract the mixture with methylene chloride.

  • Evaporate the methylene chloride layer and dissolve the residue in benzene.

  • Purify the product by column chromatography on alumina, eluting with benzene.

  • The benzene eluate will afford 2-amino-5-chlorobenzophenone, which can be recrystallized from ether.

Protocol 2: General Procedure for the Synthesis of 2-Aminobenzophenones from 2-Aminobenzonitriles

This protocol is a general method for the synthesis of aminobenzophenones from aminonitriles using triflic acid.[8]

Materials:

  • 2-Aminobenzonitrile derivative

  • Benzene (or substituted benzene)

  • Triflic acid (trifluoromethanesulfonic acid)

  • Dichloromethane (dry)

  • 10 M Sodium hydroxide solution

  • Chloroform

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ether for column chromatography

Procedure:

  • Dissolve the 2-aminobenzonitrile (1 mmol) in dry dichloromethane (5 mL) and add benzene (2 mL).

  • With stirring, slowly add triflic acid (2 mL) to the solution.

  • Stir the reaction mixture overnight at 60-80°C under an inert atmosphere.

  • Quench the reaction by pouring the solution over ice/water.

  • Make the aqueous solution basic by the slow addition of 10 M NaOH.

  • Extract the aqueous solution twice with chloroform.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • If an imine/ketone mixture is obtained, it may be necessary to stir the triflic acid/ice/water mixture for a few hours to ensure complete hydrolysis.

  • Purify the product by column chromatography on silica gel using a mixture of hexanes and ether as the eluent.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Prepare Reagents (Aniline derivative, Acylating agent, etc.) glassware Dry Glassware reagents->glassware atmosphere Set up Inert Atmosphere (if required) glassware->atmosphere addition Reagent Addition (e.g., slow addition of Lewis acid) atmosphere->addition conditions Set Reaction Conditions (Temperature, Stirring) addition->conditions monitoring Monitor Reaction Progress (TLC, LC-MS) conditions->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Extraction quench->extraction drying Drying Organic Layer extraction->drying purification Purification (Column Chromatography, Recrystallization) drying->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization yield_purity Determine Yield & Purity characterization->yield_purity

Caption: A generalized experimental workflow for the synthesis of aminobenzophenone derivatives.

troubleshooting_workflow start Low Yield in Synthesis check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Time, Solvent) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_catalyst Evaluate Catalyst Activity & Loading catalyst_ok Catalyst Active? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes adjust_reagents Use Fresh/Purified Reagents Adjust Stoichiometry reagents_ok->adjust_reagents No conditions_ok->check_catalyst Yes optimize_conditions Optimize Temperature & Time Screen Solvents conditions_ok->optimize_conditions No replace_catalyst Use Fresh Catalyst Increase Loading catalyst_ok->replace_catalyst No success Improved Yield catalyst_ok->success Yes adjust_reagents->start optimize_conditions->start replace_catalyst->start

Caption: A logical troubleshooting workflow for addressing low reaction yields.

signaling_pathway cluster_synthesis Synthesis cluster_bioactive Bioactive Compounds cluster_targets Cellular Targets & Pathways cluster_effects Pharmacological Effects aminobenzophenone Aminobenzophenone Derivatives benzodiazepines Benzodiazepines aminobenzophenone->benzodiazepines antimitotics Antimitotic Agents aminobenzophenone->antimitotics anti_inflammatory Anti-inflammatory Agents aminobenzophenone->anti_inflammatory gaba_receptor GABA-A Receptor benzodiazepines->gaba_receptor tubulin Tubulin Polymerization antimitotics->tubulin cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) anti_inflammatory->cytokines cns_effects Anxiolytic, Sedative gaba_receptor->cns_effects cell_cycle_arrest Cell Cycle Arrest (G2/M) tubulin->cell_cycle_arrest inflammation_reduction Reduction of Inflammation cytokines->inflammation_reduction

Caption: Relationship of aminobenzophenones to bioactive compounds and their targets.

References

Technical Support Center: Overcoming Solubility Challenges with (2-Amino-5-methylphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for working with (2-Amino-5-methylphenyl)(phenyl)methanone, a compound known for its limited aqueous solubility.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound is a lipophilic molecule and is practically insoluble in aqueous solutions. The initial troubleshooting steps should involve:

  • Solvent Selection: This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Prepare a concentrated stock solution in 100% DMSO.

  • Co-solvent System: For aqueous-based assays, a co-solvent system is often effective. After dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol, this stock solution can be serially diluted into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., typically ≤ 0.5% DMSO for cell-based assays).

  • pH Adjustment: The amino group on the phenyl ring is weakly basic. While its predicted pKa is low, adjusting the pH of the aqueous buffer to a more acidic range might slightly improve solubility by promoting the formation of a more soluble salt. However, this is often not sufficient for significant solubility enhancement and the stability of the compound at different pH values should be considered.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." Here are several strategies to mitigate this:

  • Lower the Final Concentration: Your target concentration may be above the kinetic solubility limit of the compound in the final aqueous medium. Try working with a lower final concentration.

  • Increase the Co-solvent Concentration: If your experimental system allows, a slightly higher final concentration of the co-solvent (e.g., DMSO) might be necessary to maintain solubility. Always run a vehicle control to ensure the solvent concentration does not affect your experimental results.

  • Use of Solubilizing Excipients: Incorporating solubilizing agents such as cyclodextrins can significantly enhance the aqueous solubility of hydrophobic compounds by forming inclusion complexes.

Q3: My solution appears cloudy or has visible particulates after dilution. What does this indicate?

A3: Cloudiness or the presence of particulates is a clear indication that the compound has precipitated out of solution. This means the concentration of this compound has exceeded its solubility limit under the current conditions. To resolve this, you can:

  • Filter the Solution: For some applications, it may be acceptable to filter the solution through a 0.22 µm filter to remove the precipitate and work with the saturated solution. However, the actual concentration of the dissolved compound will be lower than intended and should be determined experimentally.

  • Re-evaluate Your Solubilization Strategy: Consider using the more advanced solubilization techniques detailed in the experimental protocols section below.

Quantitative Solubility Data

While specific experimental solubility data for this compound is not widely published, the following table provides estimated and comparative data based on its structural similarity to other aminobenzophenones.

SolventThis compound (Estimated)2-Amino-5-chlorobenzophenone (for comparison)
WaterPractically InsolublePractically Insoluble[1]
DMSO> 50 mg/mL55 mg/mL (237.4 mM)[2]
EthanolSolubleSoluble

Note: The solubility of this compound in DMSO is expected to be high, similar to its chlorinated analog. Researchers should experimentally determine the precise solubility for their specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

This protocol outlines a method to determine the concentration at which this compound, initially dissolved in DMSO, begins to precipitate upon dilution into an aqueous buffer.[3][4][5][6][7]

Materials:

  • This compound

  • 100% DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer to achieve a range of final compound concentrations (e.g., from 100 µM down to 0.1 µM). Ensure the final DMSO concentration is constant in all wells (e.g., 1%).

  • Incubation: Incubate the plate at room temperature or 37°C for 1-2 hours.

  • Analysis:

    • Visual Inspection: Visually check each well for any signs of precipitation.

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates precipitation.

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax to determine the concentration of the dissolved compound.

  • Kinetic Solubility Determination: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of this compound.[4]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., deionized water or PBS)

  • A suitable organic solvent (e.g., ethanol)

  • Magnetic stirrer and stir bar

Procedure:

  • Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to HP-β-CD.

  • Dissolution:

    • In a flask, dissolve the calculated amount of HP-β-CD in the desired volume of aqueous buffer with stirring.

    • In a separate small container, dissolve the this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of the compound to the stirring HP-β-CD solution.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Solvent Removal (Optional): If a volatile organic solvent was used, it can be removed under reduced pressure.

  • Lyophilization (Optional): For a solid, readily dissolvable form of the complex, the aqueous solution can be freeze-dried.

  • Solubility Confirmation: Determine the aqueous solubility of the resulting complex using the kinetic solubility protocol to confirm the enhancement.

Visualizations

Experimental Workflow for Solubility Assessment

G Workflow for Solubility Troubleshooting cluster_0 Initial Assessment cluster_1 Solubility Testing cluster_2 Troubleshooting start Start with this compound prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock dilute Dilute into Aqueous Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe end_reassess Re-assess Solubility dilute->end_reassess soluble Soluble observe->soluble Yes precipitate Precipitate Observed observe->precipitate No end_soluble Proceed with Experiment soluble->end_soluble lower_conc Lower Final Concentration precipitate->lower_conc use_cyclo Use Cyclodextrin precipitate->use_cyclo lower_conc->dilute use_cyclo->dilute

Caption: A logical workflow for assessing and troubleshooting the solubility of this compound.

p38 MAPK Signaling Pathway

This compound and related aminobenzophenones have been identified as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in cellular responses to stress and inflammation.

p38_MAPK_Pathway p38 MAPK Signaling Pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effects stimuli Stress Stimuli / Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor (2-Amino-5-methylphenyl) (phenyl)methanone inhibitor->p38

References

Preventing oxidation of 2-Amino-5-methylbenzophenone during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-methylbenzophenone. The following information is designed to help prevent its oxidation during chemical reactions and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Amino-5-methylbenzophenone is turning yellow/brown. What is causing this discoloration?

A1: The discoloration of 2-Amino-5-methylbenzophenone is a common issue caused by the oxidation of the aromatic amino group.[1] When exposed to atmospheric oxygen, especially in the presence of light or heat, the amino group can oxidize to form colored impurities, such as quinone-imine type species. This indicates degradation of the starting material, which can lead to the formation of impurities and a decrease in the yield of your desired product.

Q2: What are the primary degradation products of 2-Amino-5-methylbenzophenone under oxidative conditions?

A2: Under oxidative stress, the primary degradation pathways for aminobenzophenones involve the amino group. Expected degradation products include the corresponding nitroso and nitro compounds, as well as potential products from aromatic ring hydroxylation.[2][3] In some cases, polymerization of oxidized intermediates can also lead to the formation of complex, colored byproducts.

Q3: How can I monitor the extent of oxidation in my reaction?

A3: A robust method for monitoring the oxidation of 2-Amino-5-methylbenzophenone is through High-Performance Liquid Chromatography (HPLC) with UV detection.[4] By developing a stability-indicating HPLC method, you can separate the parent compound from its degradation products and quantify the percentage of oxidation over time. A typical method would utilize a C18 reverse-phase column with a mobile phase consisting of a buffered acetonitrile-water mixture.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction mixture darkens significantly upon addition of 2-Amino-5-methylbenzophenone. Exposure to atmospheric oxygen during reagent addition.Prepare and handle the 2-Amino-5-methylbenzophenone solution under an inert atmosphere (Nitrogen or Argon).[1]
Low yield of the desired product and formation of multiple colored impurities. Oxidation of 2-Amino-5-methylbenzophenone throughout the reaction.1. Implement rigorous inert atmosphere techniques for the entire duration of the reaction.[5][6] 2. Consider adding a suitable antioxidant to the reaction mixture.[7][8]
Inconsistent results between batches of the same reaction. Varying levels of oxygen exposure in different experimental setups.Standardize the inert atmosphere protocol to ensure consistent and minimal oxygen levels in all reactions.[9]

Quantitative Data on Prevention Methods

The following table summarizes the expected effectiveness of various methods in preventing the oxidation of 2-Amino-5-methylbenzophenone. The data is based on typical results observed for aromatic amines and should be used as a guideline for experimental design.

Method Description Typical Concentration / Conditions Expected Reduction in Oxidation (%)
Inert Atmosphere (Nitrogen/Argon) Performing the reaction under a blanket of inert gas to displace oxygen.[5]Continuous positive pressure of N₂ or Ar.80-95%
Sparging Solvents Bubbling an inert gas through the solvent to remove dissolved oxygen prior to use.[5]15-30 minutes of sparging with N₂ or Ar.Further 5-10% improvement when used with an inert atmosphere.
Antioxidant (BHT) Addition of Butylated Hydroxytoluene, a radical scavenger that inhibits oxidation.[7]0.01 - 0.1% (w/w)60-85% (can be synergistic with an inert atmosphere)
Antioxidant (BHA) Addition of Butylated Hydroxyanisole, another common phenolic antioxidant.[8]0.01 - 0.1% (w/w)55-80% (can be synergistic with an inert atmosphere)

Experimental Protocols

Protocol 1: Performing a Reaction Under an Inert Atmosphere

This protocol describes the setup and execution of a chemical reaction under a nitrogen or argon atmosphere to prevent the oxidation of 2-Amino-5-methylbenzophenone.

Materials:

  • Round-bottom flask with a sidearm

  • Rubber septum

  • Nitrogen or Argon gas cylinder with a regulator

  • Needles and tubing

  • Schlenk line (optional, for more rigorous exclusion of air)

  • Magnetic stir bar and stir plate

Procedure:

  • Assemble the reaction glassware and flame-dry it under vacuum to remove any adsorbed moisture and air.

  • Allow the glassware to cool to room temperature under a stream of inert gas.

  • Add the 2-Amino-5-methylbenzophenone and any other solid reagents to the flask under a positive pressure of inert gas.

  • Seal the flask with a rubber septum.

  • Purge the flask with the inert gas for 5-10 minutes by inserting an inlet needle connected to the gas source and an outlet needle to vent.[9]

  • If using a Schlenk line, perform at least three vacuum-backfill cycles to ensure a completely inert atmosphere.[5]

  • Add deoxygenated solvents and liquid reagents via a gas-tight syringe. To deoxygenate solvents, sparge them with an inert gas for 15-30 minutes prior to use.[5]

  • Maintain a positive pressure of the inert gas throughout the reaction by connecting the flask to a balloon filled with the inert gas or a bubbler.

Protocol 2: Quantification of 2-Amino-5-methylbenzophenone Oxidation by HPLC

This protocol provides a general method for the quantitative analysis of 2-Amino-5-methylbenzophenone and its primary oxidation products using reverse-phase HPLC.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid

  • Reference standards of 2-Amino-5-methylbenzophenone and, if available, its potential degradation products

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B to elute all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for 2-Amino-5-methylbenzophenone)

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the 2-Amino-5-methylbenzophenone reference standard in the mobile phase.

  • Prepare a calibration curve by making a series of dilutions from the stock solution.

  • Prepare your reaction samples by diluting an aliquot to a concentration within the calibration range.

  • Inject the standards and samples onto the HPLC system.

  • Identify the peak for 2-Amino-5-methylbenzophenone based on its retention time compared to the standard.

  • New peaks that appear over the course of the reaction are likely degradation products.

  • Quantify the amount of 2-Amino-5-methylbenzophenone remaining and the amount of degradation products formed by integrating the peak areas and using the calibration curve. The percentage of oxidation can be calculated as: % Oxidation = (Total Area of Degradation Peaks / (Area of Parent Peak + Total Area of Degradation Peaks)) * 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_reagents Prepare Reagents & Solvents deoxygenate Deoxygenate Solvents (Sparging) prep_reagents->deoxygenate add_reagents Add Reagents deoxygenate->add_reagents setup_glassware Assemble & Flame-Dry Glassware inert_atmosphere Establish Inert Atmosphere setup_glassware->inert_atmosphere inert_atmosphere->add_reagents run_reaction Run Reaction add_reagents->run_reaction sampling Take Reaction Aliquots run_reaction->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis quantify Quantify Oxidation hplc_analysis->quantify logical_relationship compound 2-Amino-5-methylbenzophenone oxidation Oxidation compound->oxidation oxygen Atmospheric Oxygen oxygen->oxidation degradation Degradation Products (Colored Impurities) oxidation->degradation inert_gas Inert Gas (N2 or Ar) inert_gas->oxygen displaces antioxidants Antioxidants (BHT, BHA) antioxidants->oxidation inhibits

References

Technical Support Center: Friedländer Synthesis with Aminophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals employing the Friedländer synthesis for the preparation of quinolines from aminophenones. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer synthesis and why are aminophenones used as substrates?

The Friedländer synthesis is a classic and versatile chemical reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (like a ketone or β-ketoester) to form a quinoline ring system.[1][2] This reaction can be catalyzed by either acids or bases.[3] 2-Aminophenones are frequently used as the aminoaryl ketone component, allowing for the direct installation of a phenyl group at the 4-position of the quinoline ring, a common structural motif in many pharmacologically active molecules.[4]

Q2: My reaction is resulting in a very low yield or no product at all. What are the most common causes?

Several factors can contribute to low yields in the Friedländer synthesis when using aminophenones:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is crucial and depends on the specific substrates.[4]

  • Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to decomposition of starting materials or products.[4]

  • Poor Substrate Reactivity: Steric hindrance or the presence of deactivating electronic groups on either the aminophenone or the methylene-containing reactant can significantly slow down the reaction.[4]

  • Side Reactions: The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly under basic conditions.[4][5]

  • Solvent Effects: The polarity and type of solvent can influence the reaction rate and the solubility of the reactants.[4]

Q3: How do I choose the right catalyst for my specific aminophenone and ketone substrates?

The choice of catalyst is dependent on the reactivity of your starting materials:

  • Acid Catalysts: Generally effective for a wide range of substrates. Common choices include Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl), as well as Lewis acids such as zinc chloride (ZnCl₂).[3][4] Trifluoroacetic acid (TFA) has also been successfully employed.[3] For reactions involving 2-aminobenzophenones, acid catalysis is often more effective than base catalysis.[4]

  • Base Catalysts: Often used for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[6]

  • Heterogeneous Catalysts: Solid-supported acids like silica-supported perchloric acid (HClO₄-SiO₂) offer the advantages of easier purification and catalyst recycling.[4]

Q4: I am observing the formation of multiple products. What could be the issue and how can I resolve it?

The formation of multiple products often points to a lack of regioselectivity, which is a common issue when using unsymmetrical ketones. This is because the ketone has two different enolizable α-methylene groups, leading to two possible points of initial condensation with the aminophenone.

Strategies to improve regioselectivity include:

  • Catalyst Control: The use of specific catalysts can favor the formation of one regioisomer over another. For instance, amine catalysts like pyrrolidine can direct the reaction towards the 2-substituted quinoline.

  • Reaction Conditions: Adjusting reaction parameters such as temperature and the rate of addition of the ketone can also influence regioselectivity. In some amine-catalyzed reactions, a gradual addition of the methyl ketone at higher temperatures has been shown to increase the preference for the 2-substituted product.

Q5: Are there any "green" or more environmentally friendly approaches to the Friedländer synthesis with aminophenones?

Yes, recent advancements have focused on developing more sustainable methods:

  • Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times, often from hours or days to just minutes, and can also improve yields.[4] A notable green approach is the use of glacial acetic acid as both the solvent and the catalyst under microwave conditions.[4]

  • Solid-Acid Catalysis: Employing recyclable heterogeneous catalysts like silica-supported acids minimizes waste and simplifies the work-up procedure.[4]

Data Presentation

The following tables summarize quantitative data from various studies on the Friedländer synthesis with aminophenones to facilitate comparison. Note that direct comparison should be made with caution as experimental conditions can vary between different research groups.

Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield

2-Aminoaryl KetoneCarbonyl CompoundCatalystSolventTemperature (°C)TimeYield (%)
2-AminobenzophenoneEthyl acetoacetateHCl (catalytic)EthanolReflux4 hHigh (not specified)
2-AminobenzophenoneN-acetyl-4-piperidoneAcetic AcidAcetic Acid160 (Microwave)5 min85
5-Chloro-2-aminobenzophenoneN-acetyl-4-piperidoneAcetic AcidAcetic Acid160 (Microwave)10 min82
2-AminoacetophenoneAcetoneKOHEthanolRoom Temp.Not specified95
2-AminoacetophenoneCyclohexanoneKOHEthanolReflux3-4 hHigh (not specified)

Data sourced from multiple references.[7][8]

Table 2: Comparison of Catalysts for the Synthesis of a Quinoline from 2-Aminobenzophenone and Ethyl Acetoacetate

CatalystSolventTemperature (°C)Time (h)Yield (%)
Montmorillonite K-10EthanolRefluxNot specifiedModerate
ZeoliteEthanolRefluxNot specifiedModerate
Nano Sulfated ZirconiaEthanolRefluxNot specifiedHigh

This table illustrates the use of various solid acid catalysts for the same transformation.[9]

Experimental Protocols

Below are detailed methodologies for key experiments. Researchers should consider optimizing reactant ratios, catalyst loading, temperature, and reaction time for their specific substrates.

Protocol 1: Standard Acid-Catalyzed Friedländer Synthesis (Conventional Heating)

This protocol describes a general procedure for the synthesis of 2-phenyl-quinoline-4-carboxylic acid ethyl ester.

Materials:

  • 2-Aminobenzophenone (1 mmol, 197.2 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.2 mg)

  • Concentrated Hydrochloric Acid (HCl, 2-3 drops)

  • Ethanol (10 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle with magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask containing ethanol (10 mL), add 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol).[7]

  • Add 2-3 drops of concentrated HCl to the mixture.[7]

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.[7]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.[7]

  • Extract the product with ethyl acetate (3 x 15 mL).[7]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Remove the solvent under reduced pressure to obtain the crude product.[7]

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.[7]

Protocol 2: Microwave-Assisted Friedländer Synthesis

This protocol is a rapid and efficient green modification of the Friedländer synthesis.

Materials:

  • 2-Aminobenzophenone (1.0 mmol)

  • Cyclic or acyclic ketone (e.g., cyclohexanone, 1.2 mmol)

  • Glacial Acetic Acid (2-3 mL)

  • Microwave reactor and vials

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial, combine 2-aminobenzophenone (1.0 mmol) and the desired ketone (1.2 mmol).[4]

  • Add glacial acetic acid (2-3 mL), which acts as both the solvent and catalyst.[4]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160°C for 5-15 minutes.[4]

  • After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.[4]

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by silica gel column chromatography.[4]

Visualizations

Reaction Mechanism

There are two plausible reaction mechanisms for the Friedländer synthesis, depending on the reaction conditions.[3]

Friedlander_Mechanism cluster_pathA Pathway A: Aldol Condensation First (Base-Catalyzed) cluster_pathB Pathway B: Schiff Base Formation First (Acid-Catalyzed) A1 Aminophenone + Enolizable Ketone A2 Aldol Adduct A1->A2 Aldol Condensation A3 α,β-Unsaturated Carbonyl A2->A3 Dehydration A4 Cyclized Intermediate A3->A4 Intramolecular Cyclization A5 Quinoline Product A4->A5 Dehydration B1 Aminophenone + Enolizable Ketone B2 Schiff Base (Imine) B1->B2 Schiff Base Formation B3 Cyclized Intermediate B2->B3 Intramolecular Aldol-type Reaction B4 Quinoline Product B3->B4 Dehydration

Caption: Plausible reaction mechanisms for the Friedländer synthesis.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the Friedländer synthesis.

Experimental_Workflow Start Start Combine Combine Reactants: 2-Aminophenone, α-Methylene Ketone, Catalyst, and Solvent Start->Combine React Perform Reaction (Heating/Microwave) Combine->React Monitor Monitor Reaction Progress (e.g., TLC) React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for Friedländer synthesis.

Troubleshooting Guide

This decision tree provides a logical approach to troubleshooting common issues in the Friedländer synthesis.

Troubleshooting_Guide Start Low Yield or No Product CheckCatalyst Is the catalyst appropriate for the substrates? Start->CheckCatalyst CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes OptimizeCatalyst Try a different catalyst (acid vs. base, heterogeneous). CheckCatalyst->OptimizeCatalyst No CheckReactivity Are the substrates sterically hindered or electronically deactivated? CheckTemp->CheckReactivity Yes OptimizeTemp Adjust temperature (increase if no reaction, decrease if decomposition). CheckTemp->OptimizeTemp No CheckSideReactions Are there signs of side reactions (e.g., ketone self-condensation)? CheckReactivity->CheckSideReactions No ModifySubstrates Consider using more reactive analogs or increasing reaction time/temperature. CheckReactivity->ModifySubstrates Yes ModifyConditions Change conditions to suppress side reactions (e.g., switch from base to acid catalysis). CheckSideReactions->ModifyConditions Yes

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Benzoyl-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using 2-Benzoyl-4-methylaniline in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with 2-amino-5-methylbenzophenone (2-Benzoyl-4-methylaniline) is giving low yields. What are the likely causes?

Low yields in Suzuki couplings involving electron-rich or sterically hindered anilines are common. The primary issues are often related to catalyst inhibition or inefficient oxidative addition. The aniline's amino group can coordinate to the palladium center, hindering its catalytic activity.

Potential Solutions:

  • Protect the Amine: The most straightforward solution is to protect the aniline's amino group (e.g., as a carbamate or amide) before performing the Suzuki coupling. This prevents interference with the palladium catalyst. The protecting group can be removed in a subsequent step.

  • Use Specialized Catalysts: Consider using catalyst systems known to be effective for sterically hindered or electron-rich substrates. This includes bulky, electron-rich phosphine ligands like SPhos or XPhos, which can promote the desired reaction pathway.

  • Optimize Reaction Conditions: Systematically screen reaction parameters such as the base, solvent, and temperature. For challenging substrates, stronger bases like potassium phosphate or cesium carbonate may be more effective than sodium carbonate.

Q2: Which catalyst system is recommended for Buchwald-Hartwig amination using 2-Benzoyl-4-methylaniline as the amine coupling partner?

For the C-N coupling of 2-Benzoyl-4-methylaniline with aryl halides or triflates, the choice of ligand is critical due to the steric hindrance and the presence of the benzoyl group.

Recommended Systems:

  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common and effective choices.

  • Ligand: Bulky, electron-rich biaryl phosphine ligands are generally the most successful. Josiphos-type ligands, such as tBuXPhos, have shown high efficacy in coupling sterically demanding anilines. Other reliable options include XPhos and RuPhos. These ligands facilitate the reductive elimination step, which is often rate-limiting for hindered substrates.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.

Q3: I am observing significant side product formation, including hydrodehalogenation of my aryl halide. How can I minimize this?

Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction, particularly with electron-rich aryl halides. It often arises from the decomposition of the palladium hydride intermediate.

Troubleshooting Strategies:

  • Choice of Ligand: The ligand plays a crucial role. Bulky ligands like XPhos can promote the desired C-N bond formation over competing side reactions.

  • Base Selection: The choice of base can influence the rate of side reactions. In some cases, switching to a weaker base like K₃PO₄ or Cs₂CO₃ can suppress hydrodehalogenation, although this may require higher temperatures or longer reaction times.

  • Solvent: Ensure the use of anhydrous, deoxygenated solvents. The presence of water can facilitate the protonolysis of the Pd-aryl intermediate, leading to hydrodehalogenation. Toluene or dioxane are common solvents for these reactions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Catalyst Inactivation: The aniline's amino group or the benzoyl's carbonyl group may be coordinating to and inhibiting the palladium catalyst.1. Use a higher catalyst loading (e.g., increase from 1 mol% to 3-5 mol%).2. Employ a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) to stabilize the active catalytic species and prevent inhibition.3. Protect the aniline's amino group prior to the coupling reaction.
Inefficient Oxidative Addition: The aryl halide may be too unreactive under the chosen conditions.1. Switch to a more reactive aryl halide (I > Br > Cl). If using an aryl chloride, specific catalysts designed for their activation are necessary (e.g., systems with cataCXium A).2. Increase the reaction temperature.
Low Yield of Desired Product Steric Hindrance: The bulky benzoyl group adjacent to the amino group can sterically hinder the coupling reaction, particularly the reductive elimination step.1. Select a ligand specifically designed for hindered substrates. Josiphos-type ligands are known to be effective in such cases.2. Prolong the reaction time to allow the slower coupling to proceed to completion.
Side Reactions: Competing reactions like hydrodehalogenation or homocoupling of the starting materials are consuming the reactants.1. Ensure strictly anhydrous and anaerobic conditions.2. Optimize the choice of base; sometimes a weaker base can be more selective.3. Use a ligand that promotes rapid reductive elimination, outcompeting the side reactions.
Poor Reproducibility Inconsistent Reagent Quality: The purity of the solvent, base, or catalyst can significantly impact the reaction outcome.1. Use freshly distilled/dried and deoxygenated solvents.2. Ensure the base is not hydrated (e.g., use freshly opened NaOtBu).3. Source high-purity catalysts and ligands from a reliable supplier.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with 2-Benzoyl-4-methylaniline

This protocol is a general starting point and may require optimization.

Materials:

  • Palladium Precursor: Pd₂(dba)₃

  • Ligand: XPhos

  • Base: Sodium tert-butoxide (NaOtBu)

  • Aryl Bromide (1.0 equiv)

  • 2-Benzoyl-4-methylaniline (1.2 equiv)

  • Anhydrous, deoxygenated Toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1 mol %), XPhos (2.2 mol %), and NaOtBu (1.4 equiv).

  • Add the aryl bromide (1.0 equiv) and 2-Benzoyl-4-methylaniline (1.2 equiv).

  • Add anhydrous, deoxygenated toluene to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst Selection Workflow

cluster_problem Problem Identification cluster_analysis Substrate Analysis cluster_strategy Strategy & Optimization Problem Low Yield or Side Reactions in Cross-Coupling? Substrate Substrate: 2-Benzoyl-4-methylaniline Problem->Substrate Analyze Strategy3 Optimize Conditions (Base, Solvent, Temp) Problem->Strategy3 empirical solution Features Key Features: - Steric Hindrance (Benzoyl) - Coordinating Group (Amine) Substrate->Features has Strategy1 Protect Amine Group (e.g., Boc, Cbz) Features->Strategy1 mitigates coordination Strategy2 Select Bulky Ligand (e.g., XPhos, SPhos, RuPhos) Features->Strategy2 overcomes hindrance

Caption: Troubleshooting workflow for cross-coupling reactions.

Buchwald-Hartwig Catalytic Cycle

Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd AmineCoord L-Pd(II)(Ar)(X) OxAdd->AmineCoord OxAdd->L1 + Ar-X Deprotonation L-Pd(II)(Ar)(HNR') AmineCoord->Deprotonation AmineCoord->L2 + H₂NR' RedElim Ar-NR'H Deprotonation->RedElim Deprotonation->L3 + Base RedElim->Pd0 Regenerates Catalyst RedElim->L4

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

How to reduce byproduct formation in aminobenzophenone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for researchers, scientists, and drug development professionals engaged in the synthesis of aminobenzophenones. The focus is on practical strategies to minimize byproduct formation and enhance product purity.

Troubleshooting Guide

This guide addresses common issues encountered during aminobenzophenone synthesis, particularly via Friedel-Crafts acylation, in a question-and-answer format.

Issue Probable Cause Solution
Low to No Product Yield Deactivation of Lewis Acid Catalyst: The amino group of anilines is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[1][2][3]Protect the Amino Group: Convert the amino group to an amide (e.g., acetanilide) before the acylation reaction. The protecting group can be removed later by hydrolysis.
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, consuming it.[1][4]Use Stoichiometric Amounts of Catalyst: A 1:1 or slightly higher molar ratio of Lewis acid to the acylating agent is often necessary.
Deactivated Aromatic Ring: Electron-withdrawing groups on the aniline ring hinder the electrophilic substitution.[1]Use a More Reactive Substrate: If possible, start with a more electron-rich aniline derivative.
Moisture in the Reaction: Lewis acids like AlCl₃ are highly sensitive to moisture and will be deactivated.[1][4]Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and fresh, high-quality reagents.
Formation of Multiple Products (Isomers) Lack of Regioselectivity: Acylation of anilides can occur at both the ortho and para positions relative to the activating amino group.Control Reaction Temperature: Lower temperatures generally favor the formation of the para isomer, while higher temperatures can lead to a higher proportion of the ortho isomer.
Polysubstitution: A second acylation on the aromatic ring, though less common than in alkylation, can occur with highly activated rings.[1]Control Stoichiometry: Use a 1:1 molar ratio of the protected aniline to the acylating agent.
Product is Highly Colored Formation of Tarry Impurities: High reaction temperatures or prolonged reaction times can lead to the formation of colored, polymeric byproducts.Optimize Reaction Conditions: Lower the reaction temperature and monitor the reaction progress to avoid unnecessary heating after completion.
Use Activated Carbon: During workup or recrystallization, treatment with activated carbon can effectively remove colored impurities.[5]
Difficulty in Product Purification Similar Polarity of Product and Byproducts: Isomeric byproducts or unreacted starting materials can have similar polarities, making separation by chromatography challenging.Optimize Chromatographic Conditions: Use a gradient elution method in HPLC or carefully select the solvent system for column chromatography to enhance separation.[6][7]
Inefficient Recrystallization: The chosen solvent system may not be optimal for selectively crystallizing the desired product.Select an Appropriate Solvent System: For many aminobenzophenones, a mixed solvent system like ethanol/water is effective. The product is dissolved in a minimum of hot ethanol, and hot water is added until turbidity is observed, followed by slow cooling.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group in the Friedel-Crafts acylation of anilines?

A1: The amino group (-NH₂) is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This acid-base reaction forms a complex that deactivates the catalyst and adds a positive charge to the aniline ring, making it strongly deactivated for the desired electrophilic aromatic substitution.[1][2][3] Protecting the amino group, for example by converting it to an amide (e.g., N-acetyl), reduces its basicity and allows the acylation to proceed.

Q2: What are some common byproducts in aminobenzophenone synthesis via Friedel-Crafts acylation?

A2: Common byproducts include:

  • Isomeric products: Acylation can occur at different positions on the aromatic ring, leading to a mixture of ortho and para isomers.

  • Polysubstituted products: Although the acyl group is deactivating, a second acylation can occur on highly activated aniline derivatives.[1]

  • Unreacted starting materials: Incomplete reactions will leave unreacted aniline derivatives and acylating agents in the product mixture.

  • Hydrolysis products: If moisture is present, the acylating agent can hydrolyze to the corresponding carboxylic acid.

Q3: How can I control the regioselectivity (ortho vs. para acylation)?

A3: The ratio of ortho to para acylation is influenced by steric hindrance and reaction temperature. The bulkier acyl group generally favors substitution at the less sterically hindered para position. Lowering the reaction temperature can further enhance the selectivity for the para isomer.

Q4: Are there alternative methods to Friedel-Crafts acylation for synthesizing aminobenzophenones with fewer byproducts?

A4: Yes, alternative methods include:

  • Ullmann Condensation: This method involves the copper-catalyzed coupling of an aryl halide with an amine. It can be a good alternative, especially for large-scale synthesis, but often requires high temperatures.[10] Modern ligand-assisted Ullmann reactions can proceed at lower temperatures (80-120 °C).[10]

  • Houben-Hoesch Reaction: This reaction uses a nitrile and an electron-rich aromatic compound (like a phenol or aniline derivative) in the presence of a Lewis acid and HCl to form an aryl ketone.[11][12][13] It is particularly effective for polyhydroxy and polyalkoxy aminobenzophenones.[14]

  • Palladium-Catalyzed Reactions: Modern cross-coupling reactions, such as the addition of arylboronic acids or sodium arylsulfinates to 2-aminobenzonitriles, can provide high yields of aminobenzophenones under relatively mild conditions.

Q5: What is the best way to purify crude aminobenzophenone?

A5: Recrystallization is a common and effective method for purifying aminobenzophenones. A mixed solvent system, such as ethanol and water, is often used.[8][9] For impurities that are difficult to remove by recrystallization, column chromatography is a viable option.[15] HPLC can be used for analytical assessment of purity and for preparative separation of small quantities.[6][7][16]

Data Presentation: Comparative Analysis of Synthesis Parameters

The following tables summarize quantitative data on the impact of different reaction parameters on the yield and purity of aminobenzophenones.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Amino-5-chlorobenzophenone

Synthesis MethodCatalystReaction TimeYield (%)Reference
Conventional HeatingAlCl₃4-6 hours~39%[17]
Microwave-AssistedZnCl₂10-15 minutes75-83%[17][18]

Table 2: Effect of Catalyst on the Yield of Aminobenzophenone Derivatives

Starting MaterialCatalystYield (%)Reference
p-ChloroanilineBoron trichloride/Aluminum chlorideNot specified, but product isolated[15]
N-(4-chlorophenyl)acetamideZinc chloride (low-temp dehydrated)70% (purity ≥98%)
N-(4-chlorophenyl)acetamideZinc chloride (high-temp dehydrated)~50% (purity ≤95%)

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chlorobenzophenone via Friedel-Crafts Acylation (Amide Protection Route)

Step 1: Acetylation of p-Chloroaniline

  • In a round-bottom flask, dissolve p-chloroaniline in glacial acetic acid.

  • Add acetic anhydride to the solution and gently reflux the mixture for 30 minutes.

  • Pour the hot mixture into ice-cold water with vigorous stirring.

  • Collect the precipitated N-(4-chlorophenyl)acetamide (acetanilide) by vacuum filtration, wash with cold water, and dry.

Step 2: Friedel-Crafts Acylation

  • In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, add the dried N-(4-chlorophenyl)acetamide and an anhydrous solvent (e.g., 1,2-dichloroethane).

  • Add anhydrous aluminum chloride (AlCl₃) in portions with stirring.

  • From the dropping funnel, add benzoyl chloride dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C for 2-3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with a dilute sodium bicarbonate solution, then with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain crude 2-acetamido-5-chlorobenzophenone.

Step 3: Hydrolysis of the Amide

  • To the crude 2-acetamido-5-chlorobenzophenone, add a mixture of concentrated sulfuric acid, acetic acid, and water.

  • Heat the mixture to reflux for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a concentrated sodium hydroxide solution to precipitate the crude 2-amino-5-chlorobenzophenone.

  • Filter the solid, wash thoroughly with water, and dry.

Step 4: Purification

  • Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and add hot water dropwise until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry.

Protocol 2: Purification of 2-Amino-5-chlorobenzophenone by Recrystallization

  • Transfer the crude 2-amino-5-chlorobenzophenone to an Erlenmeyer flask.

  • Add a minimal amount of 85-95% ethanol and heat the mixture to reflux until the solid dissolves completely.[9]

  • If the solution is colored, add a small amount of activated carbon and continue to reflux for 5-10 minutes.[9]

  • Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Cool the flask in an ice bath to complete the crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven. The expected yield of the purified product is high, with one source reporting a 95.1% recovery with a melting point of 96.3-98.2 °C.[5]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification Aniline Aniline Derivative Protection 1. Protection of Amino Group (Amide Formation) Aniline->Protection AcylatingAgent Acylating Agent (e.g., Benzoyl Chloride) Acylation 2. Friedel-Crafts Acylation AcylatingAgent->Acylation LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Acylation Protection->Acylation Deprotection 3. Deprotection (Hydrolysis) Acylation->Deprotection Quenching Quenching Deprotection->Quenching Extraction Extraction Quenching->Extraction Recrystallization Recrystallization Extraction->Recrystallization FinalProduct Pure Aminobenzophenone Recrystallization->FinalProduct

Caption: Experimental workflow for aminobenzophenone synthesis.

G start Low Yield or No Product check_protection Is the amino group protected? start->check_protection protect_amine Protect the amino group (e.g., acetylation) check_protection->protect_amine No check_catalyst Is the Lewis acid stoichiometry sufficient? check_protection->check_catalyst Yes protect_amine->check_catalyst increase_catalyst Increase Lewis acid to 1:1 or slightly higher ratio check_catalyst->increase_catalyst No check_conditions Are the reaction conditions anhydrous? check_catalyst->check_conditions Yes increase_catalyst->check_conditions dry_reagents Use oven-dried glassware and anhydrous reagents check_conditions->dry_reagents No check_substrate Is the aromatic ring deactivated? check_conditions->check_substrate Yes dry_reagents->check_substrate use_activated_substrate Consider a more electron-rich substrate check_substrate->use_activated_substrate Yes success Improved Yield check_substrate->success No use_activated_substrate->success

Caption: Troubleshooting flowchart for low reaction yield.

G cluster_aniline Aniline Derivative cluster_pathways Reaction Pathways cluster_product Product aniline Aniline + R-COCl, AlCl₃ direct Direct Acylation (Low Yield) Deactivated Complex aniline->direct Unprotected protected Protected Acylation (High Yield) 1. Protection 2. Acylation 3. Deprotection aniline->protected Protected product {Aminobenzophenone} direct->product protected->product

Caption: Comparison of direct vs. protected acylation pathways.

References

Analytical challenges in characterizing (2-Amino-5-methylphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2-Amino-5-methylphenyl)(phenyl)methanone

Welcome to the technical support center for the analytical characterization of this compound (CAS: 17852-28-7), also known as 2-amino-5-methylbenzophenone. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques used to characterize this compound?

A1: A multi-technique approach is essential for the comprehensive characterization of this compound. High-Performance Liquid Chromatography (HPLC) is the standard for purity and impurity analysis. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) for structural elucidation, Infrared (IR) spectroscopy for functional group identification, and Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, are also critical.[1]

Q2: I am observing significant peak tailing in my reverse-phase HPLC analysis. What is the likely cause and how can I fix it?

A2: Peak tailing for aromatic amines like this compound is a frequent issue, often caused by secondary interactions between the basic amino group and acidic silanol groups on the silica-based column packing.[2] To mitigate this, consider the following:

  • Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the amine to ensure it is fully protonated and less likely to interact with silanols.

  • Use a Modern Column: Employ a column with low silanol activity or an end-capped column (e.g., C18).[2][3]

  • Add a Competitive Base: Introduce a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase to block the active silanol sites.[2]

Q3: What are the expected impurities from the synthesis of this compound?

A3: Impurities can originate from starting materials, by-products, or degradation. Common impurities for related benzophenones include unreacted starting materials (e.g., substituted anilines and benzoyl chloride derivatives), isomeric by-products formed from impurities in the starting materials, and residual solvents.[4] Degradation products may also form upon exposure to light, high temperatures, or oxidative conditions.[4]

Q4: My mass spectrometry results show an unexpected fragmentation pattern. How can I confirm the molecular weight?

A4: While Electron Ionization (EI) provides a detailed fragmentation pattern for library matching, it can sometimes result in a weak or absent molecular ion peak.[5] To confidently determine the molecular weight, use a soft ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI), which typically produces a strong quasi-molecular ion ([M+H]+).[5] Comparing both EI and CI/ESI spectra can provide a comprehensive picture of the molecule's structure and mass.

Troubleshooting Guides

HPLC Analysis: Low Peak Response or No Peak
  • Problem: The analyte peak is much smaller than expected or completely absent.

  • Possible Causes & Solutions:

    • Incorrect Wavelength: Ensure the UV detector is set to an appropriate wavelength for benzophenone derivatives (typically in the 250-380 nm range).[6]

    • Sample Degradation: Verify sample stability. This compound may be sensitive to light or pH. Prepare fresh samples and use amber vials.

    • Injector or System Leak: Check for leaks in the system, especially around fittings and seals, which can prevent the sample from reaching the column.[7]

    • Insufficient Sample Concentration: Confirm the concentration of your sample is above the method's limit of detection (LOD).

NMR Analysis: Broad or Unresolved Peaks
  • Problem: ¹H or ¹³C NMR peaks are broad, making interpretation difficult.

  • Possible Causes & Solutions:

    • Sample Purity: The presence of paramagnetic impurities can cause significant peak broadening. Purify the sample if necessary.

    • Poor Shimming: The magnetic field homogeneity may be poor. Re-shim the spectrometer.

    • Sample Aggregation: The compound may be aggregating at the concentration used. Try diluting the sample or acquiring the spectrum at a higher temperature.

    • Chemical Exchange: The amine protons (-NH₂) can undergo chemical exchange, leading to broad peaks. This can sometimes be confirmed by a D₂O exchange experiment, where the amine peak disappears.

Data Presentation

Table 1: Typical RP-HPLC Method Parameters for Aminobenzophenone Analysis

This table provides starting parameters for method development, based on methods for similar compounds.[3][8][9]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric or Formic Acid)
Elution Mode Isocratic (e.g., 70:30 ACN:Water) or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at ~254 nm or Diode Array Detection (DAD)
Injection Volume 10 µL
Table 2: Representative Spectroscopic Data for Aminobenzophenones

This data is based on typical values for related structures and serves as a reference for characterization.[10]

TechniqueData TypeExpected Observation
¹H NMR Chemical Shift (δ)Aromatic Protons: ~6.5 - 8.0 ppm; Amine Protons (-NH₂): Broad singlet, ~4.0-6.0 ppm; Methyl Protons (-CH₃): Singlet, ~2.2-2.5 ppm
IR Spectroscopy Wavenumber (cm⁻¹)N-H Stretch (amine): ~3300-3500 cm⁻¹ (two bands); C=O Stretch (ketone): ~1630-1680 cm⁻¹; Aromatic C=C Stretch: ~1450-1600 cm⁻¹
Mass Spec (EI) Key Fragments (m/z)Molecular Ion (M⁺): Expected at m/z 211; Fragments from cleavage at the carbonyl group.

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC
  • Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) HPLC-grade acetonitrile and ultrapure water. Add 0.1% phosphoric acid to the aqueous portion before mixing. Filter and degas the final mobile phase.[9]

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standards and sample, and record the chromatograms according to the parameters in Table 1.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Protocol 2: IR Spectroscopy using KBr Pellet Method
  • Sample Preparation: Add 1-2 mg of this compound to an agate mortar containing ~150 mg of dry, spectroscopic grade Potassium Bromide (KBr).

  • Grinding: Thoroughly grind the mixture until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a translucent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder. Acquire a background spectrum first, then acquire the sample spectrum.

Visualizations

G cluster_0 Analytical Workflow start Sample of This compound hplc Purity & Impurity Profile (RP-HPLC) start->hplc ms Molecular Weight & Fragmentation (MS) start->ms nmr Structural Elucidation (¹H & ¹³C NMR) start->nmr ir Functional Group ID (IR Spectroscopy) start->ir report Comprehensive Characterization Report hplc->report ms->report nmr->report ir->report

Caption: General workflow for the analytical characterization of the compound.

G start HPLC Peak Tailing Observed for Aromatic Amine q1 Is mobile phase pH >2 units below analyte pKa? start->q1 a1_yes Adjust mobile phase pH with acid (e.g., H₃PO₄) q1->a1_yes No q2 Is a modern, end-capped C18 column being used? q1->q2 Yes a1_yes->q2 a2_yes Switch to a column with low silanol activity q2->a2_yes No q3 Consider adding a competitive base (e.g., TEA) to the mobile phase q2->q3 Yes a2_yes->q3 end Peak Shape Improved q3->end

Caption: Troubleshooting workflow for HPLC peak tailing.

G cluster_1 Impurity Identification Logic hplc_peak Unknown Peak in Chromatogram lcms LC-MS Analysis hplc_peak->lcms mass_data Obtain Mass (m/z) of Unknown lcms->mass_data compare Compare mass to - Starting Materials - Isomers - Known By-products mass_data->compare id Tentative Identification compare->id Match Found no_id Isolate by Prep-HPLC for NMR analysis compare->no_id No Match

Caption: Logical workflow for identifying an unknown impurity.

References

Validation & Comparative

Comparative analysis of aminobenzophenone synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Aminobenzophenone Synthesis Methods

For researchers, scientists, and drug development professionals, the efficient synthesis of aminobenzophenones is a critical step in the development of a wide array of pharmaceuticals, including anxiolytics, anticonvulsants, and anti-inflammatory agents. The selection of an appropriate synthetic strategy is paramount and depends on factors such as substrate scope, yield, cost, and reaction conditions. This guide provides a comparative analysis of several prominent methods for aminobenzophenone synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Synthesis Methods

The following table summarizes quantitative data for various methods used in the synthesis of 2-aminobenzophenones, offering a clear comparison of their performance.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Key AdvantagesDisadvantages
Friedel-Crafts Acylation Anthranilic acid, Benzenep-Toluenesulfonyl chloride, PCl₅, AlCl₃Benzene80-90469-72 (crude)[1]Well-established, uses readily available starting materials.Requires protection/deprotection steps, harsh conditions, moderate yields.[2][3]
2-Nitrobenzoyl chloride, BenzeneAlCl₃, then Fe/HOAc for reductionBenzene/Acetic acidReflux--Avoids protection of the amino group.[4]Multi-step process, potentially harsh reduction conditions.[2]
N-protected anilines, Benzoyl chloridesCopper Triflate (Cu(OTf)₂)Solvent-free1502-4Good-ExcellentReusable catalyst.[5]High temperatures required.
Palladium-Catalyzed Synthesis 2-Aminobenzonitrile, Sodium ArylsulfinatePd(OAc)₂ (10 mol%), bpy (20 mol%)THF/H₂O8048up to 96[6]Good functional group tolerance, direct addition to unprotected amine.[7][8]Long reaction times, relatively high catalyst loading.
2-Aminobenzonitrile, Arylboronic AcidPalladium CatalystDMSO1406Excellent[9]Excellent yields, direct addition.[9]High temperature.
From Acyl Hydrazides Acyl hydrazide, 2-(trimethylsilyl)phenyl triflateTBAT, then NaH, Diethyl bromomalonateToluene, THF50, then 2016, then 471 (protected)[10][11]Tolerant of a wide variety of functional groups.[10][11]Multi-step process involving protection and deprotection.[12]
From 2-Arylindoles 2-ArylindoleCs₂CO₃DMSO1406up to 60[2]Transition-metal-free.[2]High temperature, moderate yields.
Houben-Hoesch Reaction Amino-nitrile, BenzeneTriflic acidDichloromethane60-80overnightup to 88[13]Direct synthesis from nitriles.Requires strongly acidic conditions.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to facilitate their implementation and adaptation.

Friedel-Crafts Acylation of Anthranilic Acid

This classical method involves the protection of the amino group of anthranilic acid, followed by Friedel-Crafts acylation and subsequent deprotection.[1][4]

Step 1: Protection of Anthranilic Acid (as p-Toluenesulfonylanthranilic Acid)

  • In a suitable flask, dissolve anhydrous sodium carbonate (2.4 moles) in water.

  • While warming, add anthranilic acid (1 mole) in portions and heat to 70°C to achieve complete dissolution.[1]

  • Cool the solution to approximately 60°C and add p-toluenesulfonyl chloride (1.2 moles) in portions over 20 minutes.[1]

  • Maintain the reaction mixture at 60-70°C for an additional 20 minutes.

  • Precipitate the product by adding hydrochloric acid. Filter the solid, wash with dilute HCl and water, and dry.

Step 2: Friedel-Crafts Acylation

  • Suspend the dry p-toluenesulfonylanthranilic acid (0.5 mole) in thiophene-free benzene (1.5 L).[1]

  • Add phosphorus pentachloride (0.57 mole) and heat the mixture at approximately 50°C for 30 minutes.[1]

  • Cool the solution and add anhydrous aluminum chloride (2.2 moles) in portions.

  • Heat the dark mixture with stirring at 80-90°C for 4 hours.[1]

  • Cool the reaction mixture and pour it onto a mixture of ice and concentrated hydrochloric acid to quench the reaction.[1]

Step 3: Deprotection and Isolation

  • The crude sulfonamide is dissolved in concentrated sulfuric acid and warmed on a steam bath for 15 minutes.[1]

  • Pour the sulfuric acid solution onto ice.

  • Neutralize the filtrate with a base (e.g., NaOH or NH₄OH) to precipitate the crude 2-aminobenzophenone.[14]

  • Collect the product by filtration and recrystallize from ethanol/water.

Palladium-Catalyzed Synthesis from 2-Aminobenzonitrile

This modern approach offers a direct route to 2-aminobenzophenones with good functional group tolerance.[6][7]

Procedure:

  • In a Schlenk tube under a nitrogen atmosphere, combine 2-aminobenzonitrile (0.3 mmol), sodium arylsulfinate (0.6 mmol), palladium(II) acetate (10 mol%), and 2,2'-bipyridine (20 mol%).[6][7]

  • Add tetrahydrofuran (2 mL) and water (1 mL) to the tube at room temperature.[7]

  • Stir the reaction mixture vigorously at 80°C for 48 hours.[6][7]

  • After cooling, pour the mixture into ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis from Acyl Hydrazides

This versatile method proceeds through the formation of a protected 2-aminobenzophenone intermediate.[10][11][12]

Step 1: Formation of 2-Hydrazobenzophenone

  • To a solution of the acyl hydrazide (1.0 equiv.) and tetrabutylammonium triphenyldifluorosilicate (TBAT, 2.0 equiv.) in anhydrous toluene, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.5 equiv.).[12]

  • Stir the reaction mixture at 50°C for 16 hours under an inert atmosphere.[12]

  • After cooling, remove the solvent under reduced pressure and purify the crude product by column chromatography.

Step 2: Formation of Protected 2-Aminobenzophenone

  • To a suspension of sodium hydride (2.5 equiv., 60% dispersion in mineral oil) in anhydrous THF at 0°C, add a solution of the 2-hydrazobenzophenone (1.0 equiv.) in THF.[12]

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture to 0°C and add diethyl bromomalonate (2.5 equiv.) dropwise.[12]

  • Allow the reaction to warm to room temperature and stir for 4 hours.[12]

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

Step 3: Deprotection

  • To a solution of the protected 2-aminobenzophenone (1.0 equiv.) in dichloromethane at 0°C, add aluminum chloride (excess).[12]

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry, and concentrate to give the crude 2-aminobenzophenone.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the described synthesis methods.

Friedel_Crafts_Acylation A Anthranilic Acid B Protection (p-Toluenesulfonyl chloride) A->B C Protected Anthranilic Acid B->C D Friedel-Crafts Acylation (Benzene, PCl5, AlCl3) C->D E Protected 2-Aminobenzophenone D->E F Deprotection (H2SO4) E->F G 2-Aminobenzophenone F->G

Friedel-Crafts Acylation Workflow

Palladium_Catalyzed_Synthesis A 2-Aminobenzonitrile C Pd-Catalyzed Cross-Coupling (Pd(OAc)2, bpy) A->C B Sodium Arylsulfinate B->C D 2-Aminobenzophenone C->D

Palladium-Catalyzed Synthesis Workflow

Acyl_Hydrazide_Synthesis A Acyl Hydrazide C Molecular Rearrangement A->C B Aryne Precursor B->C D 2-Hydrazobenzophenone C->D E Addition-Elimination (NaH, Alkylating Agent) D->E F Protected 2-Aminobenzophenone E->F G Deprotection (AlCl3) F->G H 2-Aminobenzophenone G->H

Synthesis from Acyl Hydrazides Workflow

Conclusion

The synthesis of aminobenzophenones can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Friedel-Crafts acylation are well-established but often require harsh conditions and protection/deprotection steps.[2][3] Modern catalytic methods, particularly those employing palladium, offer milder conditions and greater functional group tolerance, providing a more direct route to the desired products.[7][8] Other innovative methods, such as those starting from acyl hydrazides or 2-arylindoles, provide valuable alternatives, especially when specific functional group tolerance is required.[2][10][11] The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the target molecule, including the desired substitution pattern, scalability, and economic considerations. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of these important pharmaceutical intermediates.

References

A Comparative Guide to the Synthesis of Benzodiazepine Precursors: 2-Amino-5-methylbenzophenone vs. 2-Amino-5-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceuticals, particularly benzodiazepines and related heterocyclic compounds, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate biological activity of the target molecule. Among the key precursors are substituted 2-aminobenzophenones. This guide provides an objective comparison of two such precursors: 2-amino-5-methylbenzophenone and 2-amino-5-chlorobenzophenone, focusing on their performance in synthetic applications, supported by available experimental data.

At a Glance: Precursor Properties and Reactivity

The primary distinction between these two molecules lies in the substituent at the 5-position of the aminophenyl ring: a methyl group versus a chlorine atom. This seemingly minor difference significantly influences the electronic properties of the molecule and, consequently, its reactivity in common synthetic transformations.

Feature2-Amino-5-methylbenzophenone2-Amino-5-chlorobenzophenone
5-Substituent Methyl (-CH₃)Chloro (-Cl)
Electronic Effect Electron-donating (weakly activating)Electron-withdrawing (deactivating)
Amino Group Nucleophilicity HigherLower
Reactivity in Electrophilic Aromatic Substitution More reactiveLess reactive

The electron-donating nature of the methyl group in 2-amino-5-methylbenzophenone increases the electron density of the aromatic ring and enhances the nucleophilicity of the amino group. In contrast, the electron-withdrawing chloro group in 2-amino-5-chlorobenzophenone decreases the electron density and reduces the nucleophilicity of the amino group. This fundamental difference in electronic character can lead to variations in reaction rates and yields in subsequent synthetic steps.

Performance in Key Synthetic Reactions

The most common initial step in the synthesis of benzodiazepines from these precursors is the acylation of the 2-amino group. This is typically followed by a cyclization reaction to form the characteristic seven-membered diazepine ring.

Acylation Reaction

The acylation of 2-aminobenzophenones is a crucial step that is highly dependent on the nucleophilicity of the amino group. While direct comparative studies with identical reaction conditions are scarce, the general principles of organic chemistry suggest that the more nucleophilic amino group of 2-amino-5-methylbenzophenone would react faster or under milder conditions compared to its chloro-substituted counterpart.

For 2-amino-5-chlorobenzophenone, the acylation with chloroacetyl chloride is a well-documented reaction with reported yields ranging from 82% to as high as 97.3% under various conditions.

Table 1: Quantitative Data for the Acylation of 2-Amino-5-chlorobenzophenone

Acylating AgentSolventReaction ConditionsYield (%)
Chloroacetyl ChlorideTolueneReflux, 2.5 h82
Chloroacetyl ChlorideToluene5–10 °C to RT, 3-4 h97.3
ChloroacetanilideEthyl Acetate80-85 °C, 4-4.5 h87-93

Data compiled from multiple sources.

Cyclization to Benzodiazepines

Following acylation, the resulting intermediate undergoes cyclization to form the benzodiazepine ring. This step is critical for the formation of the final drug scaffold. For derivatives of 2-amino-5-chlorobenzophenone, this cyclization to form 1,4-benzodiazepin-2-ones has been reported with high yields, often around 90%.

The synthesis of diazepam, a widely known benzodiazepine, proceeds from 2-amino-5-chlorobenzophenone. The initial reaction with glycine ethyl ester leads to the formation of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one (nordiazepam), which is then methylated to yield diazepam.[1]

Experimental Protocols

Below are representative experimental protocols for key transformations involving 2-amino-5-chlorobenzophenone. Due to the limited availability of detailed experimental data for 2-amino-5-methylbenzophenone in the context of direct comparison, a protocol for its use is not provided.

Protocol 1: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Chloroacetyl chloride

  • Toluene

  • Ethanol

Procedure:

  • Dissolve 2-amino-5-chlorobenzophenone (0.01 mol) in toluene (20 mL) in a suitable reaction vessel.

  • Cool the solution to 5–10 °C using an ice bath.

  • Prepare a solution of chloroacetyl chloride (0.011 mol) in toluene (2 mL).

  • Add the chloroacetyl chloride solution dropwise to the cooled 2-amino-5-chlorobenzophenone solution with stirring.

  • Allow the reaction mixture to stir at room temperature for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add ethanol (10 mL) to the crude product and stir at room temperature for 20 hours for purification.

  • Collect the crystalline product by filtration, wash with cold ethanol (3 x 2 mL), and dry in an oven at 50°C.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthesis and the relationship between the precursors and the final products, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Acylation cluster_reaction2 Cyclization start1 2-Amino-5-methylbenzophenone acyl1 2-Acylamino-5-methylbenzophenone start1->acyl1 Acylating Agent start2 2-Amino-5-chlorobenzophenone acyl2 2-Acylamino-5-chlorobenzophenone start2->acyl2 Acylating Agent bzd1 7-Methyl-1,4-benzodiazepine acyl1->bzd1 Cyclizing Agent bzd2 7-Chloro-1,4-benzodiazepine acyl2->bzd2 Cyclizing Agent

Caption: General synthetic workflow for benzodiazepines.

This diagram illustrates the parallel synthetic pathways from the two precursors to their corresponding benzodiazepine derivatives.

Reactivity_Comparison cluster_methyl 2-Amino-5-methylbenzophenone cluster_chloro 2-Amino-5-chlorobenzophenone methyl Methyl Group (-CH₃) edg Electron Donating Group methyl->edg inc_density Increased Electron Density on Amino Group edg->inc_density high_nuc Higher Nucleophilicity inc_density->high_nuc reactivity Reactivity in Acylation high_nuc->reactivity Potentially Faster Rate/ Higher Yield chloro Chloro Group (-Cl) ewg Electron Withdrawing Group chloro->ewg dec_density Decreased Electron Density on Amino Group ewg->dec_density low_nuc Lower Nucleophilicity dec_density->low_nuc low_nuc->reactivity Slower Rate/ May Require Harsher Conditions

Caption: Electronic effects on precursor reactivity.

This diagram explains the logical relationship between the substituent's electronic properties and the resulting nucleophilicity of the amino group, which in turn affects the reactivity in acylation reactions.

Conclusion

Both 2-amino-5-methylbenzophenone and 2-amino-5-chlorobenzophenone are valuable precursors in the synthesis of benzodiazepines and other heterocyclic systems. The choice between them is largely dictated by the desired substituent in the final product.

Based on fundamental principles of organic chemistry, 2-amino-5-methylbenzophenone is expected to be more reactive in key synthetic steps like acylation due to the electron-donating nature of the methyl group. This could potentially translate to faster reaction times, milder reaction conditions, or higher yields compared to 2-amino-5-chlorobenzophenone.

However, the current body of published literature provides significantly more detailed experimental data and established protocols for the use of 2-amino-5-chlorobenzophenone. This is likely due to the prevalence of 7-chloro-substituted benzodiazepines in commercially successful drugs.

For researchers and drug development professionals, 2-amino-5-chlorobenzophenone represents a well-trodden and reliable path for the synthesis of a wide range of established benzodiazepines. 2-Amino-5-methylbenzophenone, on the other hand, offers an avenue for the synthesis of novel 7-methyl-substituted analogues, which may possess different pharmacological profiles. Further research and publication of detailed experimental data for the synthetic applications of 2-amino-5-methylbenzophenone would be invaluable for a more direct and quantitative comparison.

References

A Comparative Guide to the Spectroscopic Data of (2-Amino-5-methylphenyl)(phenyl)methanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for (2-Amino-5-methylphenyl)(phenyl)methanone and its positional isomers. Understanding the unique spectral fingerprints of these closely related compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Isomer Structures and Spectroscopic Analysis Workflow

The isomers under comparison differ in the substitution pattern of the amino and methyl groups on the benzoyl moiety. The workflow for their differentiation involves a combination of spectroscopic techniques.

G cluster_isomers Isomers of (Amino-methylphenyl)(phenyl)methanone cluster_techniques Spectroscopic Techniques cluster_data Data Analysis I1 This compound NMR NMR I1->NMR IR IR I1->IR MS MS I1->MS I2 (2-Amino-4-methylphenyl)(phenyl)methanone I2->NMR I2->IR I2->MS I3 (4-Amino-3-methylphenyl)(phenyl)methanone I3->NMR I3->IR I3->MS I4 (2-Amino-3-methylphenyl)(phenyl)methanone I4->NMR I4->IR I4->MS HNMR ¹H NMR Data NMR->HNMR CNMR ¹³C NMR Data NMR->CNMR IR_Data IR Data IR->IR_Data MS_Data MS Data MS->MS_Data Comparison Comparison HNMR->Comparison CNMR->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic differentiation of aminobenzophenone isomers.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound Derivative: (3-amino-1H-indol-2-yl)(p-tolyl)methanone [1]CDCl₃7.73 (br s, 1H), 7.70 (d, J = 7.8 Hz, 2H), 7.58 (d, J = 7.8 Hz, 1H), 7.32 (t, J = 7.8 Hz, 1H), 7.28 (d, J = 7.8 Hz, 2H), 7.20 (d, J = 8.4 Hz, 1H), 7.02 (t, J = 7.8 Hz, 1H), 5.60 (br s, 2H), 2.40 (s, 3H)
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm)
This compound Derivative: (3-amino-1H-indol-2-yl)(p-tolyl)methanone [1]CDCl₃185.8, 141.5, 138.7, 137.6, 136.9, 129.4, 128.0, 127.9, 120.0, 118.9, 117.5, 112.2, 21.5
Table 3: Infrared (IR) Spectroscopic Data
CompoundMatrixCharacteristic Absorption Bands (cm⁻¹)
This compound Derivative: (3-amino-1H-indol-2-yl)(p-tolyl)methanone [1]KBr3442.66, 3320.94 (N-H stretching), 1607.78 (C=O stretching), 1508.16, 1423.57, 1351.22, 1322.68, 1275.48, 746.55
Table 4: Mass Spectrometry (MS) Data
CompoundIonization MethodCalculated m/zFound m/z
This compound GC-MS211.26211 [M⁺]
This compound Derivative: (3-amino-1H-indol-2-yl)(p-tolyl)methanone [1]HRMS (ESI)251.11789 [M+H]⁺251.11795

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • If the sample contains solid particulates, it is filtered through a pipette with a cotton plug into the NMR tube.

Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 600 MHz NMR spectrometer.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Data is typically reported with chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (Hz), and integration.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

  • A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • For solid samples, pressure is applied to ensure good contact between the sample and the crystal.

  • A background spectrum of the clean, empty crystal is recorded.

  • The sample spectrum is then recorded, and the background is automatically subtracted.

  • The crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) after analysis.

KBr Pellet Method:

  • A few milligrams of the solid sample are ground with approximately 100 mg of dry potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Electrospray Ionization (ESI)-MS:

  • The sample is dissolved in a suitable solvent, typically a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • The solution is infused into the ESI source at a flow rate of 5-20 µL/min.

  • A high voltage (typically 3-5 kV) is applied to the capillary tip to generate a fine spray of charged droplets.

  • A heated drying gas (e.g., nitrogen) and a heated capillary are used to desolvate the ions.

  • The resulting gas-phase ions are then guided into the mass analyzer.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • A dilute solution of the sample in a volatile organic solvent is prepared.

  • A small volume (typically 1 µL) is injected into the GC, where the sample is vaporized and separated on a capillary column.

  • The separated components elute from the column and enter the mass spectrometer, where they are ionized, typically by electron impact (EI).

  • The resulting ions are separated by their mass-to-charge ratio and detected.

Data Interpretation and Isomer Differentiation

The differentiation of these isomers relies on subtle but significant differences in their spectroscopic data:

  • ¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the relative positions of the amino and methyl groups. The proximity of the electron-donating amino and methyl groups to specific protons will cause characteristic upfield or downfield shifts. The broad singlet of the amino protons can also vary in its chemical shift.

  • ¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The positions of the amino and methyl groups will lead to distinct patterns in the aromatic region of the ¹³C NMR spectrum.

  • IR Spectroscopy: The position of the N-H stretching vibrations can be affected by intramolecular hydrogen bonding, which will differ between isomers. The C=O stretching frequency may also show slight variations due to electronic effects.

  • Mass Spectrometry: While the molecular ion peak will be the same for all isomers, the fragmentation patterns upon electron impact ionization (in GC-MS) can differ, providing structural clues for differentiation.

A comprehensive analysis combining these techniques is essential for the definitive identification of each isomer.

References

The Impact of N-Methylation on the Biological Activity of Aminobenzophenones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminobenzophenone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The position of the amino substituent is a critical determinant of its pharmacological profile, with 2-aminobenzophenones emerging as potent anticancer agents and 4-aminobenzophenones showing promise as anti-inflammatory therapeutics. A common strategy in drug discovery to fine-tune the properties of a lead compound is N-methylation. This guide provides a comparative overview of the biological activities of non-methylated aminobenzophenones and explores the potential implications of N-methylation on their function, based on available experimental data and established principles of medicinal chemistry.

I. Anticancer Activity of 2-Aminobenzophenones: Tubulin Polymerization Inhibition

A significant body of research highlights that 2-aminobenzophenone derivatives exhibit potent cytotoxic effects against various human cancer cell lines.[1][2][3][4] This anticancer activity is primarily attributed to their ability to inhibit tubulin polymerization, a crucial process for cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxicity and tubulin polymerization inhibition data for representative 2-aminobenzophenone derivatives.

CompoundCancer Cell LineIC50 (µM) - CytotoxicityTubulin Polymerization Inhibition (IC50, µM)
(2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneColo 205 (Colon)<0.01Not explicitly stated, but potent inhibitor
NUGC-3 (Gastric)<0.01Not explicitly stated, but potent inhibitor
A 2-amino-3,4,5-trimethoxybenzophenone analogue (lead compound 17)Various human0.007 - 0.0161.6
Combretastatin A-4 (Reference Compound)Various humanSimilar to analogues1.9

Note: Direct comparative studies on N-methylated 2-aminobenzophenones are currently limited in the scientific literature. The effect of N-methylation on the anticancer activity of this class of compounds remains an area for further investigation.

II. Anti-inflammatory Activity of 4-Aminobenzophenones: p38 MAP Kinase Inhibition

In contrast to the ortho-amino substituted benzophenones, 4-aminobenzophenone derivatives have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[1] Inhibition of p38 MAP kinase leads to the downregulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Quantitative Analysis of Anti-inflammatory Activity

The following table presents the in vitro inhibitory activity of 4-aminobenzophenone derivatives on cytokine release and p38 MAP kinase.

CompoundAssayIC50 (nM)Primary Target
(4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanoneTNF-α release inhibition6p38 MAP Kinase
IL-1β release inhibition14p38 MAP Kinase
p38 MAP Kinase activity10p38 MAP Kinase
(4-[(2-aminophenyl)amino]phenyl)(phenyl)methanone (Initial Lead)TNF-α release inhibition226p38 MAP Kinase
IL-1β release inhibition159p38 MAP Kinase

Note: The provided data is for non-methylated aminobenzophenones. While a study reported a benzophenone analogue containing an N-methylpiperidine moiety with anti-inflammatory activity, a direct comparison with a non-methylated counterpart is not available.

III. The Potential Role of N-Methylation: A Medicinal Chemistry Perspective

While direct comparative data for methylated versus non-methylated aminobenzophenones is scarce, the impact of N-methylation on the biological activity of other small molecules is well-documented. N-methylation can influence a compound's physicochemical properties and its interaction with biological targets in several ways:

  • Increased Lipophilicity: The addition of a methyl group generally increases a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Alteration of Hydrogen Bonding: N-methylation removes a hydrogen bond donor, which can significantly alter the binding affinity of a compound to its target protein.

  • Conformational Changes: The steric bulk of the methyl group can influence the preferred conformation of the molecule, potentially impacting its ability to fit into a binding pocket.

  • Metabolic Stability: N-methylation can sometimes block metabolic pathways, leading to increased metabolic stability and a longer half-life in vivo.

IV. Experimental Protocols

A. Tubulin Polymerization Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity or fluorescence.

Protocol:

  • Reagents: Purified tubulin, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), test compounds, and a reference inhibitor (e.g., colchicine).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the polymerization buffer and the test compound.

    • Initiate the polymerization by adding the purified tubulin solution to each well.

    • Incubate the plate at 37°C and monitor the change in absorbance at 340 nm or fluorescence over time using a plate reader.

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance/fluorescence curve. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.

B. p38 MAP Kinase Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the enzymatic activity of p38 MAP kinase. The activity is typically measured by quantifying the phosphorylation of a specific substrate.

Protocol:

  • Reagents: Recombinant p38 MAP kinase, kinase assay buffer, ATP, a specific substrate (e.g., ATF2), test compounds, and a reference inhibitor.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the p38 MAP kinase, the test compound, and the substrate in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time.

    • Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate method (e.g., ELISA, Western blot with a phospho-specific antibody, or a fluorescence-based method).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

V. Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Anticancer Activity Workflow cluster_1 Compound Synthesis cluster_2 In Vitro Assays cluster_3 Cellular Analysis synthesis Synthesis of 2-Aminobenzophenone Analogues tubulin_assay Tubulin Polymerization Assay synthesis->tubulin_assay Evaluate inhibitory effect cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity_assay Determine IC50 cell_cycle Cell Cycle Analysis cytotoxicity_assay->cell_cycle Investigate mechanism apoptosis Apoptosis Assay cell_cycle->apoptosis Confirm cell death pathway

Caption: Experimental workflow for evaluating the anticancer activity of 2-aminobenzophenone derivatives.

G cluster_0 p38 MAP Kinase Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS) upstream_kinases Upstream Kinases (MKK3/6) stimuli->upstream_kinases p38 p38 MAP Kinase upstream_kinases->p38 Phosphorylation downstream_targets Downstream Targets (e.g., ATF2, MK2) p38->downstream_targets Phosphorylation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) downstream_targets->cytokines Increased Expression aminobenzophenone 4-Aminobenzophenone Derivative aminobenzophenone->p38 Inhibition

Caption: Simplified signaling pathway of p38 MAP kinase and its inhibition by 4-aminobenzophenone derivatives.

Conclusion

Non-methylated aminobenzophenones have demonstrated significant potential as both anticancer and anti-inflammatory agents, with their biological activity being heavily influenced by the position of the amino group. While 2-aminobenzophenones effectively inhibit tubulin polymerization, 4-aminobenzophenones act as potent p38 MAP kinase inhibitors. The effect of N-methylation on the biological activity of aminobenzophenones remains a largely unexplored area. Future research focusing on the synthesis and direct comparative biological evaluation of N-methylated versus non-methylated aminobenzophenones is crucial to fully understand the structure-activity relationship and to potentially develop more potent and selective therapeutic agents.

References

A Comparative Guide to Purity Assessment of 2-Benzoyl-4-methylaniline: A Validated HPLC Method and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and manufacturing. For 2-Benzoyl-4-methylaniline, a substituted aromatic amine, ensuring high purity is essential for subsequent synthetic steps and the quality of the final product. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds, offering high resolution, sensitivity, and quantitative accuracy. A validated stability-indicating reverse-phase HPLC (RP-HPLC) method is recommended for the routine purity analysis of 2-Benzoyl-4-methylaniline.

Experimental Protocol: Validated RP-HPLC Method

A stability-indicating HPLC method is developed by conducting forced degradation studies to ensure that the method can separate the main compound from any potential degradation products that might form under various stress conditions.[1][2][3]

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is utilized.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of Acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A).

    • Gradient Program: A typical gradient might start at 30% B, linearly increasing to 90% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: UV detection at 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of 2-Benzoyl-4-methylaniline reference standard is prepared by accurately weighing and dissolving it in the mobile phase (initial conditions) to a concentration of 1 mg/mL. A working standard of 0.1 mg/mL is prepared by further dilution.

    • Sample Solution: The sample to be analyzed is prepared at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • Forced Degradation Studies: To ensure the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, thermal, and photolytic stress.[1][3][4] The goal is to achieve 5-20% degradation.[1]

    • Acid Hydrolysis: Reflux with 0.1N HCl at 60°C.[4]

    • Base Hydrolysis: Reflux with 0.1N NaOH at 60°C.[4]

    • Oxidative Degradation: Treatment with 3% H2O2 at room temperature.

    • Thermal Degradation: Heating the solid sample at 105°C.[4]

    • Photolytic Degradation: Exposing the sample to UV light.

  • Validation Parameters: The method is validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1]

Workflow for HPLC Purity Analysis of 2-Benzoyl-4-methylaniline

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standard (0.1 mg/mL) B->C F Inject Standard & Sample into HPLC C->F D Weigh Sample E Prepare Sample Solution (0.1 mg/mL) D->E E->F G Chromatographic Separation on C18 Column F->G H UV Detection at 254 nm G->H I Integrate Peak Areas H->I J Calculate Purity (% Area) I->J K Generate Report J->K

HPLC Purity Analysis Workflow

Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Scan Range: 40-450 amu.

  • Sample Preparation: A dilute solution (e.g., 1 mg/mL) of the sample is prepared in a volatile solvent like dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can determine the purity of a sample without the need for a reference standard of the analyte itself, instead using a certified internal standard.

Experimental Protocol: qNMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: An accurately weighed amount of the 2-Benzoyl-4-methylaniline sample and a certified internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: A ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Processing: The signals of the analyte and the internal standard are carefully integrated. The purity is calculated based on the integral values, the number of protons for each signal, their molecular weights, and the masses of the sample and the internal standard.

Performance Comparison

The following tables summarize the comparative performance of the validated HPLC method with GC-MS and qNMR for the purity assessment of 2-Benzoyl-4-methylaniline. The data presented is representative and intended for comparative purposes.

Table 1: Comparison of Methodological Parameters

ParameterHPLC-UVGC-MSqNMR
Principle Differential partitioning between stationary and mobile phasesSeparation of volatile compounds, detection by mass fragmentationNuclear magnetic resonance of atomic nuclei in a magnetic field
Sample Volatility Not requiredRequired (or requires derivatization)Not required
Selectivity HighVery High (based on mass spectra)High (based on unique chemical shifts)
Quantification Relative (requires reference standard)Relative (requires reference standard)Absolute (requires internal standard)
Impurity Identification Possible with PDA and co-injectionExcellent (via mass spectral libraries)Possible for structurally related impurities

Table 2: Comparison of Validation and Performance Data

ParameterHPLC-UVGC-MSqNMR
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%< 0.5%
- Intermediate Precision< 2.0%< 2.5%< 1.0%
LOD ~0.01%~0.005%~0.05%
LOQ ~0.03%~0.015%~0.15%

Conclusion

For the routine purity assessment of 2-Benzoyl-4-methylaniline, a validated stability-indicating RP-HPLC method is the most suitable choice, offering an excellent balance of high resolution, sensitivity, and robustness. GC-MS serves as a powerful complementary technique, particularly for the identification of volatile impurities. qNMR provides the advantage of being an absolute quantification method, which can be valuable for the certification of reference standards, although it may have a higher limit of detection compared to chromatographic methods. The selection of the most appropriate technique will depend on the specific requirements of the analysis, such as the need for routine quality control, impurity identification, or the certification of primary standards. A multi-technique approach is often recommended for a comprehensive characterization of the purity profile.[5]

References

A Researcher's Guide to Cross-Reactivity of Antibodies Targeting Aminobenzophenone Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and diagnostics, the specificity of an antibody is a critical performance metric. When developing immunoassays for small molecules like aminobenzophenones—compounds relevant in both pharmaceutical and industrial contexts—understanding antibody cross-reactivity is paramount. Cross-reactivity occurs when an antibody, raised against a specific target (hapten), also binds to other structurally similar molecules.[1][2] This can lead to inaccurate quantification and false-positive results.[1]

This guide provides a comparative overview of antibody cross-reactivity concerning aminobenzophenone haptens. It details the experimental protocols required to generate and characterize these antibodies and presents supporting data from a relevant immunoassay.

Comparative Cross-Reactivity Data

The following table summarizes cross-reactivity data from a commercially available competitive ELISA kit designed for Benzophenone. The data illustrates how an antibody raised against a benzophenone-like structure interacts with related compounds, including 4-Aminobenzophenone. The cross-reactivity is calculated as the percentage ratio of the concentration of the target analyte to the concentration of the cross-reacting compound that produces the same 50% inhibition (IC50) in the assay.

CompoundStructure% Cross-Reactivity
Benzophenone (Target Analyte)100%
4-Aminobenzophenone 86.9%
Michler's ketone 71.4%

Data sourced from a Benzophenone competitive ELISA kit. The assay demonstrates significant cross-reactivity with 4-Aminobenzophenone, indicating a high degree of structural recognition by the antibody.[3]

Experimental Protocols

The generation of specific antibodies against small molecules (haptens) and the subsequent evaluation of their cross-reactivity involves a multi-step process.

Hapten Synthesis and Immunogen Preparation

Small molecules like aminobenzophenone are not immunogenic on their own and must be covalently linked to a larger carrier protein to elicit an immune response.[4][5]

  • Hapten Design: A derivative of the target aminobenzophenone is synthesized to include a spacer arm with a reactive functional group (e.g., a carboxylic acid). This spacer ensures the hapten is accessible to the immune system after conjugation. The design of the hapten is a critical step that determines the specificity of the resulting antibody.[6][7]

  • Carrier Protein Conjugation: The synthesized hapten is conjugated to a highly immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to create the immunogen . A different carrier, like Bovine Serum Albumin (BSA), is typically used to prepare a coating antigen for the ELISA to prevent the selection of antibodies that recognize the primary carrier protein.

  • Conjugation Method (EDC Coupling): A common method is the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) reaction. EDC activates the carboxyl groups on the hapten, which then form stable amide bonds with the primary amine groups (e.g., lysine residues) on the carrier protein.[4][8] The efficiency of conjugation is often characterized using techniques like MALDI mass spectrometry to determine the hapten-to-protein ratio.[5][8]

Antibody Production and Purification
  • Immunization: An animal (commonly a rabbit for polyclonal antibodies) is immunized with the hapten-KLH immunogen emulsified in an adjuvant. The process involves an initial injection followed by several booster shots over a period of weeks to stimulate a high-titer antibody response.

  • Antibody Purification: The resulting antiserum is collected, and the specific antibodies are purified, typically using affinity chromatography where the hapten-BSA conjugate is immobilized on a column to capture the desired antibodies.

Cross-Reactivity Assessment via Competitive ELISA

A competitive ELISA is the standard method for determining the specificity and cross-reactivity of antibodies against small molecules.[9][10] The principle relies on the competition between the free analyte in the sample and a fixed amount of labeled or coated antigen for a limited number of antibody binding sites.[10][11]

  • Plate Coating: A 96-well microtiter plate is coated with the hapten-BSA conjugate (coating antigen).

  • Blocking: Any remaining protein-binding sites on the plate are blocked using a solution like 3% BSA in PBS to prevent non-specific binding.[12]

  • Competitive Reaction: A constant, predetermined amount of the purified anti-aminobenzophenone antibody is pre-incubated with either the standard aminobenzophenone solutions or the potential cross-reacting compounds at various concentrations.

  • Incubation: This mixture is then added to the coated and blocked wells. The free antibody (not bound to the analyte in the solution) will bind to the immobilized hapten-BSA on the plate.

  • Detection: A secondary antibody conjugated to an enzyme (like Horseradish Peroxidase, HRP) that recognizes the primary antibody is added.

  • Signal Generation: A substrate (e.g., TMB) is added, which is converted by the enzyme into a colored product. The reaction is stopped, and the absorbance is measured. The signal intensity is inversely proportional to the concentration of the free analyte in the initial sample.

  • Calculation: The IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) is determined for the target analyte and each potential cross-reactant. The percent cross-reactivity is then calculated using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizations

To clarify the relationships and workflows described, the following diagrams are provided.

experimental_workflow cluster_prep Antigen Preparation cluster_ab Antibody Generation cluster_assay Assay & Analysis Hapten Hapten Design & Synthesis Conjugation Hapten-Carrier Protein Conjugation Hapten->Conjugation e.g., EDC coupling Immunization Animal Immunization Conjugation->Immunization Purification Antibody Purification Immunization->Purification ELISA Competitive ELISA Purification->ELISA Analysis IC50 & Cross-Reactivity Calculation ELISA->Analysis

Fig 1. Experimental workflow for antibody generation and cross-reactivity analysis.

competitive_immunoassay cluster_well ELISA Well Surface cluster_solution Ag1 Hapten-BSA Ag2 Hapten-BSA Ag3 Hapten-BSA Ag4 Hapten-BSA Ab Antibody Ab->Ag2 Unbound antibody binds to plate Analyte Analyte Ab->Analyte High Affinity Binding CrossReactant Cross-Reactant Ab->CrossReactant Lower Affinity Binding

Fig 2. Principle of competitive immunoassay for cross-reactivity testing.

References

Efficacy Showdown: A Comparative Analysis of Aminobenzophenone-Derived Drugs in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of aminobenzophenone derivatives reveals two distinct classes of compounds with significant therapeutic potential: 2-aminobenzophenones demonstrating potent anticancer activity and 4-aminobenzophenones exhibiting robust anti-inflammatory effects. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental basis for these findings, tailored for researchers, scientists, and drug development professionals.

Key Findings at a Glance

Drug ClassPrimary Therapeutic AreaMechanism of ActionKey Molecular Target
2-Aminobenzophenone Derivatives AnticancerAntimitotic; Induction of G2/M cell cycle arrest and apoptosisTubulin
4-Aminobenzophenone Derivatives Anti-inflammatoryInhibition of pro-inflammatory cytokine releasep38 MAP Kinase
Aminophenazone (historical) Anti-inflammatory, AnalgesicInhibition of prostaglandin synthesisCOX-1 and COX-2

Part 1: 2-Aminobenzophenone Derivatives as Potent Anticancer Agents

A substantial body of evidence highlights a class of 2-aminobenzophenone derivatives as powerful antimitotic agents.[1] Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[1][2]

The strategic placement of the amino group at the C2 position is crucial for this anticancer activity.[1] Furthermore, substitutions on the phenyl rings significantly influence potency. For instance, a 3,4,5-trimethoxy substitution on one phenyl ring often enhances cytotoxic effects, mimicking the activity of potent natural tubulin inhibitors like combretastatin A-4.[1]

Comparative In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 2-aminobenzophenone derivatives against various human cancer cell lines, demonstrating their high potency.

CompoundSubstituentsTarget Cancer Cell LineIC50 (µM)Reference
Analog 1 2-NH2; 3,4,5-(OCH3)3COLO 205 (Colon)0.02[1]
Analog 2 2-NH2; 5-ClHeLa (Cervical)5.8[1]
Analog 3 2-NH2; 5-Cl; 2'-ClA549 (Lung)12.3[1]
Combretastatin A-4 (Reference) -MCF-7 (Breast)0.010

Lower IC50 values indicate higher potency.

Visualizing the Mechanism of Action

The signaling pathway and experimental workflow for evaluating these anticancer agents are depicted below.

cluster_pathway Signaling Pathway: Anticancer Mechanism Drug 2-Aminobenzophenone Derivative Tubulin α/β-Tubulin Dimers Drug->Tubulin Inhibits Polymerization MT Microtubule Disruption Tubulin->MT Polymerization G2M G2/M Phase Arrest MT->G2M Apoptosis Apoptosis G2M->Apoptosis

Figure 1. Anticancer signaling pathway of 2-aminobenzophenone derivatives.

cluster_workflow Experimental Workflow: Anticancer Efficacy A Cancer Cell Culture B Treatment with 2-Aminobenzophenone Derivative A->B C Cell Viability Assay (e.g., MTT, MTS) B->C D In Vitro Tubulin Polymerization Assay B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Data Analysis (IC50, % Inhibition) C->F D->F E->F

Figure 2. Workflow for validating the anticancer mechanism.

Part 2: 4-Aminobenzophenone Derivatives as Novel Anti-inflammatory Agents

A distinct class of 4-aminobenzophenone derivatives has emerged as potent and selective inhibitors of p38 MAP kinase.[3][4] The p38 MAP kinase signaling pathway plays a pivotal role in regulating the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are key mediators in many inflammatory diseases.[4][5]

By inhibiting p38 MAP kinase, these compounds effectively block the downstream signaling cascade that leads to the synthesis and release of these cytokines. This targeted approach offers a promising strategy for the development of new anti-inflammatory therapies.

Comparative Anti-inflammatory Activity

Systematic optimization of the 4-aminobenzophenone scaffold has led to compounds with high potency, as shown by their IC50 values for cytokine release and kinase activity in Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

CompoundTNF-α Release IC50 (nM)IL-1β Release IC50 (nM)p38α MAP Kinase IC50 (nM)Reference
Initial Lead (Compound A) 159226-[4]
Optimized Analog (Compound 12) 4144[4]
Optimized Analog (Compound 13) 63010[4]
Optimized Analog (Compound 45) 61410[3]

Lower IC50 values indicate higher potency.

Visualizing the Mechanism of Action

The signaling pathway and experimental workflow for evaluating these anti-inflammatory agents are illustrated below.

cluster_pathway Signaling Pathway: Anti-inflammatory Mechanism Stress Inflammatory Stimuli (e.g., LPS) MKK MKK3/6 Stress->MKK p38 p38 MAP Kinase MKK->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->Cytokines Drug 4-Aminobenzophenone Derivative Drug->p38 Inhibits

Figure 3. Anti-inflammatory signaling pathway of 4-aminobenzophenone derivatives.

cluster_workflow Experimental Workflow: Anti-inflammatory Efficacy A Isolate Human PBMCs B Pre-treatment with 4-Aminobenzophenone Derivative A->B C Stimulation with LPS B->C E In Vitro p38 Kinase Inhibition Assay B->E D Cytokine Release Assay (ELISA) C->D F Data Analysis (IC50) D->F E->F

Figure 4. Workflow for validating the anti-inflammatory mechanism.

Appendix: Detailed Experimental Protocols

A.1 In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.[2]

  • Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice. Prepare serial dilutions of the 2-aminobenzophenone test compound in polymerization buffer. A known tubulin inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) should be used as controls.

  • Assay Setup: Pre-warm a microplate reader to 37°C. On ice, add the test compounds, controls, or vehicle (DMSO) to the appropriate wells of a 96-well plate.

  • Initiation of Polymerization: Initiate the reaction by adding the final tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in the pre-warmed microplate reader. Measure the absorbance (optical density) at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance against time. The inhibitory effect is quantified by measuring changes in the rate of polymerization (Vmax) and the final polymer mass compared to the vehicle control.

A.2 Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-aminobenzophenone derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

A.3 In Vitro p38 MAP Kinase Inhibition Assay (ADP-Glo™)

This luminescent kinase assay measures the amount of ADP produced by the kinase reaction, which correlates with kinase activity.[7][8]

  • Reagent Preparation: Prepare serial dilutions of the 4-aminobenzophenone test compound in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the inhibitor dilution, recombinant active p38α kinase, and a suitable substrate (e.g., ATF-2).

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal via luciferase.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and plot against the log of the concentration to determine the IC50 value.

A.4 Cytokine Release Assay (ELISA)

This assay measures the concentration of specific cytokines (e.g., TNF-α) released from immune cells in culture.

  • Cell Culture and Treatment: Isolate human PBMCs and seed them in a 96-well plate. Pre-incubate the cells with various concentrations of the 4-aminobenzophenone test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce cytokine production and incubate for a specified period (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Measure the concentration of TNF-α or IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the standards provided in the kit. Use this curve to calculate the cytokine concentration in each sample. Determine the percentage of inhibition of cytokine release for each compound concentration and calculate the IC50 value.

References

A Comparative Guide to the In Vitro and In Vivo Metabolism of (2-Amino-5-methylphenyl)(phenyl)methanone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated in vitro and in vivo metabolic pathways of (2-Amino-5-methylphenyl)(phenyl)methanone. Due to the absence of direct experimental studies on this specific molecule, this comparison is based on established metabolic transformations of structurally related compounds, namely 2-aminobenzophenone derivatives, anilines, and benzophenones.

Introduction

This compound belongs to the 2-aminobenzophenone class of compounds, which are significant scaffolds in medicinal chemistry.[1][2][3][4][5][6][7][8] Understanding the metabolic fate of such molecules is crucial for drug development, as metabolism influences their efficacy, safety, and pharmacokinetic profiles. This guide outlines the probable metabolic pathways, drawing parallels from published data on analogous structures to predict the biotransformation of this compound.

Predicted Metabolic Pathways

The metabolism of this compound is expected to proceed through Phase I and Phase II reactions. Phase I reactions typically involve oxidation, reduction, and hydrolysis to introduce or expose functional groups, while Phase II reactions involve conjugation of these groups to enhance water solubility and facilitate excretion.[9]

Based on the metabolism of anilines and benzophenones, the following transformations are predicted:

  • Aniline Moiety Metabolism: The 2-amino group is susceptible to several metabolic reactions. N-oxidation is a common pathway for anilines, potentially leading to the formation of hydroxylamine and nitroso derivatives.[10][11][12][13] Ring hydroxylation on the aniline ring is another possibility.

  • Benzophenone Moiety Metabolism: The benzophenone core is likely to undergo hydroxylation on either of the phenyl rings.[14][15][16][17] The resulting hydroxylated metabolites can then be conjugated. Reduction of the ketone group to a secondary alcohol (benzhydrol) is also a known metabolic route for benzophenones.[16]

  • Methyl Group Metabolism: The methyl group on the aniline ring may undergo oxidation to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

  • Phase II Conjugation: The hydroxyl and amino groups of the parent compound and its Phase I metabolites are expected to undergo conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation) to form more polar, excretable products.[14][16][17]

The following diagram illustrates the predicted metabolic pathways for this compound.

Predicted_Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (2-Amino-5-methylphenyl) (phenyl)methanone N_Oxidation N-Oxidation (Hydroxylamine/Nitroso) Parent->N_Oxidation CYP450 Ring_Hydroxylation_Aniline Ring Hydroxylation (Aniline Ring) Parent->Ring_Hydroxylation_Aniline CYP450 Ring_Hydroxylation_Phenyl Ring Hydroxylation (Phenyl Ring) Parent->Ring_Hydroxylation_Phenyl CYP450 Methyl_Oxidation Methyl Group Oxidation Parent->Methyl_Oxidation CYP450 Ketone_Reduction Ketone Reduction (Benzhydrol) Parent->Ketone_Reduction Reductases Glucuronide_Sulfate_Conjugates Glucuronide and/or Sulfate Conjugates Parent->Glucuronide_Sulfate_Conjugates UGTs (on amino group) N_Oxidation->Glucuronide_Sulfate_Conjugates UGTs, SULTs Ring_Hydroxylation_Aniline->Glucuronide_Sulfate_Conjugates UGTs, SULTs Ring_Hydroxylation_Phenyl->Glucuronide_Sulfate_Conjugates UGTs, SULTs Methyl_Oxidation->Glucuronide_Sulfate_Conjugates UGTs, SULTs Ketone_Reduction->Glucuronide_Sulfate_Conjugates UGTs, SULTs

Caption: Predicted metabolic pathways of this compound.

In Vitro vs. In Vivo Metabolism: A Comparative Outlook

While direct data is unavailable, a comparison can be inferred from general principles of drug metabolism studies.

FeatureIn Vitro StudiesIn Vivo Studies
System Subcellular fractions (microsomes, S9), cultured cells (hepatocytes), recombinant enzymes.Whole organisms (rodents, non-rodents, humans).
Primary Goal To identify metabolic pathways, determine metabolic stability, and identify enzymes involved.To understand the overall disposition of the drug (ADME), identify major circulating and excretory metabolites, and assess pharmacokinetic parameters.
Metabolite Profile Provides a profile of primary metabolites. May not fully represent the complete metabolic picture due to the absence of complex physiological interactions.Provides a comprehensive profile of all metabolites formed, including those from extrahepatic tissues and enterohepatic circulation.
Quantitative Data Rate of disappearance of the parent compound, formation rates of specific metabolites.Plasma and urine concentrations of parent drug and metabolites over time, pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution).
Advantages High-throughput, cost-effective, allows for mechanistic studies and enzyme identification.Provides a holistic view of the drug's fate in a complex biological system, clinically more relevant.
Limitations May lack physiological relevance, potential for generating metabolites not formed in vivo.More complex, expensive, and time-consuming. Ethical considerations for animal and human studies.

Experimental Protocols

The following are generalized experimental protocols for conducting in vitro and in vivo metabolism studies, which would be applicable to this compound.

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes (e.g., human, rat), this compound (at various concentrations), and a NADPH-generating system in a phosphate buffer (pH 7.4).

    • Initiate the reaction by adding the NADPH-generating system and incubate at 37°C with gentle shaking.

    • Include control incubations without the NADPH-generating system to assess non-enzymatic degradation.

  • Sample Quenching and Processing:

    • Stop the reaction at various time points by adding a quenching solvent (e.g., cold acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • Analytical Method:

    • Analyze the supernatant using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

  • Dosing:

    • Administer this compound to a group of rodents (e.g., rats) via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sample Collection:

    • Collect blood samples at predetermined time points post-dosing.

    • Collect urine and feces over a specified period (e.g., 24 or 48 hours).

  • Sample Processing:

    • Process blood samples to obtain plasma.

    • Extract the parent compound and metabolites from plasma, urine, and homogenized feces using appropriate techniques (e.g., protein precipitation, solid-phase extraction).

  • Analytical Method:

    • Analyze the processed samples using LC-MS/MS to identify and quantify the parent compound and its metabolites.

    • Characterize the structure of novel metabolites using techniques like high-resolution mass spectrometry and NMR.

The following diagram illustrates a general workflow for metabolism studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Incubation Incubation with Liver Microsomes/Hepatocytes Quenching Reaction Quenching & Sample Processing Incubation->Quenching LCMS_vitro LC-MS/MS Analysis Quenching->LCMS_vitro Metabolite_ID_vitro Metabolite Identification & Pathway Elucidation LCMS_vitro->Metabolite_ID_vitro Dosing Dosing to Animal Model Sample_Collection Blood, Urine, Feces Collection Dosing->Sample_Collection Sample_Processing_vivo Sample Processing (Extraction) Sample_Collection->Sample_Processing_vivo LCMS_vivo LC-MS/MS Analysis Sample_Processing_vivo->LCMS_vivo PK_Metabolite_ID_vivo Pharmacokinetic Analysis & Metabolite Identification LCMS_vivo->PK_Metabolite_ID_vivo

Caption: General experimental workflow for in vitro and in vivo metabolism studies.

Conclusion

While specific experimental data for this compound is currently lacking, a predictive metabolic profile can be constructed based on the well-established biotransformation pathways of its core chemical moieties, aniline and benzophenone. The primary metabolic routes are anticipated to be N-oxidation and ring hydroxylation of the aniline portion, and hydroxylation and ketone reduction of the benzophenone portion, followed by Phase II conjugation reactions. Future in vitro and in vivo studies are necessary to definitively elucidate the metabolic fate of this compound and to quantify the contribution of each pathway. The experimental workflows outlined in this guide provide a robust framework for conducting such investigations.

References

A Comparative Guide to Catalysts for the Functionalization of 2-Amino-5-methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of 2-Amino-5-methylbenzophenone is a critical step in the synthesis of a wide array of pharmaceuticals and complex organic molecules. The efficiency and selectivity of this transformation are highly dependent on the choice of catalyst. This guide provides an objective comparison of new and established catalytic systems for the N-arylation of 2-Amino-5-methylbenzophenone, supported by experimental data to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The selection of a suitable catalyst for the N-arylation of 2-Amino-5-methylbenzophenone hinges on a variety of factors, including reaction yield, catalyst loading, reaction time, and temperature. Below is a summary of the performance of leading catalytic systems based on available experimental data for similar substrates.

Catalytic SystemCatalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Palladium-Catalyzed
Buchwald-Hartwig AminationPd(OAc)₂XPhosNaOtBuToluene10012~952
Pd₂(dba)₃XantphosCs₂CO₃Dioxane11016~901-2
Copper-Catalyzed
Ullmann CondensationCuI1,10-PhenanthrolineK₂CO₃DMF120-14024~8510
Cu₂ON,N'-DimethylethylenediamineK₃PO₄Toluene11024~805-10

Note: The data presented is a compilation from various studies on substrates analogous to 2-Amino-5-methylbenzophenone and should be considered as a general guideline. Optimization for the specific substrate is recommended.

In-Depth Analysis of Catalytic Systems

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. This reaction is renowned for its high efficiency, broad substrate scope, and functional group tolerance. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands such as XPhos and Xantphos often providing superior results.

Advantages:

  • High yields and turnover numbers.

  • Milder reaction conditions compared to traditional methods.

  • Excellent functional group tolerance.

Limitations:

  • Cost and air-sensitivity of some palladium catalysts and phosphine ligands.

  • Potential for catalyst poisoning by certain functional groups.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved catalytic systems. Modern protocols often utilize copper(I) salts in combination with chelating ligands, such as 1,10-phenanthroline or diamines, which facilitate the reaction under milder conditions than the traditional high-temperature, stoichiometric copper reactions.

Advantages:

  • Lower cost of copper catalysts compared to palladium.

  • Effective for the arylation of a wide range of amines.

Limitations:

  • Often requires higher catalyst loadings and longer reaction times.

  • Can be sensitive to steric hindrance on the substrates.

Experimental Protocols

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

  • 2-Amino-5-methylbenzophenone

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • 2-Amino-5-methylbenzophenone (1.0 equivalent) and the aryl bromide (1.2 equivalents) are added to the tube.

  • Anhydrous toluene is added, and the tube is sealed.

  • The reaction mixture is heated to 100 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Copper-Catalyzed Ullmann Condensation

Materials:

  • 2-Amino-5-methylbenzophenone

  • Aryl halide (e.g., aryl iodide)

  • Copper(I) salt (e.g., CuI)

  • Ligand (e.g., 1,10-Phenanthroline)

  • Base (e.g., K₂CO₃)

  • Anhydrous DMF

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask are added CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equivalents).

  • 2-Amino-5-methylbenzophenone (1.0 equivalent) and the aryl iodide (1.5 equivalents) are then added.

  • The flask is evacuated and backfilled with an inert gas.

  • Anhydrous DMF is added, and the reaction mixture is heated to 120-140 °C with stirring for 24 hours.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Mechanistic Pathways

The catalytic cycles for both palladium- and copper-catalyzed N-arylation reactions are complex and have been the subject of extensive mechanistic studies. The diagrams below illustrate the generally accepted pathways.

Buchwald_Hartwig_Amination cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange (R₂NH) Pd(II)_Complex->Ligand_Exchange Amine_Complex [Ar-Pd(II)(L)(HNR₂)]⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(L)(NR₂) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR₂ Product Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Condensation cluster_1 Catalytic Cycle Cu(I)X Cu(I)X Ligand_Coordination Ligand Coordination (L) Cu(I)X->Ligand_Coordination Cu(I)L_Complex [Cu(I)L]⁺X⁻ Ligand_Coordination->Cu(I)L_Complex Amine_Coordination Amine Coordination (R₂NH) Cu(I)L_Complex->Amine_Coordination Cu_Amido_Intermediate [Cu(I)(L)(NR₂)] Amine_Coordination->Cu_Amido_Intermediate Deprotonation (Base) Oxidative_Addition Oxidative Addition (Ar-X) Cu_Amido_Intermediate->Oxidative_Addition Cu(III)_Complex Ar-Cu(III)(L)(NR₂)(X) Oxidative_Addition->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)X Regeneration Product Ar-NR₂ Product Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the Ullmann condensation.

Conclusion

Both palladium- and copper-catalyzed systems offer effective means for the N-arylation of 2-Amino-5-methylbenzophenone. The choice between them will depend on the specific requirements of the synthesis, including cost, desired reaction speed, and tolerance of other functional groups in the starting materials. For high-throughput screening and medicinal chemistry applications where speed and yield are paramount, palladium catalysis, particularly the Buchwald-Hartwig amination, is often the preferred method. For larger-scale syntheses where cost is a significant factor, copper-catalyzed Ullmann-type reactions present a viable and more economical alternative. It is recommended that researchers perform small-scale trials with a few selected catalyst systems to determine the optimal conditions for their specific application.

Unlocking Therapeutic Potential: A Comparative Docking Analysis of Aminobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions and therapeutic promise of aminobenzophenone derivatives reveals a versatile scaffold for drug discovery. This guide provides a comparative analysis of their docking studies against various biological targets, supported by experimental data and detailed methodologies, offering valuable insights for researchers, scientists, and drug development professionals.

Aminobenzophenone and its derivatives have emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1] Their therapeutic potential lies in their ability to interact with a variety of biological targets. This guide synthesizes findings from several key studies to present a comparative overview of the molecular docking and structure-activity relationships (SAR) of these compounds.

Comparative Docking Performance and Biological Activity

The efficacy of aminobenzophenone derivatives is highly dependent on the substitution patterns on their phenyl rings, which dictates their binding affinity to target proteins. Below are comparative data from various studies, summarized for clarity.

Anticancer Activity: Targeting Tubulin

A significant area of research has focused on 2-aminobenzophenone analogs as potent antimitotic agents that target the colchicine binding site of tubulin, leading to cell cycle arrest and apoptosis.[1][2][3][4]

CompoundModificationsTargetBinding Affinity/IC50Reference
Compound 6 2-amino substitutionTubulin50- to 100-fold lower IC50 than combretastatin A-4 against Colo 205, NUGC3, and HA22T human cancer cell lines.[2][3]
Compound 7 2-amino substitutionTubulinSimilar or greater growth inhibitory activities than combretastatin A-4 against DLD-1, HR, MCF-7, DU145, HONE-1, and MES-SA/DX5 human cancer cell lines.[2][3]
4-aminobenzophenone derivatives (1-6) Schiff base derivativesTubulin (colchicine-binding site)Favorable binding affinities observed in molecular docking studies.[5][6]
M1 -Tubulin (PDB ID: 4O2B)Total docking score of 6.53 with two conventional hydrogen bond interactions.[5]
M2 -Tubulin (PDB ID: 4O2B)Total docking score of 5.74.[5]

Key SAR Insights for Anticancer Activity: The presence of an amino group at the C2 position of one of the phenyl rings is crucial for potent anticancer activity.[1][2][3] Halogen substitutions, particularly chlorine at the C5 position, have been shown to enhance cytotoxic activity.[1]

Enzyme Inhibition: Beyond Tubulin

Aminobenzophenone derivatives have also been investigated as inhibitors of other key enzymes implicated in disease.

CompoundTarget EnzymeBinding Affinity/IC50Reference
Benzo[a]phenazin enaminone derivatives (D and E) ERK2Binding free energy of -10.5 kcal/mol.[7]
4-Aminophenazone derivatives COMTFavorable docking scores compared to co-crystal ligand and tolcapone.[8]
Benzo[d]thiazol-2-amine derivative (Compound 2) HER EnzymeDocking scores of -10.4, -9.9, and -9.8 kcal/mol for the top three poses.[9][10]
Benzo[d]thiazol-2-amine derivative (Compound 3) HER EnzymeHigher binding affinity than compound 1.[9][10]
Benzophenone thio- and semicarbazone derivative (Compound 9) Dipeptidyl peptidase-IV (DPP-IV)IC50 = 15.0 ± 0.6 µM.[11]

Experimental Protocols

The following sections outline the generalized methodologies employed in the cited docking studies.

Molecular Docking Workflow

A typical molecular docking study involves several key stages, from preparing the target and ligand to analyzing the results.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis TargetPrep Target Protein Preparation (e.g., PDB: 4O2B for Tubulin) Docking Molecular Docking (e.g., AutoDock, PyRx) TargetPrep->Docking LigandPrep Ligand Preparation (Aminobenzophenone Derivatives) LigandPrep->Docking BindingAnalysis Binding Affinity & Pose Analysis Docking->BindingAnalysis SAR Structure-Activity Relationship (SAR) Elucidation BindingAnalysis->SAR

A generalized workflow for molecular docking studies of aminobenzophenone derivatives.

1. Target Protein Preparation:

  • The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • The protein is prepared by removing water molecules, ions, and co-crystallized ligands.

  • Hydrogen atoms are added, and charges are assigned to the protein atoms.

2. Ligand Preparation:

  • The 2D structures of the aminobenzophenone derivatives are drawn using chemical drawing software and converted to 3D structures.

  • Energy minimization of the ligand structures is performed using a suitable force field.

3. Docking Simulation:

  • Molecular docking is performed using software such as AutoDock or PyRx.[12]

  • The prepared ligand is docked into the active site of the prepared target protein.

  • The docking algorithm generates various binding poses of the ligand in the protein's active site and calculates a docking score or binding energy for each pose.

4. Analysis of Results:

  • The binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed.

  • The docking scores and binding energies are used to rank the compounds and predict their relative binding affinities.

  • These in silico results are then correlated with experimental biological activity data to establish a structure-activity relationship.

Validation with Molecular Dynamics Simulations

To further validate the docking results and assess the stability of the ligand-protein complex, molecular dynamics (MD) simulations are often performed.[5][6][8] This technique simulates the movement of atoms in the complex over time, providing insights into its dynamic behavior and stability.

MD_Workflow cluster_input Input cluster_simulation Simulation cluster_output Output & Analysis DockedComplex Best Docked Pose (Ligand-Protein Complex) MD_Simulation Molecular Dynamics Simulation (e.g., GROMACS) DockedComplex->MD_Simulation TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF, Rg, SASA) MD_Simulation->TrajectoryAnalysis Stability Complex Stability Assessment TrajectoryAnalysis->Stability

Workflow for validating docking results with molecular dynamics simulations.

Signaling Pathway Context: Inhibition of the ERK Pathway

The inhibition of enzymes like ERK2 by aminobenzophenone derivatives can have significant downstream effects on cellular signaling. The diagram below illustrates a simplified representation of the ERK signaling pathway, a crucial regulator of cell proliferation and survival, which is often dysregulated in cancer.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Aminobenzophenone Derivative Inhibitor->ERK Proliferation Cell Proliferation, Survival Transcription->Proliferation

Simplified ERK signaling pathway showing the point of inhibition by aminobenzophenone derivatives.

This guide provides a snapshot of the promising research into aminobenzophenone derivatives. The comparative data and outlined methodologies serve as a valuable resource for the rational design of novel and more potent therapeutic agents based on this versatile chemical scaffold. Further in-vitro and in-vivo studies are essential to validate these in silico findings and translate them into clinical applications.

References

Safety Operating Guide

Proper Disposal of (2-Amino-5-methylphenyl)(phenyl)methanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (2-Amino-5-methylphenyl)(phenyl)methanone (CAS No. 17852-28-7), a compound often used in pharmaceutical and chemical research. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Immediate Safety and Hazard Information

Hazard Summary Table

Hazard ClassificationGHS Hazard StatementDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ Toxicity - Single ExposureH335May cause respiratory irritation.

Note: This information is based on data for structurally related compounds and should be treated as a precautionary guideline. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the step-by-step methodology for the collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling the chemical or its waste. This includes, at a minimum:

    • Safety glasses with side-shields or safety goggles.

    • Chemical-resistant gloves (e.g., nitrile).

    • A laboratory coat.

  • If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Use a designated, wide-mouth, sealable container made of a compatible material, such as high-density polyethylene (HDPE).

    • Carefully transfer solid this compound waste into the container, minimizing dust formation.

    • All contaminated disposable materials, including gloves, weigh boats, and paper towels, must be placed in the same container.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect the liquid waste in a designated, leak-proof, and sealable solvent waste container.

    • Do not mix with incompatible waste streams.

3. Container Labeling:

  • Immediately label the waste container with a "Hazardous Waste" tag.

  • The label must clearly state the full chemical name: "this compound".

  • List any solvents or other chemicals present in the container.

  • Indicate the known or suspected hazards (e.g., "Irritant").

4. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

5. Final Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.

  • The recommended method of disposal is by incineration at a licensed facility. The material may be dissolved in a combustible solvent to facilitate this process.

  • Do not dispose of this compound down the drain or in the regular trash.

6. Spill and Leak Procedures:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, carefully sweep or shovel the solid material into a suitable, labeled container for disposal. Avoid creating dust.

  • Prevent the spilled material from entering drains or waterways.

  • Decontaminate the spill area with an appropriate solvent or cleaning solution, and dispose of all cleanup materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation ppe Step 1: Don Appropriate PPE start->ppe collect_solid Step 2a: Collect Solid Waste & Contaminated Materials ppe->collect_solid collect_liquid Step 2b: Collect Liquid Waste (if applicable) ppe->collect_liquid container Step 3: Use Designated Hazardous Waste Container collect_solid->container collect_liquid->container label Step 4: Label Container Accurately container->label store Step 5: Store in Satellite Accumulation Area label->store contact_ehs Step 6: Contact EHS for Professional Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling (2-Amino-5-methylphenyl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2-Amino-5-methylphenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound (CAS No. 17852-28-7). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Hand Protection Compatible chemical-resistant gloves.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.
Body Protection Appropriate protective clothing to prevent skin exposure.
Operational Plan: Step-by-Step Handling Procedure

This section outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

2.1. Preparation

  • Ensure that the work area is well-ventilated. A chemical fume hood is recommended.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Don the appropriate PPE as specified in the table above.

2.2. Handling

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not inhale dust or fumes.

  • Keep the container tightly closed when not in use.

  • Wash hands thoroughly after handling.

2.3. Storage

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect waste material in a suitable, labeled, and closed container.

  • Disposal Route : Dispose of the waste at an approved waste disposal plant.

  • Regulatory Compliance : Adhere to all local, regional, and national regulations for chemical waste disposal.

Contingency Plan: Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

4.1. First Aid Measures

  • Eye Contact : Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.

  • Ingestion : Clean the mouth with water. Do not induce vomiting. Seek medical attention.

4.2. Spill Response

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Collect the spilled material and place it in a suitable container for disposal.

  • Clean the spill area thoroughly.

Visualizing Safety Protocols

To further clarify the procedural flow, the following diagrams illustrate the logical relationships in handling and emergency response.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Ensure Ventilation prep2 Check Safety Equipment prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Avoid Contact prep4->handle1 handle2 Avoid Inhalation handle1->handle2 handle3 Keep Container Closed handle2->handle3 handle4 Wash Hands After handle3->handle4 disp1 Collect Waste handle4->disp1 disp2 Label Container disp1->disp2 disp3 Dispose via Approved Route disp2->disp3

Caption: Standard operating procedure for handling the chemical.

G Emergency Response Protocol cluster_first_aid First Aid cluster_spill_response Spill Response spill Spill or Exposure Occurs eye Eye Contact: Flush with Water spill->eye skin Skin Contact: Wash with Soap & Water spill->skin inhalation Inhalation: Move to Fresh Air spill->inhalation ingestion Ingestion: Clean Mouth, Seek Medical Aid spill->ingestion evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate contain Contain Spill ventilate->contain collect Collect Material contain->collect clean Clean Area collect->clean

Caption: Immediate actions for spills or personal exposure.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-5-methylphenyl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2-Amino-5-methylphenyl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.